Product packaging for 2-Phenyloxazole(Cat. No.:CAS No. 20662-88-8)

2-Phenyloxazole

Número de catálogo: B1349099
Número CAS: 20662-88-8
Peso molecular: 145.16 g/mol
Clave InChI: RQCBPOPQTLHDFC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2-Phenyloxazole (CAS 20662-88-8) is a versatile heterocyclic compound with a molecular formula of C9H7NO and a molecular weight of 145.16 g/mol . This compound serves as a privileged scaffold in medicinal chemistry and agrochemical research. Its key research value lies in its role as a core building block for developing novel bioactive molecules. Researchers utilize this compound in the synthesis of fungicidal agents; recent studies show that derivatives like N-((2-phenyloxazol-4-yl)methyl) pyrimidine carboxamides exhibit significant activity against pathogenic fungi such as Sclerotinia sclerotiorum and Colletotrichum fragariae, with some compounds demonstrating superior efficacy compared to commercial fungicides . In pharmaceutical research, this compound-4-carboxamide derivatives have been identified as potent apoptosis inducers, showing promising anticancer activity with low EC50 values in human colorectal carcinoma cells and significant tumor growth inhibition in xenograft models . Furthermore, this compound and its derivatives, including 2,5-diphenyl-1,3-oxazole, find application in industrial chemistry as effective corrosion inhibitors for metals in acidic environments . The compound's mechanism of action is application-dependent; in fungicidal applications, it likely disrupts cellular processes in pathogens, while in anticancer research, it functions by activating caspase pathways and inducing programmed cell death . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B1349099 2-Phenyloxazole CAS No. 20662-88-8

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-phenyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCBPOPQTLHDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343355
Record name 2-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20662-88-8
Record name 2-Phenyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-phenyl-1,3-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Phenyloxazole: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-phenyloxazole, a heterocyclic aromatic compound that serves as a pivotal scaffold in medicinal chemistry and materials science. This document details its fundamental properties, synthesis, reactivity, and diverse biological applications, presenting data in a structured format to support research and development endeavors.

Core Properties of this compound

This compound is an aromatic heterocyclic compound featuring a phenyl group attached to an oxazole ring at the 2-position. The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of these heteroatoms and the phenyl group significantly influences the molecule's electronic properties and reactivity.

Physicochemical and Computed Data
PropertyValueSource
IUPAC Name 2-phenyl-1,3-oxazole[PubChem]
CAS Number 20662-88-8[PubChem]
Molecular Formula C₉H₇NO[PubChem]
Molecular Weight 145.16 g/mol [PubChem]
Exact Mass 145.052763847 Da[PubChem]
Topological Polar Surface Area 26 Ų[PubChem]
Hydrogen Bond Donor Count 0[PubChem]
Hydrogen Bond Acceptor Count 2[PubChem]
Rotatable Bond Count 1[PubChem]
Complexity 121[PubChem]
LogP (XLogP3-AA) 2[PubChem]

Synthesis of this compound

The synthesis of this compound and its derivatives is most classically achieved through the Robinson-Gabriel synthesis. This method involves the cyclodehydration of a 2-acylamino-ketone.

Experimental Protocols: Robinson-Gabriel Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from the precursor, 2-(benzoylamino)acetaldehyde.

Materials:

  • 2-(Benzoylamino)acetaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-(benzoylamino)acetaldehyde (1.0 equivalent) in a suitable anhydrous solvent.

  • Reagent Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or a larger quantity of polyphosphoric acid to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing ice water to quench the reaction.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution. Extract the product from the aqueous layer using an organic solvent such as ethyl acetate or dichloromethane (repeated three times).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Reactivity of the this compound Core

The reactivity of this compound is governed by the electronic nature of the oxazole ring, which is influenced by the electronegative oxygen and nitrogen atoms, and the phenyl substituent at the C2 position. The oxazole ring is generally considered to be electron-deficient.

  • Electrophilic Substitution: Direct electrophilic aromatic substitution on the oxazole ring is generally difficult due to its electron-deficient character. However, the presence of activating groups on the phenyl ring can facilitate substitution on the phenyl ring.

  • Nucleophilic Substitution: The C2 position of the oxazole ring is the most susceptible to nucleophilic attack, especially if a good leaving group is present. The phenyl group at this position, however, makes direct nucleophilic displacement challenging.

  • Deprotonation: The proton at the C5 position of the oxazole ring is the most acidic, followed by the C4 proton. Deprotonation with a strong base can generate a nucleophilic species that can react with various electrophiles.

  • Cycloaddition Reactions: Oxazoles can participate as dienes in Diels-Alder reactions, providing a synthetic route to substituted pyridines.

Applications in Drug Development and Research

The this compound scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

  • Antimicrobial Activity: Numerous this compound derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown activity against various strains of bacteria and fungi.[1][2][3][4]

  • Anticancer Activity: The this compound core is present in several compounds with demonstrated cytotoxic activity against various cancer cell lines.[5]

  • Anti-inflammatory Activity: Derivatives of this compound have been investigated for their potential as anti-inflammatory agents.[5]

  • Other Biological Activities: The versatility of the this compound scaffold has led to the discovery of derivatives with a broad spectrum of other biological activities, including antiviral and antiprotozoal effects.[2]

Logical Workflow for this compound in Drug Discovery

The following diagram illustrates a typical workflow from the synthesis of the this compound core to the identification of biologically active lead compounds.

G cluster_synthesis Synthesis of this compound Core cluster_development Drug Discovery and Development Precursors 2-Acylamino-ketone (e.g., 2-(benzoylamino)acetaldehyde) Synthesis Robinson-Gabriel Synthesis Precursors->Synthesis Cyclodehydration Core This compound Synthesis->Core Derivatization Chemical Modification Core->Derivatization Scaffold for Derivatization Screening Biological Screening Derivatization->Screening Compound Library Lead Lead Compound Identification Screening->Lead Hit Identification

Caption: Workflow for the synthesis and development of this compound-based compounds.

References

The Enduring Legacy of the 2-Phenyloxazole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyloxazole scaffold, a five-membered aromatic heterocycle containing both oxygen and nitrogen, represents a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged motif in a vast array of biologically active compounds, from anti-inflammatory agents to cutting-edge cancer therapeutics. This technical guide provides an in-depth exploration of the discovery and history of this compound derivatives, detailed experimental protocols for their synthesis, a comprehensive overview of their diverse biological activities supported by quantitative data, and a visualization of the key signaling pathways they modulate.

A Journey Through Time: The Discovery and History of this compound Derivatives

The story of the this compound core is intrinsically linked to the pioneering days of heterocyclic chemistry. The earliest reported synthesis of a substituted oxazole is credited to the eminent chemist Emil Fischer in 1896 .[1] His work laid the foundation for the synthesis of these heterocycles, which was significantly advanced in the early 20th century.

A pivotal moment in oxazole chemistry arrived with the independent work of Sir Robert Robinson (1909) and Siegmund Gabriel (1910) , who developed the now-famous Robinson-Gabriel synthesis .[1] This method, involving the cyclodehydration of α-acylamino ketones, proved to be a more general and higher-yielding route to 2,5-disubstituted oxazoles and remains a fundamental reaction in the field.[1]

Another classical method, the Fischer oxazole synthesis , involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[1] While historically significant, this method has been largely superseded by more modern and versatile approaches.

The mid-20th century saw the development of the van Leusen oxazole synthesis (1972) , which utilizes tosylmethylisocyanide (TosMIC) and an aldehyde to construct the oxazole ring.[2] This reaction has proven to be a powerful tool for the synthesis of a wide variety of oxazole derivatives.[2]

The therapeutic potential of this compound derivatives began to be realized with the discovery of compounds like Oxaprozin , a non-steroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes.[3][4][5][6] More recently, the versatility of the this compound scaffold has been demonstrated in the development of highly specific and potent inhibitors of protein kinases, such as FMS-like tyrosine kinase 3 (FLT3), for the treatment of acute myeloid leukemia (AML).[7][8]

Core Synthetic Methodologies: Experimental Protocols

The synthesis of the this compound core and its derivatives can be achieved through several key reactions. Below are detailed protocols for the most historically significant and widely used methods.

Robinson-Gabriel Synthesis

This method remains a cornerstone for the synthesis of 2,5-disubstituted oxazoles from α-acylamino ketones.

Protocol:

  • Preparation of the α-Acylamino Ketone: The starting α-acylamino ketone can be prepared by the acylation of an α-amino ketone.

  • Cyclodehydration: The α-acylamino ketone (1.0 eq) is dissolved in a suitable dehydrating agent, such as concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride.

  • The reaction mixture is heated, typically at temperatures ranging from 80 to 150 °C, for several hours.

  • Work-up: After cooling, the reaction mixture is carefully poured onto ice water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield the 2,5-disubstituted oxazole.

Fischer Oxazole Synthesis

A classic method for the preparation of 2,5-disubstituted oxazoles.

Protocol:

  • Reaction Setup: A solution of an aromatic aldehyde cyanohydrin (1.0 eq) and an aromatic aldehyde (1.0 eq) is prepared in anhydrous diethyl ether.

  • Acid Catalysis: Dry hydrogen chloride gas is bubbled through the solution.

  • Reaction and Precipitation: The reaction mixture is stirred at room temperature. The oxazole product precipitates as its hydrochloride salt.

  • Isolation: The precipitate is collected by filtration and can be neutralized with a weak base to afford the free oxazole.

  • Purification is typically achieved by recrystallization.

Van Leusen Oxazole Synthesis

A versatile method for the synthesis of 5-substituted oxazoles.

Protocol:

  • Reaction Setup: To a solution of an aldehyde (1.0 eq) in a suitable solvent such as methanol or THF, is added tosylmethylisocyanide (TosMIC) (1.0-1.2 eq).

  • Base Addition: A base, typically potassium carbonate or sodium hydride, is added to the mixture.

  • Reaction: The reaction is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.

  • Work-up: The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Quantitative Analysis of Biological Activities

The this compound scaffold has been incorporated into a multitude of derivatives exhibiting a broad spectrum of biological activities. The following tables summarize key quantitative data for some of these derivatives.

Anticancer Activity
Compound ClassDerivative/SubstituentCell LineActivity MetricValueReference
4-Benzylidene-2-phenyloxazol-5(4H)-oneUnsubstitutedA549 (Lung)CTC5025 µg/mL[9]
4-Benzylidene-2-phenyloxazol-5(4H)-one4-ChloroA549 (Lung)CTC5080 µg/mL[10]
4-Benzylidene-2-phenyloxazol-5(4H)-one4-HydroxyA549 (Lung)CTC5033 µg/mL[10]
4-Benzylidene-2-phenyloxazol-5(4H)-one4-MethoxyA549 (Lung)CTC5040 µg/mL[10]
4-Benzylidene-2-phenyloxazol-5(4H)-one4-DimethylaminoA549 (Lung)CTC5038 µg/mL[10]
2-Amino-4-phenyloxazole4-(p-bromophenyl)Molm-13 (AML)IC501.89 µM[11]
2-Amino-4-phenyloxazole4-(p-benzoyloxyphenyl)G. lambliaIC501.17 µM[11]
Anti-inflammatory Activity (COX Inhibition)
CompoundTargetActivity MetricValueReference
OxaprozinCOX-1 (human platelet)IC502.2 µM[12]
OxaprozinCOX-2 (IL-1 stimulated human synovial cell)IC5036 µM[12]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are a direct consequence of their interaction with specific biological targets and the subsequent modulation of intracellular signaling pathways.

Inhibition of FLT3 Signaling in Acute Myeloid Leukemia (AML)

Certain this compound derivatives have emerged as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in AML.[7][8] Constitutive activation of FLT3 due to mutations, such as internal tandem duplications (ITD), leads to uncontrolled proliferation and survival of leukemic cells through the activation of downstream signaling pathways including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[1][2][4][13][14] this compound-based FLT3 inhibitors competitively bind to the ATP-binding pocket of the kinase domain, preventing its phosphorylation and subsequent activation, thereby blocking these downstream pro-survival signals and inducing apoptosis in cancer cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 This compound\nInhibitor This compound Inhibitor This compound\nInhibitor->FLT3 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition STAT5->Proliferation

FLT3 signaling pathway and its inhibition.
Modulation of the TRPV1 Pain Receptor

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that plays a crucial role in the perception of pain and heat.[15] It is activated by various stimuli, including capsaicin, heat, and acidic conditions.[15] Overactivation of TRPV1 is associated with chronic pain states. This compound derivatives have been developed as TRPV1 antagonists, which block the channel and prevent the influx of cations, thereby reducing the sensation of pain.

TRPV1_Signaling_Pathway cluster_membrane Nociceptive Neuron Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPV1 TRPV1 Channel Cation_Influx Ca²⁺/Na⁺ Influx TRPV1->Cation_Influx Stimuli Painful Stimuli (Heat, Capsaicin, Acid) Stimuli->TRPV1 Activates This compound\nAntagonist This compound Antagonist This compound\nAntagonist->TRPV1 Blocks Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential Depolarization->Action_Potential Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal

TRPV1 signaling and its antagonism.
Induction of Apoptosis in Cancer Cells

Many this compound derivatives, particularly the 4-benzylidene-2-phenyloxazol-5(4H)-ones, exert their anticancer effects by inducing apoptosis, or programmed cell death.[9][16] This can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. These compounds can trigger a cascade of events, including the activation of caspases, which are proteases that execute the apoptotic program, leading to the dismantling of the cancer cell.[3][5][6]

Apoptosis_Pathway cluster_cell Cancer Cell This compound\nDerivative This compound Derivative Mitochondria Mitochondria This compound\nDerivative->Mitochondria Intrinsic Pathway Death_Receptors Death Receptors This compound\nDerivative->Death_Receptors Extrinsic Pathway Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Death_Receptors->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis induction by 2-phenyloxazoles.

Experimental Workflow: From Synthesis to Biological Evaluation

The discovery and development of novel this compound derivatives follow a well-established workflow that integrates chemical synthesis with rigorous biological testing.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_preclinical Preclinical Development Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification In_Vitro_Screening In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification->In_Vitro_Screening Hit_Identification Hit Identification & SAR Studies In_Vitro_Screening->Hit_Identification Hit_Identification->Synthesis Iterative Optimization In_Vivo_Studies In Vivo Models (e.g., Animal Models of Disease) Hit_Identification->In_Vivo_Studies Lead_Optimization Lead Optimization (ADMET Properties) In_Vivo_Studies->Lead_Optimization Lead_Optimization->In_Vivo_Studies

Drug discovery workflow for 2-phenyloxazoles.

Conclusion

The this compound core has traversed a remarkable journey from its early discovery in the foundational era of organic chemistry to its current status as a highly sought-after scaffold in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives continue to inspire the development of novel therapeutics for a wide range of diseases. This technical guide has provided a comprehensive overview of the rich history, synthetic methodologies, and therapeutic potential of this compound derivatives, offering a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

An In-depth Technical Guide to 2-Phenyloxazole: Chemical Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-phenyloxazole, a heterocyclic aromatic organic compound. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering detailed information on its chemical structure, molecular weight, synthetic protocols, and biological significance.

Core Chemical and Physical Properties

This compound, with the molecular formula C9H7NO, is a fundamental scaffold in many biologically active compounds.[1] Its core properties are summarized below for quick reference.

PropertyValue
Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
IUPAC Name 2-phenyl-1,3-oxazole
CAS Number 20662-88-8
SMILES C1(=NC=CO1)C2=CC=CC=C2

Synthetic Protocols: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and robust method for the preparation of oxazoles from 2-acylamino ketones.[2][3] This reaction involves an intramolecular cyclization followed by dehydration. Below is a detailed experimental protocol for the synthesis of a 2,5-disubstituted oxazole, which can be adapted for this compound.

Experimental Protocol: Synthesis of 2,5-Diphenyloxazole

This one-pot modification of the Robinson-Gabriel synthesis is an efficient method starting from hippuric acid.[4]

Materials:

  • Hippuric acid (benzoyl glycine)

  • Thionyl chloride

  • Benzene

  • Sulfuric acid (50 wt%)

  • Water

Procedure:

  • Acyl Chloride Formation: In a suitable reactor, react hippuric acid with thionyl chloride in a 1:2 molar ratio at 50°C. Monitor the reaction until completion. Remove the unreacted thionyl chloride by distillation to yield benzamidoacetyl chloride.[4]

  • Friedel-Crafts Acylation: The crude benzamidoacetyl chloride is used directly in a Friedel-Crafts acylation of benzene. The mixture is heated to reflux for 3 hours to produce N-benzoyl-ω-aminoacetophenone.[4]

  • Cyclization and Dehydration: After cooling the reaction mixture to 30°C, add a 2-fold molar excess of 50 wt% sulfuric acid. Gradually increase the temperature to 100°C and maintain it until the cyclization is complete. Excess benzene is then removed by evaporation.[4]

  • Work-up and Purification: Cool the reaction mixture to 30°C and add water dropwise to precipitate the crude 2,5-diphenyloxazole as a white solid. The solid is collected by filtration and can be further purified by rectification.[4]

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_final Final Product Hippuric_Acid Hippuric Acid Acyl_Chloride Benzamidoacetyl Chloride Hippuric_Acid->Acyl_Chloride  + Thionyl Chloride  (50°C) Thionyl_Chloride Thionyl Chloride Acylamino_Ketone N-Benzoyl-ω- aminoacetophenone Acyl_Chloride->Acylamino_Ketone  + Benzene  (Reflux, 3h) 2_5_Diphenyloxazole 2,5-Diphenyloxazole Acylamino_Ketone->2_5_Diphenyloxazole  + H₂SO₄  (100°C) Biological_Context cluster_derivatives Bioactive Derivatives cluster_pathways Exemplary Modulated Signaling Pathways 2_Phenyloxazole_Core This compound Core Structure Anticancer Anticancer Agents 2_Phenyloxazole_Core->Anticancer Antimicrobial Antimicrobial Agents 2_Phenyloxazole_Core->Antimicrobial Anti_inflammatory Anti-inflammatory Agents 2_Phenyloxazole_Core->Anti_inflammatory PI3K_Pathway PI3K Pathway (Inhibition) Anticancer->PI3K_Pathway MAPK_ERK_Pathway MAPK/ERK Pathway (Activation) Anticancer->MAPK_ERK_Pathway

References

Exploring the Chemical Space of 2-Phenyloxazole Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration into the synthesis, biological evaluation, and structure-activity relationships of 2-phenyloxazole derivatives, providing researchers and drug development professionals with a comprehensive resource for advancing novel therapeutic agents.

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its inherent structural features allow for diverse functionalization, making it a versatile template for the design of novel therapeutics targeting a range of diseases, including cancer, microbial infections, and inflammatory conditions. This technical guide provides a detailed overview of the chemical space of this compound analogs, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area.

Quantitative Biological Activity Data

The biological evaluation of this compound analogs has revealed their potential across various therapeutic areas. The following tables summarize the quantitative data from several studies, highlighting the structure-activity relationships (SAR) and potency of these compounds.

Table 1: Anticancer Activity of this compound Analogs

A diverse range of this compound derivatives has been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration causing 50% growth inhibition (GI50) are key parameters to quantify their potency.

Compound IDSubstitution PatternCancer Cell LineIC50 / GI50 (µM)Reference
1 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazoleHCT116 (Colon)0.0059[1]
2 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazoleBEL-7402 (Liver)0.0078[1]
3 2-(4-Chlorophenyl)-5-(4-pyridyl)oxazoleA549 (Lung)1.08[2]
4 2-(4-Methoxyphenyl)-5-(4-pyridyl)oxazoleHeLa (Cervical)0.78[2]
5 2-Phenyl-4-benzylideneoxazol-5(4H)-oneA549 (Lung)25 µg/mL (CTC50)[3]
6 2-Phenyl-4-(4-chlorobenzylidene)oxazol-5(4H)-oneA549 (Lung)80 µg/mL (CTC50)[3]
7 2-Phenyl-4-(4-hydroxybenzylidene)oxazol-5(4H)-oneA549 (Lung)33 µg/mL (CTC50)[3]
8 2-Phenyl-4-(4-methoxybenzylidene)oxazol-5(4H)-oneA549 (Lung)40 µg/mL (CTC50)[3]
Table 2: Antimicrobial Activity of this compound Analogs

The antimicrobial potential of this compound derivatives has been investigated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a standard measure of the potency of an antimicrobial agent.

Compound IDSubstitution PatternMicroorganismMIC (µg/mL)Reference
9 2-Amino-4-phenyloxazoleGiardia lamblia>113.5[4]
10 2-Amino-4-(4-chlorophenyl)oxazoleGiardia lamblia12.8[4]
11 2-Amino-4-(4-bromophenyl)oxazoleTrichomonas vaginalis1.89[4]
12 2-Amino-4-(4-fluorophenyl)oxazoleGiardia lamblia14.0[4]
13 Substituted this compoundStaphylococcus aureus31.25[5]
14 Substituted this compoundCandida albicans7.81[5]
Table 3: Anti-inflammatory Activity of this compound Analogs

Certain this compound analogs have been explored for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Compound IDSubstitution PatternAssayIC50 (µM)Reference
15 Benzoxazolone derivativeIL-6 Inhibition5.09[2]
16 Benzoxazolone derivativeIL-6 Inhibition5.43[2]
17 Diaryl-1,2,4-triazole derivativeCOX-2 Inhibition1.98[1]
18 Pyrazole sulphonamide derivativeCOX-2 Inhibition0.01[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides protocols for key experiments cited in the evaluation of this compound analogs.

Synthesis of this compound Analogs

A common and versatile method for the synthesis of 2,5-disubstituted oxazoles is the reaction of an α-diazoketone with a nitrile in the presence of a Lewis acid catalyst.

General Procedure:

  • To a solution of the appropriate α-diazoketone (1.0 eq) in anhydrous solvent (e.g., dichloromethane) is added the nitrile (1.2 eq).

  • The mixture is cooled to 0 °C, and a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq) is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7][8]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the this compound analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microbes only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Anti-inflammatory Activity Assessment: In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[11]

Protocol:

  • Enzyme Preparation: Use commercially available purified COX-1 and COX-2 enzymes.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the enzyme, a heme cofactor, and the test compound at various concentrations in a suitable buffer.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The peroxidase activity of COX is monitored colorimetrically by observing the oxidation of a chromogenic substrate (e.g., TMPD) at a specific wavelength.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.

Mechanism of Action Study: In Vitro Tubulin Polymerization Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules, a key mechanism for some anticancer agents.[9]

Protocol:

  • Tubulin Preparation: Use commercially available purified tubulin.

  • Reaction Setup: In a 96-well plate, add a tubulin solution in a polymerization buffer containing GTP. Add the test compound at various concentrations.

  • Polymerization Initiation: Initiate polymerization by incubating the plate at 37°C.

  • Monitoring: Monitor the increase in turbidity (light scattering) at 340 nm over time using a microplate reader.

  • Data Analysis: Compare the polymerization curves of the treated samples with the control to determine the inhibitory effect of the compound.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogs are often attributed to their interaction with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Anticancer Mechanisms

Many anticancer agents exert their effects by interfering with critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a key regulator of these processes and is frequently dysregulated in cancer.[6][12] Some this compound analogs may exert their anticancer activity by inhibiting components of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion Inhibitor This compound Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound analogs.

Another important target for anticancer drugs is the microtubule cytoskeleton. Tubulin polymerization inhibitors disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

Tubulin_Polymerization_Inhibition cluster_0 Normal Cell Division cluster_1 Inhibition by this compound Analog Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle Block Inhibition of Polymerization Division Cell Division Spindle->Division Inhibitor This compound Analog Inhibitor->Block Arrest G2/M Phase Arrest Block->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of this compound analogs as tubulin polymerization inhibitors.

Anti-inflammatory Mechanisms

The anti-inflammatory effects of certain compounds are mediated through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

COX_Inhibition_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Activation by Inflammatory Stimuli ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid COX COX-1 / COX-2 ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Inhibitor This compound Analog Inhibitor->COX

Caption: Inhibition of the cyclooxygenase (COX) pathway by this compound analogs.

Conclusion

The this compound scaffold represents a highly valuable core structure in the field of drug discovery. The diverse biological activities exhibited by its analogs, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore the significant therapeutic potential of this chemical class. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to both the phenyl ring and the oxazole core can profoundly influence biological activity, offering a clear path for the rational design of more potent and selective compounds. The detailed experimental protocols provided herein serve as a practical resource for researchers to synthesize and evaluate new this compound derivatives. Future exploration of this chemical space, guided by an understanding of the underlying mechanisms of action and signaling pathways, holds great promise for the development of novel and effective therapeutic agents to address unmet medical needs.

References

An In-depth Technical Guide on the Physicochemical Properties of Substituted 2-Phenyloxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-phenyloxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its presence in a wide array of biologically active compounds. The physicochemical properties of substituents on the 2-phenyl ring play a pivotal role in modulating the pharmacological activity of these derivatives. Understanding these properties is crucial for the rational design and development of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the key physicochemical parameters of substituted 2-phenyloxazoles, detailed experimental protocols for their synthesis and characterization, and insights into their potential mechanisms of action.

Physicochemical Properties of Substituted 2-Phenyloxazoles

The biological activity of substituted 2-phenyloxazoles is profoundly influenced by the electronic and steric nature of the substituents on the 2-phenyl ring.[1] These properties govern the molecule's ability to interact with biological targets, its membrane permeability, and its metabolic stability. Key physicochemical parameters include lipophilicity (logP), electronic effects (Hammett constants), and steric effects (Taft steric parameters).

Data Presentation: Physicochemical Parameters of a Representative Series of Substituted 2-Phenyloxazoles
Substituent (R)PositionHammett Constant (σ)Calculated logP
-H-0.002.85
-CH₃para-0.173.34
-Clpara0.233.54
-NO₂para0.782.86
-OCH₃para-0.272.88
-CF₃para0.543.70
-CNpara0.662.45
-Brmeta0.393.65
-OHmeta0.122.60
-NH₂meta-0.162.19

Note: Calculated logP values were obtained using a standard computational algorithm and should be considered as predictive estimates. Experimental determination is recommended for precise values.

Experimental Protocols

The synthesis and characterization of substituted 2-phenyloxazoles can be achieved through various established methods. The following protocols provide detailed methodologies for the synthesis of the this compound core and the experimental determination of lipophilicity.

Synthesis of Substituted 2-Phenyloxazoles

A common and versatile method for the synthesis of 2-phenyloxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

Protocol: Robinson-Gabriel Synthesis of 2-Phenyl-4-methyloxazole

Materials:

  • 2-Amino-1-phenylpropan-1-one hydrochloride

  • Benzoyl chloride

  • Pyridine

  • Concentrated sulfuric acid

  • Dichloromethane

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Acylation: To a stirred solution of 2-amino-1-phenylpropan-1-one hydrochloride (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add pyridine (2.2 mmol). Then, add benzoyl chloride (1.1 mmol) dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(benzoylamino)-1-phenylpropan-1-one.

  • Cyclization: Dissolve the crude 2-(benzoylamino)-1-phenylpropan-1-one (1.0 mmol) in dichloromethane (10 mL). Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Isolation: Once the reaction is complete, carefully pour the mixture into a beaker containing ice and water (20 mL). Neutralize with saturated sodium bicarbonate solution and extract with dichloromethane (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-phenyl-4-methyloxazole.[2]

Determination of Lipophilicity (logP) by HPLC

The partition coefficient (logP) is a critical parameter for predicting the pharmacokinetic properties of a drug candidate. A reliable method for its experimental determination is through reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol: Determination of logP using RP-HPLC

Materials:

  • Agilent 1200 Infinity Series HPLC system or equivalent, equipped with a UV detector.

  • C18 reverse-phase column.

  • Mobile phase: Acetonitrile and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4).

  • A series of reference compounds with known logP values (e.g., uracil, phenol, acetophenone, benzene, toluene).

  • The synthesized substituted this compound derivative.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the reference compounds and the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Chromatographic Conditions: Set up the HPLC system with a C18 column. The mobile phase composition will be varied to determine the retention factor (k) under different isocratic conditions (e.g., 40%, 50%, 60%, 70% acetonitrile in water). The flow rate is typically set to 1 mL/min, and the column temperature is maintained at 25 °C. Detection is performed at a suitable UV wavelength.

  • Data Acquisition: Inject a small volume (e.g., 10 µL) of each reference compound and the test compound for each mobile phase composition. Record the retention time (t_R) for each compound and the void time (t_0), which can be determined by injecting a non-retained compound like uracil.

  • Calculation of Retention Factor (k): Calculate the retention factor for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0.

  • Determination of log k_w: For each compound, plot log k versus the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to obtain the intercept, which is log k_w.

  • Calibration Curve: Plot the experimentally determined log k_w values of the reference compounds against their known logP values. This will generate a linear calibration curve.

  • Determination of logP of the Test Compound: Using the log k_w value of the test compound, determine its logP from the calibration curve.[3][4][5]

Signaling Pathways and Mechanism of Action

Substituted 2-phenyloxazoles have been investigated for a range of biological activities, including anticancer properties. While the precise mechanism of action can vary depending on the substitution pattern, a common theme in cancer therapy is the modulation of key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR and MAPK/ERK pathways are two critical signaling cascades that are often dysregulated in cancer and represent important targets for therapeutic intervention.[6][7][8]

PI3K/Akt and MAPK/ERK Signaling Pathways

The following diagram illustrates the interconnected nature of the PI3K/Akt and MAPK/ERK signaling pathways, which are frequently targeted by anticancer agents.

SignalingPathways RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis inhibits mTOR->Proliferation Phenyloxazole Substituted This compound Phenyloxazole->RAF inhibits Phenyloxazole->PI3K inhibits

Caption: PI3K/Akt and MAPK/ERK signaling pathways in cancer.

Conclusion

The physicochemical properties of substituted 2-phenyloxazoles are determinant factors in their biological activity. A thorough understanding and characterization of these properties are essential for the successful development of new drug candidates based on this versatile scaffold. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel this compound derivatives. Furthermore, the elucidation of their interactions with key cellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, will continue to be a critical aspect of their development as targeted therapeutic agents.

References

introduction to the 2-phenyloxazole core structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 2-Phenyloxazole Core Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the this compound core structure, a privileged heterocyclic motif of significant interest in medicinal chemistry. The guide covers its synthesis, key chemical properties, and diverse pharmacological applications, with a focus on its role in the development of novel therapeutic agents.

Introduction to the this compound Core

The this compound scaffold is a five-membered heterocyclic ring containing an oxygen and a nitrogen atom, with a phenyl group attached at the 2-position. This structural motif is found in a variety of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities.[1] Its unique electronic and structural characteristics make it a versatile pharmacophore in drug design, capable of engaging in various interactions with biological targets. The inherent stability and synthetic accessibility of the oxazole ring have further contributed to its prominence in medicinal chemistry.

Synthesis of the this compound Core

Several synthetic routes have been established for the preparation of the this compound core. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Two common and effective methods are the Robinson-Gabriel synthesis and microwave-assisted synthesis.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and widely used method for the formation of oxazoles. It involves the cyclodehydration of an α-acylamino ketone in the presence of a dehydrating agent.[2]

Experimental Protocol: Robinson-Gabriel Synthesis of this compound

This protocol describes the synthesis of the parent this compound from 2-(benzoylamino)acetophenone.

Materials:

  • 2-(Benzoylamino)acetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetic Anhydride

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • In a round-bottom flask, dissolve 2-(benzoylamino)acetophenone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the cooled solution with constant stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 90-100 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.[3]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) offers a rapid and efficient alternative to conventional heating methods, often leading to higher yields and shorter reaction times.[4] A common microwave-assisted route to 2-phenyloxazoles involves the reaction of a benzaldehyde derivative with tosylmethyl isocyanide (TosMIC).[5]

Experimental Protocol: Microwave-Assisted Synthesis of this compound

This protocol describes the synthesis of this compound from benzaldehyde and TosMIC.

Materials:

  • Benzaldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium Carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Microwave reactor

  • Ethyl Acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a microwave-safe reaction vessel, combine benzaldehyde (1.0 eq), TosMIC (1.1 eq), and potassium carbonate (2.0 eq) in methanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a short period (e.g., 5-15 minutes). The optimal conditions may need to be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.[5]

Pharmacological Applications and Quantitative Data

The this compound core is a key component in a multitude of compounds with diverse pharmacological activities. The following sections summarize the quantitative data for some of these activities.

Anticancer Activity

Numerous this compound derivatives have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.

Table 1: Anticancer Activity (IC₅₀ in µM) of Selected this compound Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Derivative AHeLa0.78[6]
Derivative AA5491.08[6]
Derivative AHepG21.27[6]
Derivative BMCF-75.59[7]
Derivative BA5498.23[7]
Derivative CHCT-1165.60[7]
Derivative DHeLa7.02[8]
Derivative EMCF-74.95[9]
Derivative FA54911.67[10]
Derivative GHeLa10.74[11]
Derivative HMCF-713.2[12]
Derivative IA54914.33[10]
Derivative JHeLa29[13]
Derivative KMCF-762.4[14]
Antimicrobial Activity

This compound derivatives have also shown promising activity against various pathogenic microorganisms, including bacteria and fungi.

Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected this compound Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Derivative LStaphylococcus aureus0.64[15]
Derivative MEscherichia coli0.67[15]
Derivative NStaphylococcus aureus1.25[16]
Derivative OCandida albicans7.81[17]
Derivative PStaphylococcus aureus31.25[17]
Derivative QEscherichia coli0.04[18]
Derivative RStaphylococcus aureus6.3[19]

Mechanism of Action: Inhibition of Tubulin Polymerization

A significant mechanism through which some this compound derivatives exert their anticancer effects is by inhibiting tubulin polymerization.[20] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, triggering a cascade of events that ultimately results in apoptosis, or programmed cell death.[21]

Tubulin_Inhibition_Pathway cluster_drug_interaction Drug Action cluster_cellular_effect Cellular Effect cluster_cell_cycle Cell Cycle Progression This compound This compound Tubulin Tubulin This compound->Tubulin Binds to colchicine site Tubulin_Polymerization Tubulin Polymerization This compound->Tubulin_Polymerization Inhibits Microtubule_Formation Microtubule Formation Mitotic_Spindle Mitotic Spindle Assembly G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Mitotic_Catastrophe Mitotic Catastrophe G2M_Arrest->Mitotic_Catastrophe Apoptosis Apoptosis Mitotic_Catastrophe->Apoptosis

Caption: Inhibition of tubulin polymerization by a this compound derivative.

The diagram above illustrates the signaling pathway initiated by a this compound derivative that inhibits tubulin polymerization. The compound binds to the colchicine site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[22] This disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle.[20] Prolonged arrest at this checkpoint can lead to mitotic catastrophe and the subsequent activation of apoptotic pathways, resulting in cancer cell death.[23]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound derivatives in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37 °C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[23]

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in a suitable solvent)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the this compound derivatives in MHB in the wells of a 96-well microtiter plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate each well (except for a sterility control well) with the bacterial suspension. Include a growth control well containing only bacteria and broth.

  • Incubate the plates at 37 °C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[10]

Tubulin Polymerization Inhibition Assay

This in vitro assay directly measures the effect of a compound on the polymerization of purified tubulin.

Materials:

  • Purified tubulin protein

  • Tubulin polymerization buffer

  • GTP solution

  • This compound derivative

  • Positive control (e.g., colchicine) and negative control (vehicle)

  • A spectrophotometer with temperature control capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin protein in polymerization buffer on ice.

  • Add GTP to the reaction mixture to initiate polymerization.

  • Add the this compound derivative at various concentrations to the reaction mixture. Include positive and negative controls.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in a spectrophotometer pre-heated to 37 °C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Plot the absorbance versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization. The IC₅₀ for polymerization inhibition can be calculated from a dose-response curve.[24][25]

Conclusion

The this compound core represents a highly valuable scaffold in medicinal chemistry, demonstrating a remarkable range of pharmacological activities. Its synthetic tractability and the ability to readily introduce chemical diversity make it an attractive starting point for the design of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this compound-based compounds.

References

Pharmacological Profile of the Oxazole Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen atoms at the 1 and 3 positions, respectively, is a cornerstone scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as a bioisostere for amide and ester groups and engage in various non-covalent interactions like hydrogen bonding and π–π stacking, make it a privileged structure in drug design.[3][4] Oxazole derivatives are found in numerous natural products, particularly from marine organisms, and synthetic compounds, exhibiting a vast spectrum of pharmacological activities.[5] This guide provides a technical overview of the key biological activities of the oxazole ring system, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Anticancer Activity

Oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating potent activity against a wide range of cancer cell lines, including multidrug-resistant strains.[6][7] Their mechanisms of action are diverse, targeting various critical cellular processes to inhibit cancer cell proliferation and induce apoptosis.[1][6]

Mechanisms of Action:

The anticancer effects of oxazole compounds are attributed to their ability to interact with multiple molecular targets:

  • Tubulin Polymerization Inhibition: Certain oxazoles bind to the colchicine binding site of tubulin, disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][8]

  • Enzyme Inhibition: They are known to inhibit crucial enzymes involved in cancer progression, such as DNA topoisomerases, protein kinases, and histone deacetylases (HDACs).[1][6]

  • Signaling Pathway Modulation: Oxazole derivatives can modulate key signaling pathways, including STAT3 and Keap-Nrf2, which are critical for cancer cell survival and proliferation.[1][6]

  • G-quadruplex Stabilization: Some derivatives can bind to and stabilize G-quadruplex structures in telomeric DNA, leading to telomere dysfunction and cell death.[1][9]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

The following diagram illustrates the mechanism by which certain oxazole derivatives inhibit tubulin polymerization, leading to the activation of the apoptotic cascade.

G Figure 1: Oxazole-Induced Apoptosis via Tubulin Inhibition Oxazole Oxazole Derivative Tubulin β-Tubulin (Colchicine Site) Oxazole->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M->Bcl2 Triggers Mito Mitochondrial Membrane Depolarization Bcl2->Mito Leads to Casp9 Caspase-9 Activation Mito->Casp9 Releases Cytochrome c Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Mechanism of apoptosis induction by tubulin-inhibiting oxazoles.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of representative oxazole derivatives against various human cancer cell lines, expressed as IC₅₀ values.

Compound ClassCancer Cell LineIC₅₀ (µM)Target/Mechanism
1,3,4-Oxadiazole-Benzotriazole HybridMCF-7 (Breast)5.68FAK Inhibitor
1,3,4-Oxadiazole-Quinoline HybridHepG2 (Liver)0.8 - 1.2Telomerase Inhibitor
Pyrimidine-Oxazole HybridA549 (Lung)2.10 - 3.41Not Specified
1,3-Oxazole DerivativeHep-2 (Larynx)60.2Tubulin Inhibitor
1,2,4-Oxadiazole DerivativeJeko-1 (Mantle Cell)<1.0HDAC Inhibitor

Data compiled from multiple sources.[8][10][11]

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of oxazole compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the oxazole test compounds in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Anti-inflammatory Activity

Oxazole-containing compounds have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade.[5][12] This makes them attractive candidates for the development of novel anti-inflammatory drugs with potentially fewer side effects than traditional NSAIDs.[5]

Mechanisms of Action:

  • Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation.[5] Many oxazole derivatives show selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects.[12][13]

  • Lipoxygenase (LOX) Inhibition: Some derivatives also inhibit LOX, another enzyme in the arachidonic acid cascade that produces leukotrienes.[5]

  • NF-κB Pathway Modulation: Oxazoles can interfere with the Nuclear Factor kappa B (NF-κB) signaling pathway, a central regulator of genes encoding pro-inflammatory cytokines and enzymes.[5]

Experimental Workflow: In Vitro COX Inhibition Assay

This diagram outlines the workflow for determining the COX-2 inhibitory potential of synthesized oxazole derivatives.

G Figure 2: Workflow for COX-2 Inhibition Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Synthesized Oxazole Derivatives Incubation Incubate Enzyme with Oxazole Derivative or Control (e.g., Celecoxib) Compound->Incubation Enzyme Human Recombinant COX-2 Enzyme Enzyme->Incubation Substrate Arachidonic Acid (Substrate) Reaction Initiate Reaction with Arachidonic Acid Substrate->Reaction Incubation->Reaction Detection Measure Prostaglandin E2 (PGE2) Production via ELISA Reaction->Detection Calc Calculate % Inhibition Detection->Calc IC50 Determine IC50 Value Calc->IC50

Caption: High-level workflow for screening COX-2 inhibitors.

Quantitative Data: COX-2 Inhibition

The table below presents the COX-2 inhibitory activity and selectivity index (SI) for several oxazole and related oxadiazole derivatives.

Compound ClassCOX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
1,3,4-Oxadiazole Derivative0.04 - 0.147.5 - 13.560.7 - 337.5
Benzoxazole-Benzamide Analog0.14Not SpecifiedNot Specified
2,5-Diaryl-1,3,4-Oxadiazole0.48>63.5132.8
Reference: Celecoxib0.04514.7326.7

Data compiled from multiple sources.[14][15][16]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the anti-inflammatory activity of test compounds.[17][18]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Compound Administration: Administer the oxazole test compound or a reference drug (e.g., Indomethacin) orally or intraperitoneally to the test groups. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Antimicrobial Activity

The oxazole scaffold is a key component in many compounds exhibiting potent activity against a wide range of pathogens, including bacteria and fungi.[12][19] The rise of multi-drug resistant infections has made the development of new antimicrobial agents containing novel scaffolds like oxazole a critical area of research.[19][20]

Mechanisms of Action:

  • Enzyme Inhibition: Oxazole derivatives can inhibit essential bacterial enzymes. For instance, some have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.[20]

  • Inhibition of Cytokinesis: Certain compounds inhibit the FtsZ protein, which is essential for bacterial cell division, leading to potent anti-staphylococcal activity.[20]

  • Disruption of Cellular Processes: The exact mechanisms for many oxazole-based antimicrobials are still under investigation but are thought to involve disruption of the cell membrane or inhibition of other vital metabolic pathways.

Logical Diagram: Antimicrobial Screening Process

The following diagram illustrates a typical screening cascade for identifying and characterizing new antimicrobial oxazole derivatives.

G Figure 3: Antimicrobial Agent Discovery Cascade Start Library of Oxazole Derivatives PrimaryScreen Primary Screening (e.g., Agar Well Diffusion) Start->PrimaryScreen HitIdent Hit Identification (Zone of Inhibition > Threshold) PrimaryScreen->HitIdent MIC Secondary Screening: Determine MIC & MBC HitIdent->MIC Active NoActivity Inactive HitIdent->NoActivity Inactive Spectrum Determine Spectrum (Gram+/Gram-/Fungi) MIC->Spectrum Tox In Vitro Toxicity (e.g., Hemolysis Assay) Spectrum->Tox Lead Lead Compound Tox->Lead

Caption: A logical workflow for antimicrobial drug discovery.

Quantitative Data: Antimicrobial Activity

The table below shows the Minimum Inhibitory Concentration (MIC) values for various oxazole derivatives against selected microbial strains.

Compound ClassBacterial/Fungal StrainMIC (µg/mL)
1,3-Oxazole-Quinoxaline HybridStaphylococcus aureus62
1,3,4-Oxadiazole DerivativeMethicillin-Resistant S. aureus (MRSA)62
N-acyl-α-amino acid (Oxazole precursor)Escherichia coli28.1
N-acyl-α-amino acid (Oxazole precursor)Candida albicans14
1,3,4-Oxadiazole-Norfloxacin HybridStaphylococcus aureus1 - 2

Data compiled from multiple sources.[21][22][23][24]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform serial two-fold dilutions of the oxazole test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (or appropriate broth for the organism). The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density.

Conclusion

The oxazole ring system is a remarkably versatile and pharmacologically significant scaffold. Its derivatives have demonstrated a wide array of biological activities, with particularly strong potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to modify the core oxazole structure allows for the fine-tuning of activity against specific biological targets, paving the way for the rational design of next-generation therapeutics.[1][3] Continued exploration of structure-activity relationships, mechanisms of action, and novel synthetic strategies will undoubtedly lead to the development of new oxazole-based drugs to address pressing global health challenges.[2]

References

An In-depth Technical Guide to the IUPAC Nomenclature of 2-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for 2-phenyloxazole derivatives. It is designed to serve as a practical resource for researchers, scientists, and professionals involved in drug development and organic chemistry, ensuring accurate and systematic naming of this important class of heterocyclic compounds.

Core Principles of Oxazole Nomenclature

The systematic naming of oxazole derivatives follows the Hantzsch-Widman nomenclature system for heterocyclic compounds. Oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom.[1][2]

Numbering the Oxazole Ring

According to IUPAC rules, the numbering of the oxazole ring begins at the oxygen atom, which is assigned position 1. The numbering then proceeds towards the nitrogen atom, which is assigned position 3. This establishes the fundamental numbering pattern for all oxazole derivatives.[2][3] The preferred IUPAC name for the parent compound is 1,3-oxazole.[2]

Priority of Heteroatoms

In heterocyclic systems with more than one type of heteroatom, IUPAC assigns priority for numbering. For oxazole, oxygen (O) has a higher priority than nitrogen (N). This is why the oxygen atom is designated as position 1.[4][5][6]

Nomenclature of this compound

The core structure of interest, this compound, consists of a phenyl group substituted at the second position of the oxazole ring. The IUPAC name is 2-phenyl-1,3-oxazole or simply This compound .[7]

Naming Substituted this compound Derivatives

When additional substituents are present on either the oxazole or the phenyl ring, their positions are indicated by locants (numbers), and they are listed in alphabetical order as prefixes to the parent name.[4][8]

Substituents on the Oxazole Ring

Substituents on the oxazole ring are numbered according to the standard oxazole numbering (positions 4 and 5).

  • Example 1: A this compound with a carboxylic acid group at position 4 is named 2-phenyl-1,3-oxazole-4-carboxylic acid .[9]

  • Example 2: A this compound with a methyl group at position 4 and a carboxylic acid at position 5 is named 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid .

Substituents on the Phenyl Ring

Substituents on the phenyl ring are numbered relative to the point of attachment to the oxazole ring, with the carbon atom bonded to the oxazole ring being C1'. The positions are often indicated using ortho- (2'), meta- (3'), and para- (4') designations, although numerical locants are preferred for unambiguous naming in complex structures.

  • Example 3: A this compound with a fluorine atom at the para position of the phenyl ring is named 2-(4-fluorophenyl)oxazole .

G

Quantitative Data of this compound Derivatives

The following table summarizes key quantitative data for a selection of synthesized this compound derivatives, highlighting their physical properties and biological activities.

Compound IDStructureYield (%)Melting Point (°C)IC50 (µM)Reference
3d 2-Amino-4-(p-benzoyloxyphenyl)oxazole--1.89 (vs. G. lamblia)[1]
4b (E/Z)-N'-(4-(trifluoromethoxy)benzylidene)-2-(benzo[d]oxazol-2-ylthio)acetohydrazide81154–1569.72 - 19.34 (vs. various cancer cell lines)[10]
5c (E/Z)-2-(benzo[d]oxazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide82165–167-[10]
4a 2-(Phenylsulfinyl)benzo[d]oxazole79--[8]

Experimental Protocols for Synthesis

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of this compound derivatives.

Synthesis of 2-Amino-4-(p-substituted-phenyl)oxazoles

This protocol describes the microwave-assisted synthesis of 2-amino-4-aryloxazoles.[1]

Procedure:

  • A mixture of a p-substituted 2-bromoacetophenone (5 mmol) and urea (35 mmol) in dimethylformamide (DMF) (1 mL) is prepared in a standard open microwave vessel.

  • The mixture is subjected to microwave irradiation (35 W) at 138 °C for 20 minutes.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified using flash chromatography.

G Start Mix 2-bromoacetophenone, urea, and DMF Microwave Microwave Irradiation (35W, 138°C, 20 min) Start->Microwave Monitor Monitor by TLC Microwave->Monitor Isolate Isolate and Purify (Flash Chromatography) Monitor->Isolate End Final Product Isolate->End

Silver-Catalyzed Synthesis of 2-(Phenylsulfinyl)benzo[d]oxazole Derivatives

This method outlines a silver-catalyzed tandem condensation reaction.[8]

Procedure:

  • A mixture of 2-aminophenol (10 mmol), formaldehyde (15 mmol), benzenethiol (10 mmol), AgOAc (10 mol%), L4 (a ligand, 10 mol%), and Cs₂CO₃ (2 equiv.) is prepared in DMSO (15 mL) in a tube.

  • The tube is evacuated and refilled with N₂ three times.

  • The reaction mixture is stirred at 110 °C for 24 hours under a nitrogen atmosphere.

  • After cooling, the reaction mixture is diluted with ethyl ether.

  • The filtrate is washed with water, and the organic phase is dried over Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash chromatography on silica gel to yield the final product.

Signaling Pathways and Logical Relationships

This compound derivatives have been investigated for their potential as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, some benzoxazole derivatives have been shown to target the VEGF/VEGFR signaling pathway, which is crucial for angiogenesis.[11]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PI3K PI3K VEGFR->PI3K Activates Akt Akt PI3K->Akt Activates Angiogenesis Angiogenesis Akt->Angiogenesis Promotes Inhibitor This compound Derivative Inhibitor->VEGFR Inhibits

References

biological significance of the 2-phenyloxazole scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Significance of the 2-Phenyloxazole Scaffold

Introduction

The this compound scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged" motif due to its presence in a multitude of natural products and synthetically developed molecules with significant biological activities.[1] This five-membered heterocyclic ring containing both nitrogen and oxygen atoms provides a rigid framework that is amenable to diverse chemical modifications.[2] Consequently, derivatives of this compound exhibit a vast pharmacological spectrum, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making them highly valuable for drug discovery and development.[3][4][5][6][7] This technical guide provides a comprehensive overview of the biological significance of this scaffold, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Pharmacological Activities

The versatility of the this compound core has led to the development of compounds targeting a wide array of diseases. The following sections detail the most significant therapeutic applications.

Anticancer Activity

The this compound moiety is a cornerstone of many potent anticancer agents. These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and the inhibition of crucial kinases involved in cancer cell proliferation.[3][8][9] A variety of derivatives have shown efficacy against numerous human cancer cell lines.[10][11][12]

Table 1: Anticancer Activity of this compound Derivatives

Compound Class/ExampleTarget Cell Line(s)IC50 / CTC50Mechanism of Action
Benzotriazole Substituted 2-Phenylquinazoline (ARV-2)MCF-7 (Breast), HeLa (Cervical), HT-29 (Colon)3.16 µM, 5.31 µM, 10.6 µMMitochondria-mediated apoptosis[8][11]
4-Benzylidene-2-phenyloxazol-5(4H)-one (Compound 1)A549 (Lung)25 µg/mLCytotoxicity[10]
5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c)Molm-13, MV4-11 (Leukemia)Not specifiedFLT3 Kinase Inhibition[9]
2-(3-(fluorosulfato)phenyl)benzoxazolePC-3 (Prostate), MCF-7 (Breast)Not specifiedCytostatic, inhibits cell growth[7][12]
2-phenyl benzothiazole linked isoxazoles (Compound 5d)Colo-205 (Colon), A549 (Lung)Not specified (Good cytotoxicity reported)Apoptosis induction[3]

Experimental Protocol: Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a widely used method for determining cytotoxicity (cell growth inhibition) in cancer cell lines.[10]

  • Cell Plating: Human tumor cells (e.g., A549 lung cancer cells) are plated in 96-well microtiter plates and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The cells are treated with various concentrations of the test compounds (e.g., 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives) and incubated for an additional 48 hours.

  • Cell Fixation: The incubation is terminated by adding cold trichloroacetic acid (TCA), which fixes the cells by precipitating the protein. The plates are incubated at 4°C for 1 hour and then washed with water.

  • Staining: The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes. Unbound dye is removed by washing with 1% (v/v) acetic acid.

  • Absorbance Measurement: The protein-bound dye is solubilized with a 10 mM Tris base solution. The absorbance is measured at 510 nm using a plate reader. The percentage of cell growth inhibition is calculated relative to untreated control cells.

Experimental Workflow: Anticancer Agent Screening

G start Library of This compound Compounds screen Primary Cytotoxicity Screen (e.g., SRB or MTT Assay) start->screen hits Identify 'Hits' (Compounds with IC50 < 10 µM) screen->hits secondary Secondary Assays (Apoptosis, Cell Cycle Analysis) hits->secondary mechanism Mechanism of Action Studies (e.g., Kinase Inhibition, Tubulin Assay) secondary->mechanism lead Lead Optimization (SAR) mechanism->lead invivo In Vivo Xenograft Models lead->invivo end Preclinical Candidate invivo->end

Caption: A typical workflow for the discovery of this compound-based anticancer drugs.

Anti-inflammatory Activity

Derivatives of this compound have demonstrated significant anti-inflammatory and analgesic properties.[4][13] A primary mechanism for this activity is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain.[14][15] Some compounds have shown high selectivity for COX-2 over the constitutive COX-1 enzyme, which is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs.[14][16]

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound ClassTargetActivity/PotencyIn Vivo Model
4-Aryl/cycloalkyl-5-phenyloxazolesCOX-2Potent and selective inhibitionNot specified[14]
2-(2-Arylphenyl)benzoxazolesCOX-2Selectivity index better than celecoxibCarrageenan-induced paw edema[15]
2-Phenyl-1,3-oxazole derivativesCOX-1/COX-2Good anti-inflammatory activity with low ulcerogenicityCarrageenan-induced rat paw edema[16]
4-(3,5-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-oneNot specified50.6% edema reductionNot specified[13]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a standard in vivo model to evaluate the acute anti-inflammatory activity of new compounds.[16][17]

  • Animal Grouping: Wistar rats are divided into several groups: a control group, a standard drug group (e.g., diclofenac sodium), and test groups receiving different doses of the this compound derivatives.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a 1% (w/v) solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.

  • Edema Measurement: The paw volume is measured using a plethysmometer at time 0 (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The difference in paw volume before and after carrageenan injection is calculated as the edema volume. The percentage inhibition of edema by the test compounds is calculated by comparing the mean edema volume of the treated groups with that of the control group.

Signaling Pathway: COX-2 Mediated Inflammation

G Stimulus Inflammatory Stimuli (e.g., Pathogens, Injury) AA Arachidonic Acid Stimulus->AA Releases from cell membrane COX2 COX-2 Enzyme AA->COX2 Substrate PGs Prostaglandins (PGE2) COX2->PGs Converts to Inflammation Inflammation (Pain, Edema, Fever) PGs->Inflammation Mediates Phenyloxazole This compound Derivatives Phenyloxazole->COX2 Inhibits

Caption: Inhibition of the COX-2 inflammatory pathway by this compound compounds.

Antimicrobial and Antiviral Activities

The this compound scaffold is also a component of agents with activity against a range of pathogens, including bacteria, fungi, and viruses.[18][19][20]

Table 3: Antimicrobial and Antiviral Activity of this compound Derivatives

Compound Class/ExampleTarget Organism/VirusActivity (MIC / IC50)
2-(p-substituted-phenyl) oxazolo(4,5-b)pyridinesGram-negative bacteriaMIC: 3.1-25 µg/mL[5]
2-phenyl-benzoxazole Schiff's basesStaphylococcus aureus, E. coliGood antibacterial activity[18][21]
2-amino-4-(p-bromophenyl)-oxazoleTrichomonas vaginalisIC50: 1.89 µM[22]
2-amino-4-(p-benzoyloxyphenyl)-oxazoleGiardia lambliaIC50: 1.17 µM[22]
2-benzoxyl-phenylpyridine derivatives (W9, W13, W15)Coxsackievirus B3 (CVB3), Adenovirus 7 (ADV7)Potent inhibition (stronger than ribavirin)[23]
2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one (MBR2)Herpes Simplex Virus (HSV), VacciniaIC50: 12 µg/mL[6]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5]

  • Compound Preparation: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: A standardized suspension of the target bacterium (e.g., E. coli or S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Conclusion

The this compound scaffold is unequivocally a structure of high biological importance, demonstrating a remarkable breadth of pharmacological activities. Its utility as a core framework for anticancer, anti-inflammatory, and anti-infective agents is well-documented in scientific literature. The ease of synthetic modification allows for fine-tuning of its properties to enhance potency and selectivity for specific biological targets. The data and experimental frameworks presented herein highlight the continued potential of this compound derivatives to yield novel and effective therapeutic agents for a wide range of human diseases. Future research in this area will undoubtedly continue to uncover new applications for this versatile and powerful chemical scaffold.

References

A Preliminary Investigation into the Reactivity of 2-Phenyloxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a preliminary investigation into the chemical reactivity of 2-phenyloxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document outlines the core reactivity patterns of the this compound scaffold, including electrophilic and nucleophilic substitution, cycloaddition, and ring-opening reactions. Where available, quantitative data is presented in structured tables, and detailed experimental protocols for key transformations are provided. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to offer a clear visual representation of the underlying chemical and biological processes.

Electrophilic Aromatic Substitution

The this compound core possesses two aromatic rings susceptible to electrophilic attack: the phenyl ring at the 2-position and the oxazole ring itself. The oxazole ring is generally considered to be electron-withdrawing, thus deactivating the attached phenyl ring towards electrophilic substitution. The directing effect of the oxazole moiety is primarily meta-directing.[1] However, the substitution pattern is also influenced by the nature of the electrophile and the reaction conditions.

Nitration

Nitration of this compound is expected to yield a mixture of nitro-substituted products. The primary site of substitution on the phenyl ring is the meta position due to the deactivating effect of the oxazole ring.

Table 1: Regioselectivity in the Nitration of Substituted 2-Phenyloxazoles (Qualitative)

Substituent on Phenyl RingExpected Major Product(s)
Unsubstitutedmeta-Nitro
Activating Group (e.g., -OCH₃)ortho-, para-Nitro (to the activating group)
Deactivating Group (e.g., -NO₂)meta-Nitro (to both the oxazole and the existing nitro group)

Data is qualitative and based on general principles of electrophilic aromatic substitution.[1]

Experimental Protocol: Synthesis of 4-Nitro-2-phenyloxazole Derivatives

A general procedure for the synthesis of related 4-nitro-phenyl-oxazolone derivatives involves the condensation of 4-nitrobenzoylglycine with aromatic aldehydes in the presence of ethanol, acetic anhydride, and glacial acetic acid.[2] While this protocol is for a derivative, a similar approach could be adapted for the direct nitration of this compound, likely requiring strong nitrating agents like a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto the aromatic ring. Due to the deactivating nature of the oxazole ring, harsh reaction conditions, including a strong Lewis acid catalyst like aluminum chloride (AlCl₃) and an acyl halide or anhydride, are typically required.[3][4] The reaction is expected to favor acylation at the meta position of the phenyl ring.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

The following is a general protocol that can be adapted for the acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend anhydrous AlCl₃ in the chosen solvent.

  • Cool the suspension in an ice bath.

  • Slowly add the acyl chloride to the suspension with stirring.

  • Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[5]

Diagram 1: General Workflow for Friedel-Crafts Acylation

G start Start: this compound & Acetyl Chloride reagents Add AlCl3 in anhydrous DCM at 0°C start->reagents reaction Stir at room temperature reagents->reaction workup Quench with ice/HCl reaction->workup extraction Extract with organic solvent workup->extraction purification Purify by chromatography extraction->purification product Product: meta-Acetyl-2-phenyloxazole purification->product

Caption: Workflow for the Friedel-Crafts acylation of this compound.

Nucleophilic Substitution

Nucleophilic substitution on the this compound ring is generally challenging due to the electron-rich nature of the aromatic systems. However, the introduction of a good leaving group, such as a halogen, at the 2-position of the oxazole ring can enable nucleophilic attack.

While direct experimental data on this compound is limited, studies on similar heterocyclic systems like 2-chlorothiazoles show that they undergo substitution reactions with nucleophiles such as sodium methoxide.[6] The reaction likely proceeds via an addition-elimination mechanism.

Experimental Protocol: Hypothetical Nucleophilic Substitution of a 2-Chloro-2-phenyloxazole Derivative

This protocol is adapted from procedures for related heterocyclic compounds.

Materials:

  • 2-Chloro-4-phenyloxazole (hypothetical starting material)

  • Sodium methoxide

  • Anhydrous methanol or an inert solvent like DMF

Procedure:

  • Dissolve the 2-chloro-4-phenyloxazole derivative in the anhydrous solvent.

  • Add a solution of sodium methoxide in methanol to the reaction mixture.

  • Heat the reaction mixture under reflux and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into water.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the product.

Cycloaddition Reactions

The oxazole ring can participate in cycloaddition reactions, acting as either a diene or a dienophile depending on the reaction partner.

Diels-Alder Reaction

In the Diels-Alder reaction, the oxazole ring can act as a diene, particularly when activated by electron-donating groups or through coordination with a Lewis or Brønsted acid to the nitrogen atom.[4] Reaction with electron-deficient dienophiles like maleic anhydride would be expected to yield bicyclic adducts.[7][8][9]

Table 2: Diels-Alder Reaction of Oxazoles with Dienophiles

DieneDienophileConditionsProductYieldReference
2,4,5-TrimethyloxazoleMaleic AnhydrideMicrowaveFuran derivative>90%[10]

Experimental Protocol: General Procedure for Diels-Alder Reaction

Materials:

  • This compound

  • Maleic anhydride

  • High-boiling solvent (e.g., xylene)

Procedure:

  • In a round-bottom flask, dissolve this compound and maleic anhydride in xylene.

  • Add boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux and maintain for the required reaction time, monitoring by TLC.

  • Cool the reaction mixture to room temperature, which may cause the product to crystallize.

  • Collect the product by filtration and wash with a cold solvent.[7]

Diagram 2: Diels-Alder Reaction of an Oxazole

G This compound (Diene) This compound (Diene) Diels-Alder Adduct Diels-Alder Adduct This compound (Diene)->Diels-Alder Adduct + Maleic Anhydride (Dienophile) [4+2] Cycloaddition

Caption: Diels-Alder reaction of this compound with maleic anhydride.

Photochemical [2+2] Cycloaddition

Photochemical [2+2] cycloadditions involve the reaction of two double bonds to form a cyclobutane ring upon irradiation with UV light.[11][12][13][14] The C4-C5 double bond of the oxazole ring could potentially undergo cycloaddition with an alkene like ethene. These reactions are often concerted and their feasibility is governed by orbital symmetry rules.

Experimental Protocol: General Procedure for Photochemical [2+2] Cycloaddition

Materials:

  • This compound

  • Alkene (e.g., ethene, bubbled through the solution)

  • Solvent (e.g., acetone, acetonitrile)

  • Photoreactor with a suitable UV lamp

Procedure:

  • Dissolve this compound in the chosen solvent in a quartz reaction vessel.

  • If using a gaseous alkene, bubble it through the solution.

  • Irradiate the solution with a UV lamp while maintaining a constant temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure and purify the product by chromatography.[15]

Ring-Opening Reactions

The oxazole ring can undergo ring-opening reactions under both acidic and basic conditions. The high ring strain of the five-membered ring makes it susceptible to cleavage.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrogen atom of the oxazole ring is protonated, which activates the ring for nucleophilic attack by water. This leads to the cleavage of the C-O or C-N bond, ultimately resulting in the formation of an amino acid and a carboxylic acid.[16][17][18][19]

Diagram 3: Mechanism of Acid-Catalyzed Hydrolysis of this compound

G A This compound B Protonated Oxazole A->B + H3O+ C Tetrahedral Intermediate B->C + H2O (Nucleophilic Attack) D Ring-Opened Intermediate C->D Proton Transfer & Ring Opening E Products: Benzoic Acid + Aminoacetaldehyde D->E Hydrolysis

Caption: Simplified mechanism of acid-catalyzed hydrolysis of this compound.

Base-Catalyzed Hydrolysis

In the presence of a base, the oxazole ring can also be cleaved. A study on (Z)-4-benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones showed that the rate of hydrolysis is dependent on the substituents on the phenyl ring. The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon.[2]

Table 3: Activation Parameters for the Alkaline Hydrolysis of (Z)-4-Benzylidene-2-(substituted phenyl)oxazol-5(4H)-ones in 70% (v/v) Aqueous Dioxan

SubstituentEₐ (kJ mol⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)
2-Br54.251.6-83
2-Cl47.545.0-105
4-OMe54.952.3-86
4-Me35.432.9-151
H46.644.1-109

Data from[2].

Role in Signaling Pathways and Drug Development

Derivatives of this compound have shown significant potential in drug development due to their ability to interact with various biological targets and modulate signaling pathways.

Enzyme Inhibition

This compound derivatives have been identified as potent and selective inhibitors of several enzymes.

  • Monoamine Oxidase B (MAO-B): A series of this compound-4-carboxamides have been shown to be competitive inhibitors of human MAO-B, with some derivatives exhibiting sub-micromolar inhibition constants.[7]

  • Cyclooxygenase-2 (COX-2): Certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives are potent and selective COX-2 inhibitors, making them promising candidates for anti-inflammatory drugs.

Modulation of Cancer-Related Signaling Pathways

Recent studies have highlighted the role of oxazole-containing compounds in modulating key signaling pathways implicated in cancer.

  • PI3K/AKT/mTOR Pathway: Some novel pyrimidine derivatives containing a phenoxy-scaffold have been shown to inhibit the PDGFRα/PI3K/AKT/mTOR pathway in hepatocellular carcinoma cells, leading to apoptosis and autophagy.[1][11] While not directly this compound, this suggests a potential mechanism of action for related structures.

  • MAPK/ERK Pathway: The same study also demonstrated the activation of the MAPK/ERK signaling pathway by the 2-phenyloxypyrimidine derivative.[1] Modulation of the MAPK pathway is a key strategy in cancer therapy.[20][21]

Diagram 4: Potential Signaling Pathways Modulated by this compound Derivatives

Caption: Potential modulation of PI3K/AKT/mTOR and MAPK/ERK pathways by this compound derivatives.

Conclusion

This preliminary investigation highlights the diverse reactivity of the this compound core. While it undergoes typical aromatic reactions such as electrophilic substitution, its reactivity is tempered by the electronic nature of the oxazole ring. The ability of the oxazole moiety to participate in cycloaddition and ring-opening reactions further expands its synthetic utility. The demonstrated biological activities of its derivatives, particularly as enzyme inhibitors and modulators of key signaling pathways, underscore the importance of this compound as a privileged scaffold in drug discovery. Further research is warranted to obtain more quantitative data and to explore the full potential of this versatile heterocyclic system.

References

Unraveling the Electronic Landscape of 2-Phenyloxazole: A Theoretical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the theoretical studies of the electronic structure of 2-phenyloxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. By leveraging computational chemistry methods, researchers have elucidated the intricate relationship between the molecule's structure and its electronic properties, providing a foundation for the rational design of novel therapeutic agents and functional materials. This document summarizes key findings, details the computational methodologies employed, and visualizes the logical relationships in these theoretical investigations.

Core Electronic Properties: A Quantitative Overview

The electronic characteristics of this compound have been extensively investigated using a variety of quantum chemical methods. These studies provide valuable data on the molecule's frontier molecular orbitals, the energy gap between them, and other quantum chemical parameters that govern its reactivity and photophysical behavior. Density Functional Theory (DFT), particularly with the B3LYP functional, has been a popular choice for these calculations.[1][2][3] Semi-empirical methods like PPP/S and INDO/S have also been employed to study the electronic excited states.[4]

A key parameter in understanding the electronic behavior of a molecule is the HOMO-LUMO gap, which is the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and is a crucial factor in designing molecules with specific electronic properties.[5][6] Theoretical studies on this compound and its derivatives have focused on calculating these values to predict their stability and reactivity.[1][3]

The following table summarizes representative quantitative data from theoretical studies on this compound and related derivatives. It is important to note that the exact values can vary depending on the computational method, basis set, and the specific derivative being studied.

ParameterThis compound DerivativeComputational MethodCalculated ValueReference
HOMO Energy2-phenyl-4-[4-(1,4,7,10-tetraoxa-13-azacyclopentadesil)benziliden]-5-oksazolonDFT/B3LYP/6-311G(d,p)Not explicitly stated in abstract[2]
LUMO Energy2-phenyl-4-[4-(1,4,7,10-tetraoxa-13-azacyclopentadesil)benziliden]-5-oksazolonDFT/B3LYP/6-311G(d,p)Not explicitly stated in abstract[2]
HOMO-LUMO GapN-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amineDFT/B3LYP/6–311++G (d, p)Low energy gap suggests high reactivity[3]
Dipole Moment2-phenyl-4-[4-(1,4,7,10-tetraoxa-13-azacyclopentadesil)benziliden]-5-oksazolonDFT/B3LYP/6-311G(d,p)7.8822 Debye[2]

Methodologies in Computational Analysis

The theoretical investigation of this compound's electronic structure predominantly relies on quantum chemical calculations. A typical workflow for such studies is outlined below.

Key Experimental and Computational Protocols

1. Geometry Optimization: The first step in any theoretical study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. Density Functional Theory (DFT) with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or 6-311G(d,p)) is commonly used for this purpose.[1][2]

2. Electronic Structure Calculations: Once the optimized geometry is obtained, single-point energy calculations are performed to determine the electronic properties. These calculations provide information about the molecular orbitals (HOMO, LUMO), their energies, and the overall charge distribution.[3]

3. Excited State Calculations: To understand the photophysical properties, such as absorption and fluorescence, excited state calculations are necessary. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose.[7] Semi-empirical methods like INDO/S have also been historically used to study the properties of electronic excited states.[4]

4. Analysis of Reactivity Descriptors: From the calculated electronic properties, various global and local reactivity descriptors can be derived. These include electronegativity, chemical potential, hardness, and softness, which provide insights into the molecule's reactivity towards electrophilic and nucleophilic attacks.[1]

Visualizing the Theoretical Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of a typical theoretical study on the electronic structure of this compound and the relationship between its molecular orbitals and electronic transitions.

Computational_Workflow A Molecular Structure Input (this compound) B Geometry Optimization (e.g., DFT/B3LYP) A->B C Optimized Ground State Geometry B->C D Electronic Structure Calculation (Single-Point Energy) C->D F Excited State Calculation (e.g., TD-DFT) C->F E Ground State Properties (HOMO, LUMO, Dipole Moment) D->E H Analysis of Reactivity (Global/Local Descriptors) D->H G Excited State Properties (Absorption/Emission Spectra) F->G I Reactivity Prediction H->I

Caption: Computational workflow for studying this compound's electronic structure.

Electronic_Transitions cluster_orbitals Frontier Molecular Orbitals HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Excitation Excitation Photon Absorption (hν) Transition Electronic Transition

Caption: Relationship between HOMO, LUMO, and electronic excitation.

Conclusion

Theoretical studies on the electronic structure of this compound provide invaluable insights for researchers in drug development and materials science. By employing sophisticated computational methods, it is possible to predict and understand the molecule's reactivity, stability, and photophysical properties. The continued application and refinement of these theoretical approaches will undoubtedly accelerate the discovery and design of new this compound derivatives with tailored functionalities. This guide serves as a foundational resource for professionals seeking to leverage computational chemistry in their research endeavors.

References

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 2-Phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Oxazoles are a critical class of five-membered heterocyclic compounds that form the core structure of numerous natural products, pharmaceuticals, and functional materials. Their wide-ranging biological activities have made them attractive targets in medicinal chemistry and drug discovery. 2-Phenyloxazole, a fundamental representative of this class, serves as a key building block and intermediate for more complex molecular architectures. This application note provides a detailed, step-by-step protocol for the synthesis of this compound via the reaction of phenacyl bromide and formamide, a method analogous to the Robinson-Gabriel synthesis.[1] This procedure is robust, utilizes readily available starting materials, and is well-suited for a standard laboratory setting.

Synthesis Pathway and Mechanism

The synthesis proceeds in two conceptual stages: first, the formation of an N-acylamino ketone intermediate (N-phenacylformamide) from phenacyl bromide and formamide. Second, this intermediate undergoes an acid-catalyzed intramolecular cyclization and dehydration to yield the final this compound product. Concentrated sulfuric acid is a common and effective cyclodehydrating agent for this transformation.[1][2]

Experimental Protocol

This protocol details the synthesis of this compound from phenacyl bromide and formamide.

2.1 Materials and Equipment

  • Reagents:

    • Phenacyl bromide (α-bromoacetophenone)

    • Formamide

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Diethyl ether

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Deionized water

  • Equipment:

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with a magnetic stirrer

    • Separatory funnel (250 mL)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • Glass funnel and filter paper

    • Standard laboratory glassware

    • Thin-Layer Chromatography (TLC) plates (silica gel)

2.2 Reagent Data

ReagentMolecular FormulaMW ( g/mol )Molar Eq.Amount UsedMoles (mmol)
Phenacyl BromideC₈H₇BrO199.041.05.00 g25.1
FormamideCH₃NO45.04~1515 mL~395
Sulfuric AcidH₂SO₄98.08Catalytic5 mL-

2.3 Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine phenacyl bromide (5.00 g, 25.1 mmol) and formamide (15 mL).

  • Initial Heating: Heat the mixture in a heating mantle to 120-130 °C and maintain this temperature for 2 hours with continuous stirring.

  • Acid-Catalyzed Cyclization: After 2 hours, cool the reaction mixture to approximately 60-70 °C. Carefully and slowly add concentrated sulfuric acid (5 mL) to the flask.[2] An exothermic reaction may be observed.

  • Final Reflux: Attach a reflux condenser and heat the mixture to 120-130 °C for an additional 1 hour. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up and Quenching: Once the reaction is complete, cool the flask to room temperature. Slowly and carefully pour the dark reaction mixture into a beaker containing ice-cold water (100 mL).

  • Neutralization: Transfer the aqueous mixture to a 250 mL separatory funnel. Cautiously neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases and the pH is neutral or slightly basic (pH ~7-8).

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

2.4 Safety Precautions

  • Phenacyl bromide is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated sulfuric acid is extremely corrosive and causes severe burns. Handle with extreme care, always adding acid to other solutions slowly, never the other way around.

  • Formamide is a teratogen. Avoid inhalation and skin contact.

  • All procedures should be performed in a well-ventilated fume hood.

Visualizations

3.1 Experimental Workflow Diagram

G Synthesis Workflow for this compound A Starting Materials (Phenacyl Bromide, Formamide) B Reaction Heating (120-130 °C, 2h) A->B C Acid Addition (H₂SO₄) & Reflux (1h) B->C D Quenching (Ice Water) C->D E Neutralization & Extraction (NaHCO₃, Diethyl Ether) D->E F Drying & Concentration (MgSO₄, Rotovap) E->F G Purification (Chromatography/Distillation) F->G H Final Product (this compound) G->H

Caption: A flowchart illustrating the key stages of the this compound synthesis protocol.

3.2 Robinson-Gabriel Reaction Mechanism

G Mechanism: Robinson-Gabriel Cyclodehydration cluster_0 Intermediate Formation cluster_1 Cyclodehydration start Phenacyl Bromide + Formamide int N-Acylamino Ketone Intermediate start->int -HBr protonation 1. Ketone Protonation (H⁺ catalyst) int->protonation H₂SO₄ cyclization 2. Intramolecular Nucleophilic Attack protonation->cyclization dehydration 3. Dehydration (-H₂O) cyclization->dehydration product This compound dehydration->product

Caption: A diagram showing the key steps of the acid-catalyzed cyclization mechanism.

References

Applications of 2-Phenyloxazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-phenyloxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its derivatives have been extensively explored as potential therapeutic agents in various disease areas, including oncology, inflammation, and infectious diseases. This document provides detailed application notes on the medicinal chemistry of this compound, along with comprehensive protocols for the synthesis and biological evaluation of its derivatives.

Application Notes

The this compound core serves as a versatile pharmacophore, offering a rigid framework for the strategic placement of functional groups to interact with diverse biological targets. Key therapeutic applications are outlined below.

Anticancer Activity

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are multifaceted and include the inhibition of tubulin polymerization, modulation of key signaling pathways, and induction of apoptosis.

  • Tubulin Polymerization Inhibition: Several this compound-containing compounds have been identified as inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these agents disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1] This mechanism is a clinically validated strategy for cancer chemotherapy.

  • Targeting Hormone Receptors: In hormone-dependent cancers, such as specific types of breast cancer, derivatives of 2-phenylbenzoxazole have been investigated for their potential to interact with the human estrogen receptor (hER) and human epidermal growth factor receptor 2 (HER2).[2] Molecular docking studies suggest that these compounds can bind to the same sites as known inhibitors like tamoxifen.

  • Induction of Apoptosis: 2-Phenyl-benzoxazole derivatives have been shown to induce apoptosis through various signaling pathways. One reported mechanism involves the inhibition of anti-apoptotic microRNAs (such as miR-2, miR-13, and miR-14), leading to increased caspase activity and triggering the caspase-dependent apoptotic cascade.[3][4] This can also be associated with an increase in mitochondrial reactive oxygen species (ROS).[3]

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. This compound derivatives have been investigated as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

  • Selective COX-2 Inhibition: The COX-2 isozyme is a well-established target for anti-inflammatory drugs, as its inhibition can reduce inflammation with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. Certain 4-aryl/cycloalkyl-5-phenyloxazole derivatives have been found to be potent and selective inhibitors of COX-2. The selectivity is attributed to the specific interactions of the this compound scaffold with the active site of the COX-2 enzyme.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. Schiff's bases derived from 2-phenyl-benzoxazole have demonstrated significant in vitro activity against a variety of bacterial and fungal strains. The presence of certain substituents, such as halogens, has been shown to enhance the antimicrobial potency of these compounds.

Quantitative Data Summary

The biological activities of representative this compound derivatives are summarized in the tables below for easy comparison.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Mechanism of ActionReference
Compound 9 HeLaCytotoxicity0.78Tubulin Polymerization Inhibitor[1]
A549Cytotoxicity1.08Tubulin Polymerization Inhibitor[1]
HepG2Cytotoxicity1.27Tubulin Polymerization Inhibitor[1]
Compound 19 -Tubulin Polymerization16.7Tubulin Polymerization Inhibitor[1]
BOSo MCF-7CytotoxicitySignificant at 50-200 µMhER and HER2 Inhibition (putative)

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDEnzymeAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)
Representative 4-aryl-5-phenyloxazole COX-1Enzyme Inhibition>100>100
COX-2Enzyme Inhibition<1

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives via Robinson-Gabriel Synthesis

This protocol describes a general method for the synthesis of 2,5-disubstituted oxazoles from a 2-acylamino-ketone precursor.[5]

Materials:

  • 2-Acylamino-ketone (e.g., 2-benzamido-1-phenylethan-1-one)

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphorus Pentoxide (P₂O₅)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the 2-acylamino-ketone (1.0 equivalent) in an appropriate anhydrous solvent such as dichloromethane.

  • Cyclodehydration: Cool the solution to 0 °C in an ice bath. Slowly add the dehydrating agent (e.g., concentrated sulfuric acid, 2.0 equivalents) dropwise with stirring.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker containing ice water. Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Screening using the MTT Assay

This protocol outlines the procedure for determining the cytotoxicity of this compound derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7][8]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • This compound test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in a complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells (vehicle control) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Protocol 3: In Vitro COX-2 Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of this compound derivatives against the COX-2 enzyme.[9][10][11]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme

  • Fluorometric probe (e.g., ADHP - 10-acetyl-3,7-dihydroxyphenoxazine)

  • Arachidonic acid (substrate)

  • This compound test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, fluorometric probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of the this compound test compounds and the positive control in the assay buffer.

  • Assay Reaction: In a 96-well black microplate, add the following to each well in the specified order:

    • COX Assay Buffer

    • Heme

    • Fluorometric probe

    • Test compound or control

    • COX-2 enzyme

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to each well.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in a kinetic mode (e.g., every minute for 10-15 minutes) at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

  • Data Analysis: Calculate the rate of the reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percentage of inhibition for each compound concentration relative to the enzyme control (no inhibitor). Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening start Starting Materials (e.g., 2-Acylamino-ketone) reaction Robinson-Gabriel Cyclodehydration start->reaction workup Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Pure this compound Derivative purification->product treatment Compound Treatment product->treatment Test Compound cell_culture Cell Culture (e.g., Cancer Cells) cell_culture->treatment assay Biological Assay (e.g., MTT, COX-2) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis hit Hit Compound data_analysis->hit

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

tubulin_inhibition_pathway compound This compound Derivative tubulin α/β-Tubulin Dimers compound->tubulin Binds to Colchicine Site assembly Polymerization compound->assembly tubulin->assembly microtubule Microtubule disassembly Depolymerization microtubule->disassembly mitotic_spindle Mitotic Spindle Formation microtubule->mitotic_spindle assembly->microtubule disassembly->tubulin g2m_arrest G2/M Phase Arrest mitotic_spindle->g2m_arrest apoptosis Apoptosis g2m_arrest->apoptosis

Caption: Signaling pathway for anticancer activity via tubulin polymerization inhibition by this compound derivatives.

cox2_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox2 COX-2 Enzyme arachidonic_acid->cox2 substrate pgg2 Prostaglandin G2 cox2->pgg2 pgh2 Prostaglandin H2 pgg2->pgh2 prostaglandins Prostaglandins (e.g., PGE2) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation compound This compound Derivative compound->cox2 inhibits

Caption: Mechanism of anti-inflammatory action of this compound derivatives via COX-2 inhibition.

References

Application Notes and Protocols for 2-Phenyloxazole Derivatives as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 2-phenyloxazole derivatives as versatile fluorescent probes. Their unique photophysical properties make them excellent candidates for sensing various environmental parameters and for bioimaging applications.

Introduction

This compound and its derivatives constitute a class of heterocyclic organic compounds that have garnered significant attention in the field of fluorescence sensing and bioimaging.[1][2] The rigid, planar structure of the this compound core provides a robust fluorophore with high photo- and thermal stability.[3] Modifications to the phenyl ring or the oxazole moiety allow for the fine-tuning of their photophysical properties, leading to the development of probes sensitive to their microenvironment.[1][3] Key applications include the detection of metal ions, pH fluctuations, and changes in viscosity, as well as for cellular and tissue imaging.[1][4]

I. Applications and Data Presentation

Viscosity Sensing

Certain this compound derivatives, particularly those with rotatable groups, exhibit viscosity-sensitive fluorescence. In low-viscosity environments, intramolecular rotation leads to non-radiative decay and quenched fluorescence. As viscosity increases, this rotation is restricted, resulting in a significant enhancement of fluorescence intensity. This property makes them valuable tools for studying cellular microenvironments and pathological conditions associated with viscosity changes.[4][5]

Table 1: Photophysical Properties of Selected this compound Derivatives as Viscosity Probes

Compound/DerivativeExcitation (λex) (nm)Emission (λem) (nm)Quantum Yield (Φ)Solvent SystemReference
2-(4-hydroxyphenyl)benzo[g]quinoxaline (3d)Not specifiedViscosity-dependentNot specifiedEthylene glycol-glycerol[4]
2-(4-dimethylaminophenyl)benzo[g]quinoxaline (3e)Not specifiedViscosity-dependentNot specifiedEthylene glycol-glycerol[4]
pH Sensing

The fluorescence of this compound derivatives containing acidic or basic functional groups can be sensitive to pH changes. Protonation or deprotonation of these groups alters the electronic structure of the molecule, leading to changes in fluorescence intensity or shifts in the emission wavelength. This allows for the ratiometric or intensity-based detection of pH in various chemical and biological systems.[1][6][7][8][9]

Table 2: Photophysical Properties of Selected this compound Derivatives as pH Probes

Compound/DerivativeExcitation (λex) (nm)Emission (λem) (nm)pKapH RangeReference
2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ)Not specified"off-on-off" switchNot specified1.00-10.40[7]
Bis[2-(2′-hydroxyphenyl)benzazole] derivativesNot specifiedStrong fluorescence at alkaline pH9.7 to 10.8Alkaline
Metal Ion Detection

By incorporating chelating moieties, this compound derivatives can be designed to selectively bind to specific metal ions. This binding event often results in a significant change in the fluorescence properties of the probe, such as fluorescence enhancement (chelation-enhanced fluorescence, CHEF) or quenching. This "turn-on" or "turn-off" response enables the sensitive and selective detection of various metal ions in environmental and biological samples.[10][11]

Table 3: Photophysical Properties of Selected this compound Derivatives as Metal Ion Probes

Compound/DerivativeTarget IonExcitation (λex) (nm)Emission (λem) (nm)Detection LimitReference
2-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenol (HBIZ)Zn²⁺Not specified>100-fold enhancementNot specified[7]

II. Experimental Protocols

General Protocol for Viscosity Measurement

This protocol describes a general procedure for measuring viscosity using a this compound-based fluorescent probe.

Materials:

  • This compound viscosity probe (e.g., 2-(4-dimethylaminophenyl)-benzo[g]quinoxaline)

  • Solvents of varying viscosity (e.g., ethylene glycol-glycerol mixtures)

  • Fluorometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO).

  • Prepare a series of solvent mixtures with varying viscosities. For example, mix ethylene glycol and glycerol in different ratios.

  • Add a small aliquot of the probe stock solution to each solvent mixture to a final concentration of 1-10 µM.

  • Incubate the samples for a short period to ensure homogeneity.

  • Measure the fluorescence emission spectra of each sample using a fluorometer. Excite the sample at the appropriate wavelength for the specific probe.

  • Plot the fluorescence intensity at the emission maximum against the viscosity of the solvent mixtures.

G Workflow for Viscosity Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution add_probe Add Probe to Solvent Mixtures prep_probe->add_probe prep_solvents Prepare Solvents of Varying Viscosity prep_solvents->add_probe incubate Incubate Samples add_probe->incubate measure Measure Fluorescence incubate->measure plot Plot Fluorescence Intensity vs. Viscosity measure->plot

Caption: Workflow for viscosity measurement using a fluorescent probe.

General Protocol for pH Measurement

This protocol outlines a general method for pH sensing using a this compound-based fluorescent probe.

Materials:

  • This compound pH probe

  • Buffers of varying pH

  • Fluorometer or fluorescence microscope

  • Cuvettes or microscope slides

Procedure:

  • Prepare a stock solution of the pH probe in a suitable solvent (e.g., 1 mM in DMSO).

  • Prepare a series of buffer solutions with a range of pH values covering the expected sensing range of the probe.

  • Add the probe stock solution to each buffer to a final concentration of 1-10 µM.

  • Incubate the samples to allow for equilibration.

  • Measure the fluorescence emission of each sample at the appropriate excitation wavelength.

  • Plot the fluorescence intensity or the ratio of intensities at two different wavelengths against the pH to generate a calibration curve.

G Workflow for pH Measurement cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Stock Solution add_probe Add Probe to Buffers prep_probe->add_probe prep_buffers Prepare Buffers of Varying pH prep_buffers->add_probe incubate Incubate for Equilibration add_probe->incubate measure Measure Fluorescence incubate->measure plot Plot Fluorescence vs. pH measure->plot

Caption: Workflow for pH measurement using a fluorescent probe.

General Protocol for Metal Ion Detection

This protocol provides a general framework for detecting metal ions using a this compound-based fluorescent probe.

Materials:

  • This compound metal ion probe

  • Stock solutions of various metal ions

  • Buffer solution

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., 1 mM in DMSO).

  • Prepare a solution of the probe in a buffer at a final concentration of 1-10 µM.

  • Titrate the probe solution with increasing concentrations of the target metal ion.

  • After each addition , allow the solution to equilibrate and then measure the fluorescence emission spectrum.

  • To test for selectivity , repeat the experiment with other metal ions.

  • Plot the fluorescence intensity at the emission maximum against the metal ion concentration to determine the detection limit.

G Workflow for Metal Ion Detection cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_probe Prepare Probe Solution in Buffer titrate Titrate Probe with Metal Ions prep_probe->titrate prep_ions Prepare Metal Ion Stock Solutions prep_ions->titrate measure Measure Fluorescence titrate->measure plot Plot Fluorescence vs. Ion Concentration measure->plot selectivity Assess Selectivity measure->selectivity

Caption: Workflow for metal ion detection using a fluorescent probe.

General Protocol for Cellular Imaging

This protocol details the use of this compound derivatives for imaging live cells.

Materials:

  • This compound fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest

  • Fluorescence microscope

Procedure:

  • Culture cells on a suitable imaging dish or slide.

  • Prepare a stock solution of the fluorescent probe in DMSO.

  • Dilute the probe in cell culture medium to the desired final concentration (typically 1-10 µM).

  • Remove the old medium from the cells and add the probe-containing medium.

  • Incubate the cells with the probe for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator.

  • Wash the cells with PBS to remove any excess probe.

  • Add fresh medium or PBS to the cells for imaging.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the probe's excitation and emission wavelengths.

G Workflow for Cellular Imaging cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging culture_cells Culture Cells add_probe Incubate Cells with Probe culture_cells->add_probe prepare_probe Prepare Probe Solution prepare_probe->add_probe wash_cells Wash Cells add_probe->wash_cells image_cells Image with Fluorescence Microscope wash_cells->image_cells

Caption: Workflow for cellular imaging using a fluorescent probe.

III. Signaling Pathways and Mechanisms

The sensing mechanism of this compound derivatives often involves changes in their electronic properties upon interaction with an analyte. These changes can be visualized as alterations in the intramolecular charge transfer (ICT) or excited-state intramolecular proton transfer (ESIPT) pathways.

G General Sensing Mechanism Probe This compound Probe Complex Probe-Analyte Complex Probe->Complex Binding Analyte Analyte (e.g., H+, Metal Ion, Viscous Medium) Analyte->Complex GroundState Ground State Complex->GroundState ExcitedState Excited State GroundState->ExcitedState Excitation ExcitedState->GroundState Non-radiative Decay Fluorescence Fluorescence ExcitedState->Fluorescence Emission

Caption: General sensing mechanism of this compound probes.

IV. Conclusion

This compound derivatives are a versatile class of fluorescent probes with broad applications in chemical sensing and bioimaging. Their tunable photophysical properties and sensitivity to the microenvironment make them powerful tools for researchers in various scientific disciplines. The protocols provided herein offer a starting point for the application of these probes, and further optimization may be required for specific experimental conditions.

References

Application Notes and Protocols for the Robinson-Gabriel Synthesis of 2,5-Disubstituted Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Robinson-Gabriel synthesis for preparing 2,5-disubstituted oxazoles, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. These notes include established experimental protocols, a summary of reaction yields, and an illustrative example of its application in the development of anticancer agents.

Introduction to the Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic organic reaction that forms an oxazole ring through the intramolecular cyclodehydration of a 2-acylamino-ketone.[1][2][3] This transformation is typically promoted by a cyclodehydrating agent, with concentrated sulfuric acid being the traditional choice.[1][3] The reaction is named after Sir Robert Robinson and Siegmund Gabriel, who first described it in 1909 and 1910, respectively.[2] The required 2-acylamino-ketone starting materials can be readily synthesized through methods such as the Dakin-West reaction.[1][3]

The oxazole core is a common substructure in numerous natural products and has garnered significant attention from the chemical and pharmaceutical communities due to its prevalence in biologically active molecules.[3] The Robinson-Gabriel synthesis has been instrumental in the preparation of various complex molecules, including diazonamide A, diazonamide B, and mycalolide A.[3]

Reaction Mechanism and Key Reagents

The mechanism of the Robinson-Gabriel synthesis involves the initial protonation of the ketone carbonyl group by the acid catalyst, followed by an intramolecular nucleophilic attack from the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic oxazole ring.

A variety of cyclodehydrating agents can be employed in the Robinson-Gabriel synthesis. The choice of reagent is often crucial for the success of the reaction and depends on the nature of the substrate. Common cyclodehydrating agents include:

  • Strong Protic Acids: Concentrated Sulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA)

  • Phosphorus Reagents: Phosphorus Pentoxide (P₂O₅), Phosphorus Oxychloride (POCl₃)[1]

  • Anhydrides: Trifluoroacetic Anhydride (TFAA)[3]

  • Milder Reagents: Triphenylphosphine (PPh₃) and Iodine (I₂)[1]

Experimental Protocols

Below are detailed protocols for the synthesis of 2,5-disubstituted oxazoles using both classical and modern variations of the Robinson-Gabriel synthesis.

Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for the synthesis of 2,5-disubstituted oxazoles from a 2-acylamino-ketone.

Materials:

  • 2-Acylamino-ketone

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Saturated Sodium Bicarbonate Solution

  • Organic Solvent (e.g., Ethyl Acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the 2-acylamino-ketone (1.0 equivalent) in acetic anhydride (5-10 mL per gram of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 2,5-disubstituted oxazole.

Protocol 2: Mild Robinson-Gabriel Synthesis using Triphenylphosphine and Iodine

This protocol provides a milder alternative to the classical acid-catalyzed method, which is particularly useful for sensitive substrates.[1]

Materials:

  • 2-Acylamino-ketone

  • Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Triphenylphosphine (PPh₃)

  • Iodine (I₂)

  • Saturated Sodium Thiosulfate Solution (Na₂S₂O₃)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Dissolve the 2-acylamino-ketone (1.0 equivalent) in an anhydrous solvent such as dichloromethane or tetrahydrofuran.

  • Add triethylamine (3.0-4.0 equivalents) and triphenylphosphine (1.5-2.0 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of iodine (1.5-2.0 equivalents) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: Substrate Scope and Yields

The Robinson-Gabriel synthesis is a versatile method for the preparation of a wide range of 2,5-disubstituted oxazoles. The following table summarizes the yields obtained for various substrates under different reaction conditions.

Dehydrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
PhenylPhenylH₂SO₄Acetic Anhydride90-1000.5Varies[1]
4-Trifluorophenyln-ButylH₂SO₄-60272[4]
PhenylCyclopentylH₂SO₄-602Good[4]
4-Chlorophenyln-PentylH₂SO₄-602Good[4]
PhenylBenzylH₂SO₄-602Good[4]
Various Amino Acid DerivativesPPh₃/I₂CH₂Cl₂rt2-6Varies[1]

Application in Drug Development: Oxazole-Based Anticancer Agents

A significant application of the Robinson-Gabriel synthesis is in the development of novel anticancer agents. Many 2,5-disubstituted oxazoles have been synthesized as analogues of combretastatin A-4 (CA-4), a natural product that inhibits tubulin polymerization.[3] These synthetic analogues often exhibit potent cytotoxic activity against a range of cancer cell lines.

Signaling Pathway and Drug Action

The diagram below illustrates the mechanism of action for oxazole-based tubulin inhibitors. These compounds bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This interference with the microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).

Mechanism of Action of Oxazole-Based Tubulin Inhibitors Oxazole 2,5-Disubstituted Oxazole Compound Tubulin β-Tubulin (Colchicine Binding Site) Oxazole->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M G2/M Phase Cell Cycle Arrest Disruption->G2M Apoptosis Apoptosis (Programmed Cell Death) G2M->Apoptosis

Mechanism of Action of Oxazole-Based Tubulin Inhibitors
Drug Discovery and Development Workflow

The following diagram outlines a typical workflow for the discovery and development of 2,5-disubstituted oxazole-based anticancer agents, starting from the chemical synthesis.

Drug Discovery Workflow for Oxazole-Based Anticancer Agents cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start 2-Acylamino-ketone Precursor RG Robinson-Gabriel Synthesis Start->RG Oxazole 2,5-Disubstituted Oxazole Library RG->Oxazole Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT) Oxazole->Cytotoxicity Screening TubulinAssay Tubulin Polymerization Inhibition Assay Cytotoxicity->TubulinAssay Hit Identification CellCycle Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycle Mechanism Validation ApoptosisAssay Apoptosis Assays (e.g., Annexin V) CellCycle->ApoptosisAssay InVivo Preclinical Candidate ApoptosisAssay->InVivo Lead Optimization

Drug Discovery Workflow for Oxazole-Based Anticancer Agents

Conclusion

The Robinson-Gabriel synthesis remains a cornerstone in heterocyclic chemistry, providing a reliable and versatile route to 2,5-disubstituted oxazoles. Its application in drug discovery, particularly in the development of potent anticancer agents, highlights its enduring importance. The protocols and data presented herein offer a valuable resource for researchers engaged in the synthesis and evaluation of novel oxazole-based compounds for therapeutic applications.

References

Application Notes and Protocols for the One-Pot Synthesis of 2-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various one-pot synthetic methods to obtain 2-phenyloxazole derivatives. The oxazole scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. One-pot syntheses offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation, making them highly attractive for both academic research and industrial drug development.

Method 1: Iodine-Catalyzed Oxidative Cyclization

This method offers a straightforward and efficient one-pot synthesis of 2,5-disubstituted oxazoles from readily available starting materials. The reaction proceeds via an iodine-catalyzed oxidative cyclization of an aromatic aldehyde and a 2-amino-1-phenylethanone salt, with tert-butyl hydroperoxide (TBHP) as the oxidant.

Data Presentation
EntryAldehyde (R)Time (h)Yield (%)
1Phenyl385
24-Methylphenyl388
34-Methoxyphenyl3.592
44-Chlorophenyl2.590
54-Bromophenyl2.591
64-Nitrophenyl295
72-Naphthyl482
82-Thienyl478
Experimental Protocol

To a stirred solution of the aromatic aldehyde (1.0 mmol), 2-amino-1-phenylethanone hydrochloride (1.2 mmol), and sodium bicarbonate (2.0 mmol) in dimethylformamide (DMF) (5 mL), iodine (20 mol%) and a 70% aqueous solution of tert-butyl hydroperoxide (TBHP) (2.0 mmol) are added. The reaction mixture is then heated to 80 °C and stirred for the time indicated in the table above. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with saturated aqueous sodium thiosulfate solution, brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.

Reaction Workflow

Iodine_Catalyzed_Oxazole_Synthesis Reactants Aromatic Aldehyde 2-Amino-1-phenylethanone HCl NaHCO₃, I₂, TBHP Reaction_Vessel Mix in DMF Heat to 80 °C Stir Reactants->Reaction_Vessel Workup Aqueous Workup Extraction with EtOAc Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product 2,5-Disubstituted Oxazole Purification->Product

2-Phenyloxazole Derivatives as Potential Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of 2-phenyloxazole derivatives as potential anticancer agents. The information compiled herein is intended to guide researchers in the screening and characterization of these compounds, facilitating the identification of promising candidates for further drug development.

Introduction

The this compound scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, with a particular emphasis on their potential as anticancer agents. These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the disruption of key signaling pathways, inhibition of tubulin polymerization, and induction of apoptosis. This document summarizes the anticancer activity of selected this compound derivatives and provides detailed protocols for their in vitro evaluation.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound and related derivatives against a panel of human cancer cell lines. This data provides a quantitative measure of their cytotoxic potential and allows for a comparative analysis of their activity.

Table 1: Cytotoxicity of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives [1]

CompoundA-549 (Lung) IC50 (µM)Hs-683 (Glioma) IC50 (µM)MCF-7 (Breast) IC50 (µM)SK-MEL-28 (Melanoma) IC50 (µM)B16-F10 (Melanoma) IC50 (µM)
4a > 100> 10025.3> 10015.8
4b > 100> 100> 100> 100> 100
4c > 100> 10012.5> 100> 100
4d > 100> 100> 100> 100> 100
4e > 10015.69.07.8> 100
4f > 100> 1008.78.210.8
4g > 100> 10018.2> 100> 100
5-Fluorouracil 5.23.56.84.12.9
Etoposide 4.82.95.53.72.1

Table 2: Cytotoxicity of Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole Linked Isoxazoles [2]

CompoundA549 (Lung) IC50 (µM)
3a 5.988 ± 0.12
6a > 10
7a > 10
8a > 10
2b > 10
3b > 10
7b > 10
8b > 10
10b > 10

Table 3: Cytotoxicity of Benzo[d][3][4]azole Derivatives [1]

CompoundU-251 (Glioblastoma) % Inhibition at 50 µMPC-3 (Prostate) % Inhibition at 50 µMK-562 (Leukemia) % Inhibition at 50 µMHTC-15 (Colon) % Inhibition at 50 µMMCF-7 (Breast) % Inhibition at 50 µMSKLU-1 (Lung) % Inhibition at 50 µM
BTA-1 15.214.815.115.521.438.4
BZM-2 35.140.245.350.160.540.2
BOX-3 NANANA1.116.710.4
BTA-4 NANANA2.05.08.0
BZM-5 NANANA3.08.010.0
BOX-6 NANANA4.010.012.0
Tamoxifen 40.245.150.355.271.343.3

NA: Not Active

Signaling Pathways and Mechanisms of Action

This compound derivatives have been reported to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Some this compound derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Phenyloxazole This compound Derivative Phenyloxazole->PI3K Phenyloxazole->Akt MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Phenyloxazole This compound Derivative Phenyloxazole->Raf Phenyloxazole->MEK MTT_Assay_Workflow cluster_workflow MTT Assay Workflow Start Seed cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with This compound derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure Analyze Calculate IC50 values Measure->Analyze Apoptosis_Assay_Workflow cluster_workflow Apoptosis Assay Workflow Start Treat cells with compounds Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Annexin V binding buffer Harvest->Resuspend Stain Add Annexin V-FITC and Propidium Iodide Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

References

Van Leusen Reaction for the Synthesis of 4,5-Disubstituted Oxazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4,5-disubstituted oxazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2][3] The Van Leusen reaction offers a robust and versatile methodology for the synthesis of this important heterocyclic core.[4][5][6] This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of 4,5-disubstituted oxazoles utilizing tosylmethyl isocyanide (TosMIC).

Introduction

The Van Leusen oxazole synthesis is a powerful chemical transformation that constructs the oxazole ring from an aldehyde and TosMIC in the presence of a base.[5][7][8] For the synthesis of 4,5-disubstituted oxazoles, the reaction is typically performed as a one-pot procedure involving an aldehyde, TosMIC, and an aliphatic halide.[4][8][9] This approach is highly valued for its operational simplicity and the ability to generate molecular complexity in a single step.[9] The oxazole ring is a key component in numerous therapeutic agents, including those with antitubulin, anticancer, anti-inflammatory, and antimicrobial properties.[1][2]

Reaction Mechanism

The Van Leusen reaction for the synthesis of 4,5-disubstituted oxazoles proceeds through a series of key steps:

  • Deprotonation of TosMIC: A base abstracts the acidic proton from the α-carbon of TosMIC.

  • Alkylation: The resulting carbanion undergoes nucleophilic attack on an aliphatic halide to form an α-substituted TosMIC derivative.

  • Second Deprotonation: The base removes the remaining acidic proton from the α-carbon.

  • Nucleophilic Addition: The TosMIC anion then attacks the carbonyl carbon of an aldehyde.

  • Cyclization: The resulting intermediate undergoes a 5-endo-dig cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.

  • Elimination: The presence of a base facilitates the elimination of the tosyl group, leading to the formation of the aromatic 4,5-disubstituted oxazole.[4][5]

Van_Leusen_Mechanism TosMIC Tos-CH₂-NC TosMIC_anion1 Tos-CH⁻-NC TosMIC->TosMIC_anion1 + Base Subst_TosMIC Tos-CHR-NC TosMIC_anion1->Subst_TosMIC + R-X TosMIC_anion2 Tos-CR⁻-NC Subst_TosMIC->TosMIC_anion2 + Base Adduct Intermediate Adduct TosMIC_anion2->Adduct Aldehyde R'-CHO Aldehyde->Adduct Oxazoline Oxazoline Intermediate Adduct->Oxazoline Cyclization Oxazole 4,5-Disubstituted Oxazole Oxazoline->Oxazole - Tos-H + Base

Caption: General mechanism of the Van Leusen reaction for 4,5-disubstituted oxazoles.

Experimental Protocols

Two prominent and effective methods for the synthesis of 4,5-disubstituted oxazoles via the Van Leusen reaction are a one-pot synthesis in an ionic liquid and a microwave-assisted synthesis.

Protocol 1: One-Pot Synthesis in Ionic Liquid [bmim]Br

This method offers an environmentally friendly and operationally simple route with high yields.[4][9]

Materials:

  • Tosylmethyl isocyanide (TosMIC)

  • Aliphatic halide (e.g., 1-bromobutane)

  • Aldehyde (e.g., benzaldehyde)

  • Potassium carbonate (K₂CO₃)

  • 1-Butyl-3-methylimidazolium bromide ([bmim]Br)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a mixture of TosMIC (1.0 mmol) and K₂CO₃ (3.0 mmol) in [bmim]Br (2.5 mL), add the aliphatic halide (1.5 mmol).

  • Stir the mixture vigorously at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the consumption of TosMIC.

  • Add the aldehyde (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for approximately 10 hours.

  • Upon completion, pour the reaction mixture into water (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4,5-disubstituted oxazole.[4]

Protocol 2: Microwave-Assisted Synthesis of 4,5-Disubstituted Oxazolines

This protocol describes the synthesis of 4,5-disubstituted oxazolines, which are immediate precursors to 4,5-disubstituted oxazoles. A subsequent elimination step is required to yield the final oxazole product. This method can significantly reduce reaction times.[4]

Materials:

  • Aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄)

  • Isopropanol

  • Microwave reactor

Procedure:

  • In a microwave process vial, combine the aldehyde (3 mmol), TosMIC (3 mmol), and K₃PO₄ (3 mmol, 1 equivalent).

  • Add isopropanol as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 60°C with a power of 280 W for the specified time (see data table).

  • After cooling, the reaction mixture can be worked up by standard procedures (e.g., extraction and purification) to isolate the 4,5-disubstituted oxazoline.[4]

Note: To obtain the 4,5-disubstituted oxazole, a subsequent base-promoted elimination of the tosyl group from the isolated oxazoline is necessary.

Experimental_Workflow cluster_one_pot One-Pot Synthesis in Ionic Liquid cluster_microwave Microwave-Assisted Synthesis A1 Mix TosMIC, K₂CO₃, aliphatic halide in [bmim]Br A2 Stir at RT for 12h A1->A2 A3 Add aldehyde A2->A3 A4 Stir at RT for 10h A3->A4 A5 Workup and Purification A4->A5 A6 4,5-Disubstituted Oxazole A5->A6 B1 Combine aldehyde, TosMIC, K₃PO₄ in isopropanol B2 Microwave irradiation (60°C, 280W) B1->B2 B3 Workup and Purification B2->B3 B4 4,5-Disubstituted Oxazoline B3->B4 B5 Base-promoted elimination B4->B5 B6 4,5-Disubstituted Oxazole B5->B6

Caption: Comparative workflow of one-pot and microwave-assisted synthesis methods.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 4,5-disubstituted oxazoles and their precursors using the Van Leusen reaction.

Table 1: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquid

Aldehyde (R')Aliphatic Halide (R)ProductTime (h)Yield (%)
Benzaldehyde1-Bromobutane4-Butyl-5-phenyloxazole2292
4-Chlorobenzaldehyde1-Bromobutane4-Butyl-5-(4-chlorophenyl)oxazole2295
4-Nitrobenzaldehyde1-Bromobutane4-Butyl-5-(4-nitrophenyl)oxazole2298
2-Naphthaldehyde1-Bromobutane4-Butyl-5-(naphthalen-2-yl)oxazole2289
BenzaldehydeBenzyl bromide4-Benzyl-5-phenyloxazole2285

Data sourced from Wu, B. et al. Synlett 2009, 500-504.[9]

Table 2: Microwave-Assisted Synthesis of 4,5-Disubstituted Oxazolines

Aldehyde (R')Time (min)Yield (%)Diastereomeric Ratio
Benzaldehyde1595>99:1 (trans)
4-Methylbenzaldehyde1594>99:1 (trans)
4-Methoxybenzaldehyde1596>99:1 (trans)
4-Chlorobenzaldehyde1592>99:1 (trans)
4-Bromobenzaldehyde1594>99:1 (trans)

Data for oxazoline precursors. Sourced from Mukku, N. et al. ACS Omega 2020, 5, 28239–28248.[4]

Applications in Drug Development

The 4,5-disubstituted oxazole core is of significant interest to drug development professionals due to its presence in molecules with potent biological activities. For instance, certain 2-methyl-4,5-disubstituted oxazoles have been designed as cis-constrained analogues of Combretastatin A-4 (CA-4), a potent antitubulin agent.[1] These compounds have demonstrated high antiproliferative activity against various cancer cell lines by interacting with the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization and inducing apoptosis.[1] The versatility of the Van Leusen reaction allows for the synthesis of diverse libraries of 4,5-disubstituted oxazoles, facilitating structure-activity relationship (SAR) studies crucial for the optimization of lead compounds in drug discovery programs.

Drug_Development_Logic A Van Leusen Reaction B Synthesis of diverse 4,5-disubstituted oxazoles A->B C Structure-Activity Relationship (SAR) Studies B->C D Lead Compound Optimization C->D E Identification of Potent Drug Candidates (e.g., Antitubulin Agents) D->E

Caption: Logical workflow for the application of the Van Leusen reaction in drug development.

Conclusion

The Van Leusen reaction provides a powerful and adaptable platform for the synthesis of 4,5-disubstituted oxazoles. The one-pot synthesis in ionic liquids is an excellent choice for an environmentally benign and operationally straightforward approach that delivers high yields.[4][9] For rapid synthesis and library generation, the microwave-assisted protocol offers a significant reduction in reaction times.[4] The detailed protocols and comparative data presented herein serve as a valuable resource for researchers, scientists, and drug development professionals aiming to leverage the Van Leusen reaction in their synthetic and medicinal chemistry endeavors.

References

Application Notes and Protocols for Employing 2-Phenyloxazole as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-phenyloxazole as a versatile building block in organic synthesis. The protocols detailed herein cover key transformations, including C-H functionalization, Diels-Alder cycloaddition for the synthesis of pyridine derivatives, and ring-opening reactions to unmask valuable functionalities. This document is intended to serve as a practical guide for the strategic incorporation of the this compound motif into complex molecules and drug candidates.

Application Notes

The this compound scaffold is a valuable starting material in organic synthesis due to its inherent reactivity and stability. The oxazole ring can act as a stable heterocyclic core, a diene in cycloaddition reactions, or a masked carboxylic acid/amino alcohol equivalent that can be revealed through ring-opening. The phenyl group at the 2-position provides a site for further functionalization and influences the electronic properties of the oxazole ring.

Key Synthetic Applications:

  • C-H Functionalization: The oxazole ring is amenable to direct C-H functionalization, allowing for the introduction of various substituents without the need for pre-functionalized starting materials. Palladium-catalyzed direct arylation is a particularly powerful method for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. Regioselectivity can often be controlled by tuning the reaction conditions, allowing for selective functionalization at either the C-2 or C-5 position of the oxazole ring.

  • Diels-Alder Cycloaddition: The oxazole ring can function as a diene in [4+2] cycloaddition reactions with various dienophiles. This transformation is a powerful tool for the synthesis of highly substituted pyridine derivatives. The initial cycloadduct often undergoes a subsequent elimination or rearrangement to afford the aromatic pyridine ring. Microwave-assisted conditions can significantly accelerate these reactions.

  • Ring-Opening Reactions: The oxazole ring can be cleaved under acidic or nucleophilic conditions to reveal an α-amino ketone or a benzoylamino ester functionality. This "masked" functionality makes this compound a useful synthon for the synthesis of amino acids, peptides, and other molecules containing these important structural units.

Experimental Protocols

Palladium-Catalyzed Direct C-H Arylation of this compound

This protocol describes the regioselective direct arylation of the oxazole ring at the C-2 or C-5 position, controlled by the choice of solvent and ligand.[1]

a) Selective C-2 Arylation

  • Reaction: this compound + Aryl Bromide → 2-Phenyl-5-aryloxazole

  • Materials:

    • This compound

    • Aryl bromide (e.g., 4-bromoanisole)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Tri(tert-butyl)phosphine (P(t-Bu)₃)

    • Potassium hydroxide (KOH)

    • Toluene (anhydrous)

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%) and P(t-Bu)₃ (10 mol%).

    • Add anhydrous toluene, followed by this compound (1.0 equiv.), aryl bromide (1.2 equiv.), and powdered KOH (2.0 equiv.).

    • Seal the tube and heat the reaction mixture at 120 °C for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

b) Selective C-5 Arylation

  • Reaction: this compound + Aryl Bromide → 2-Aryl-5-phenyloxazole

  • Materials:

    • This compound

    • Aryl bromide (e.g., 4-bromotoluene)

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylacetamide (DMA, anhydrous)

  • Procedure:

    • To a dry Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5 mol%) and XPhos (10 mol%).

    • Add anhydrous DMA, followed by this compound (1.0 equiv.), aryl bromide (1.2 equiv.), and K₂CO₃ (2.0 equiv.).

    • Seal the tube and heat the reaction mixture at 140 °C for 18-24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Microwave-Assisted Diels-Alder Reaction for Pyridine Synthesis

This protocol describes the synthesis of a substituted pyridine derivative from an oxazole and a dienophile under microwave irradiation.[2]

  • Reaction: 2,4,5-Trimethyloxazole + N-Ethylmaleimide → Substituted Pyridine

  • Materials:

    • 2,4,5-Trimethyloxazole

    • N-Ethylmaleimide

    • Microwave reactor vials

  • Procedure:

    • In a 4 mL glass microwave vial, place 2,4,5-trimethyloxazole (1.0 equiv.) and N-ethylmaleimide (1.0 equiv.) in the absence of a solvent.

    • Seal the vial and place it in a conventional microwave oven.

    • Irradiate the mixture for a predetermined time (e.g., 1-10 minutes) at a suitable power level.

    • Monitor the reaction progress by TLC or GC-MS after a short irradiation time.

    • Upon completion, allow the vial to cool to room temperature.

    • The resulting product can be purified by column chromatography on silica gel.

Acid-Catalyzed Ring Opening of this compound

This protocol describes the acid-catalyzed hydrolysis of this compound to form an N-benzoylamino ester.

  • Reaction: this compound + Methanol/HCl → Methyl 2-(benzoylamino)acetate

  • Materials:

    • This compound

    • Methanol (anhydrous)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in anhydrous methanol in a round-bottom flask.

    • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equiv.).

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction to room temperature and neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Regioselective C-H Arylation of this compound [1]

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)PositionYield (%)
14-BromoanisolePd(OAc)₂ (5)P(t-Bu)₃ (10)KOH (2.0)Toluene12018C285
24-BromotoluenePd(OAc)₂ (5)P(t-Bu)₃ (10)KOH (2.0)Toluene12024C278
34-BromoanisolePd(OAc)₂ (5)XPhos (10)K₂CO₃ (2.0)DMA14020C592
44-BromotoluenePd(OAc)₂ (5)XPhos (10)K₂CO₃ (2.0)DMA14024C588

Table 2: Microwave-Assisted Diels-Alder Reaction of 2,4,5-Trimethyloxazole [2]

EntryDienophileTime (min)Yield (%)
1Maleic anhydride<195
2N-Ethylmaleimide585
3Diethyl maleate1070
4Dibenzoylethylene1075

Visualizations

C_H_Functionalization_Workflow cluster_c2 C-2 Arylation cluster_c5 C-5 Arylation start_c2 This compound + Aryl Bromide reagents_c2 Pd(OAc)2, P(t-Bu)3 KOH, Toluene start_c2->reagents_c2 Mix heating_c2 Heat (120°C) reagents_c2->heating_c2 React product_c2 2-Aryl-5-phenyloxazole heating_c2->product_c2 Yields start_c5 This compound + Aryl Bromide reagents_c5 Pd(OAc)2, XPhos K2CO3, DMA start_c5->reagents_c5 Mix heating_c5 Heat (140°C) reagents_c5->heating_c5 React product_c5 2-Phenyl-5-aryloxazole heating_c5->product_c5 Yields

Caption: Regioselective C-H arylation workflow.

Diels_Alder_Pathway oxazole This compound (Diene) microwave Microwave Irradiation oxazole->microwave dienophile Dienophile (e.g., N-Ethylmaleimide) dienophile->microwave cycloadduct [4+2] Cycloadduct (Intermediate) microwave->cycloadduct Diels-Alder Reaction elimination Elimination of H2O (or other small molecule) cycloadduct->elimination pyridine Substituted Pyridine elimination->pyridine Aromatization

Caption: Diels-Alder reaction pathway for pyridine synthesis.

Ring_Opening_Logic cluster_acid Acidic Conditions cluster_nucleophilic Nucleophilic Conditions start This compound acid_reagents H+ / R'OH (e.g., HCl / MeOH) start->acid_reagents nucleophile Nucleophile (e.g., NaOMe) start->nucleophile protonation Protonation of Oxazole Nitrogen acid_reagents->protonation nucleophilic_attack_acid Nucleophilic Attack by R'OH protonation->nucleophilic_attack_acid intermediate_acid Acyclic Intermediate nucleophilic_attack_acid->intermediate_acid product_acid N-Benzoylamino Ester intermediate_acid->product_acid nucleophilic_attack_base Nucleophilic Attack at C-5 nucleophile->nucleophilic_attack_base intermediate_base Ring-Opened Anion nucleophilic_attack_base->intermediate_base workup Aqueous Workup intermediate_base->workup product_base N-Benzoylamino Ester workup->product_base

Caption: Logical pathways for this compound ring-opening.

References

Application Notes and Protocols: Iodine-Catalyzed Oxidative Cyclization for the Synthesis of Oxazoles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The oxazole motif is a crucial heterocyclic scaffold present in a wide array of biologically active compounds, natural products, and pharmaceuticals. The development of efficient and versatile synthetic methodologies for the construction of the oxazole ring is of significant interest in medicinal and organic chemistry. Iodine-catalyzed oxidative cyclization has emerged as a powerful and environmentally benign strategy for the synthesis of substituted oxazoles. This approach often utilizes readily available starting materials and avoids the use of toxic heavy metals. These application notes provide detailed protocols for two distinct iodine-mediated methods for the synthesis of substituted oxazoles, a summary of reaction scope, and a generalized experimental workflow.

Key Advantages of Iodine-Catalyzed Methods:
  • Metal-Free Conditions: Many protocols avoid the use of transition metals, which can be advantageous in pharmaceutical synthesis to avoid metal contamination in the final products.[1][2]

  • Mild Reaction Conditions: Several methods proceed at room temperature or slightly elevated temperatures, demonstrating good functional group tolerance.[3][4]

  • Operational Simplicity: The procedures are often straightforward to perform, utilizing common laboratory reagents and techniques.

  • Good to Excellent Yields: A broad range of substituted oxazoles can be synthesized in high yields.[2][5]

Experimental Protocols

Protocol 1: Phenyliodine Diacetate (PIDA)-Mediated Intramolecular Oxidative Cyclization of Enamides

This protocol describes the synthesis of functionalized oxazoles from enamides using phenyliodine diacetate (PIDA) as the oxidant and a Lewis acid co-catalyst.[1][2] This heavy-metal-free method offers a broad substrate scope.[1][2]

General Procedure:

  • To a solution of the enamide (1.0 equiv) in dichloroethane (DCE, 0.1 M), add phenyliodine diacetate (PIDA) (1.3 equiv).

  • To the resulting mixture, add boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the mixture with dichloromethane (DCM) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired oxazole.

Protocol 2: Iodine(III)-Promoted Synthesis of 2,5-Disubstituted Oxazoles from N-Styrylbenzamides

This method details the rapid and efficient synthesis of 2,5-disubstituted oxazoles utilizing an in situ generated hypervalent iodine(III) reagent.[5]

General Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and diethyl ether (Et₂O).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.2 equiv) to the cooled solution.

  • Stir the mixture for 10 minutes at -78 °C.

  • Add a solution of the N-styrylbenzamide (1.0 equiv) in CH₂Cl₂ to the reaction mixture dropwise.

  • Allow the reaction to warm to 0 °C and stir for 10-15 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure 2,5-disubstituted oxazole.

Data Presentation: Substrate Scope and Yields

The following tables summarize the yields for the synthesis of various oxazole derivatives using the described iodine-catalyzed methods.

Table 1: PIDA-Mediated Cyclization of Enamides [2]

EntryEnamide Substrate (R¹, R², R³)ProductYield (%)
1R¹=Ph, R²=Me, R³=Ph2,5-Diphenyl-4-methyloxazole90
2R¹=4-MeC₆H₄, R²=Me, R³=Ph2-(p-tolyl)-5-phenyl-4-methyloxazole85
3R¹=4-ClC₆H₄, R²=Me, R³=Ph2-(4-chlorophenyl)-5-phenyl-4-methyloxazole82
4R¹=Me, R²=Me, R³=Ph2-Methyl-5-phenyl-4-methyloxazole75

Table 2: Iodine(III)-Promoted Cyclization of N-Styrylbenzamides [5]

EntryN-Styrylbenzamide Substrate (R¹, R²)ProductYield (%)
1R¹=Ph, R²=Ph2,5-Diphenyloxazole77
2R¹=4-MeOC₆H₄, R²=Ph2-(4-methoxyphenyl)-5-phenyloxazole75
3R¹=4-FC₆H₄, R²=Ph2-(4-fluorophenyl)-5-phenyloxazole71
4R¹=Ph, R²=4-ClC₆H₄2-Phenyl-5-(4-chlorophenyl)oxazole68

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the iodine-catalyzed oxidative cyclization of a generic substrate to an oxazole.

G sub Substrate (e.g., Enamide, N-Styrylbenzamide) reaction Reaction Setup (Inert Atmosphere, Temperature Control) sub->reaction reagents Iodine Reagent (e.g., PIDA, I2, PIFA) + Additives (e.g., Lewis Acid, Base, Oxidant) reagents->reaction solvent Anhydrous Solvent (e.g., DCE, CH2Cl2) solvent->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Oxazole Product purification->product

Caption: Generalized workflow for iodine-catalyzed oxazole synthesis.

Proposed Mechanistic Pathway

The following diagram outlines a plausible mechanistic pathway for the iodine(III)-mediated oxidative cyclization of an enamide to an oxazole.

G enamide Enamide intermediate1 Intermediate A (Iodo-Enamide Adduct) enamide->intermediate1 + Iodine(III) iodine_reagent Iodine(III) Reagent (e.g., PIDA) intermediate2 Oxazoline Intermediate intermediate1->intermediate2 Intramolecular Cyclization oxazole Oxazole Product intermediate2->oxazole Oxidation/ Elimination elimination Reductive Elimination of PhI

Caption: Proposed mechanism for enamide to oxazole cyclization.

References

Application Notes and Protocols for 2-Phenyloxazole Derivatives in Antimicrobial and Antifungal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the antimicrobial and antifungal applications of 2-phenyloxazole and its derivatives. It includes a summary of their activity, detailed experimental protocols for in vitro screening, and visualizations of their potential mechanisms of action.

Application Notes

The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1] Derivatives of this core structure have been synthesized and evaluated for their efficacy against a range of pathogenic bacteria and fungi, with some compounds showing potent inhibitory effects.

Antibacterial Activity

Substituted 2-phenyl-benzoxazoles have demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[2] For instance, certain derivatives have shown significant efficacy against Staphylococcus aureus and Pseudomonas aeruginosa.[2] The mechanism of action for the antibacterial effects of some oxazole-containing compounds is believed to involve the inhibition of bacterial DNA gyrase.[3][4] This enzyme is crucial for DNA replication, and its inhibition leads to bacterial cell death.[5]

Antifungal Activity

The antifungal potential of this compound derivatives is particularly promising, especially against various Candida species, including drug-resistant strains.[6][7] The primary mechanism for the antifungal action of many azole compounds is the inhibition of ergosterol biosynthesis.[8][9] By targeting the enzyme lanosterol 14-alpha-demethylase, these compounds disrupt the integrity of the fungal cell membrane, leading to cell lysis.[9] Structure-activity relationship (SAR) studies have shown that substitutions on the phenyl ring significantly influence the antifungal potency of these compounds.[6][10]

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial and antifungal activities of various this compound and related derivatives as reported in the literature.

Table 1: Antibacterial Activity of 2-Phenyl-benzoxazole Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
2-(2,4-dichlorophenyl)-5-methyl-benzoxazoleStaphylococcus aureus12.5[2]
2-(4-chloro-2-nitrophenyl)-5-methyl-benzoxazoleStaphylococcus aureus12.5[2]
2-(2-hydroxy-4-methylphenyl)-6-methyl-benzoxazolePseudomonas aeruginosa25[2]

MIC: Minimum Inhibitory Concentration

Table 2: Antifungal Activity of 2-Aryloxazoline Derivatives against Candida Species

CompoundTest OrganismMIC Range (µg/mL)Reference
Salicylic acid-derived 2-aryloxazoline (4a)Candida spp. (including FLC-resistant strains)≤0.03 - 4[6]
Salicylic acid-derived 2-aryloxazoline (4i)Candida auris0.06[7]
Naphthoic acid-derived 2-aryloxazoline (9i)Candida auris0.06[7]
2-(4-chloro-2-nitrophenyl)-5-methyl-benzoxazoleCandida albicans12.5[2]

MIC: Minimum Inhibitory Concentration, FLC: Fluconazole

Experimental Protocols

Protocol 1: Broth Microdilution Method for Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against yeast species like Candida albicans.[11][12]

Materials:

  • 96-well flat-bottom microtiter plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • RPMI-1640 medium, buffered with MOPS

  • Fungal inoculum, adjusted to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL

  • Positive control antifungal (e.g., Fluconazole)

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the positive control in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized fungal inoculum in RPMI-1640 medium. The final concentration should be between 0.5 x 10³ and 2.5 x 10³ cells/mL.[13]

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing the diluted compounds.

  • Controls: Include a growth control (inoculum without any compound) and a sterility control (medium only) on each plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.[14]

  • Reading Results: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[15] Results can be read visually or with a microplate reader.

Protocol 2: Agar Disk Diffusion Method for Antibacterial Susceptibility Testing

This method, based on the Kirby-Bauer test, is a qualitative screening method to assess the antibacterial activity of this compound derivatives.[16]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm in diameter)

  • Test compounds dissolved in a suitable solvent

  • Bacterial inoculum, adjusted to 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile swabs, forceps, and incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.[16]

  • Disk Preparation and Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Controls: Place a disk impregnated with the solvent as a negative control and a disk with a standard antibiotic as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[14]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Visualizations

Proposed Antibacterial Mechanism of Action

The antibacterial activity of some oxazole derivatives is attributed to the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[3][17]

G cluster_replication Bacterial DNA Replication Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Relaxed_DNA->DNA_Gyrase binds to Negative_Supercoiling Introduction of Negative Supercoils DNA_Gyrase->Negative_Supercoiling Blockage Blockage of DNA Replication & Cell Death Supercoiled_DNA Supercoiled DNA for Replication Negative_Supercoiling->Supercoiled_DNA Negative_Supercoiling->Blockage Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Cell_Division Bacterial Cell Division Replication_Fork->Cell_Division Phenyloxazole This compound Derivative Phenyloxazole->DNA_Gyrase inhibits Inhibition Inhibition

Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.

Proposed Antifungal Mechanism of Action

The antifungal activity of azole compounds, including this compound derivatives, often involves the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[8][18]

G cluster_ergosterol Ergosterol Biosynthesis Pathway in Fungi AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene multiple steps Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14-alpha-demethylase (ERG11) Lanosterol->Enzyme substrate for Ergosterol Ergosterol Enzyme->Ergosterol converts to Disruption Disruption of Membrane & Fungal Cell Death Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane incorporates into Ergosterol->Disruption Phenyloxazole This compound Derivative Phenyloxazole->Enzyme inhibits

Caption: Disruption of fungal ergosterol biosynthesis by this compound derivatives.

Experimental Workflow

The general workflow for screening and evaluating the antimicrobial and antifungal properties of novel this compound derivatives is outlined below.

G Start Synthesis of this compound Derivatives Primary_Screening Primary Screening (e.g., Agar Disk Diffusion) Start->Primary_Screening Quantitative_Assay Quantitative Assay (e.g., Broth Microdilution for MIC) Primary_Screening->Quantitative_Assay Active_Hits Identification of Active Compounds Quantitative_Assay->Active_Hits Mechanism_Study Mechanism of Action Studies Active_Hits->Mechanism_Study Active SAR_Study Structure-Activity Relationship (SAR) Analysis Active_Hits->SAR_Study Active End End of Screening Active_Hits->End Inactive Lead_Optimization Lead Compound Optimization Mechanism_Study->Lead_Optimization SAR_Study->Lead_Optimization

Caption: Workflow for antimicrobial screening of this compound derivatives.

References

Application Notes and Protocols: 2-Phenyloxazole Derivatives as Potent FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[1] However, mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD) and tyrosine kinase domain (TKD) mutations, are prevalent in Acute Myeloid Leukemia (AML), occurring in approximately one-third of newly diagnosed patients.[2][3] These mutations lead to the constitutive activation of the kinase, driving uncontrolled cell proliferation and survival, and are associated with a poor prognosis.[1][3] Consequently, FLT3 has emerged as a critical therapeutic target in AML. This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of 2-phenyloxazole derivatives as a promising class of FLT3 inhibitors.

Data Presentation: Structure-Activity Relationship (SAR) of this compound Derivatives

A series of this compound derivatives have been synthesized and evaluated for their inhibitory activity against wild-type FLT3 and its clinically relevant mutants, FLT3-D835Y (a TKD mutation) and FLT3-ITD. The following tables summarize the available quantitative data for these compounds, providing insights into their structure-activity relationships.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives

Compound IDR1R2FLT3 (% Inhibition @ 100 nM)FLT3 (D835Y) (% Inhibition @ 100 nM)FLT3 (ITD) (% Inhibition @ 100 nM)FLT3 IC₅₀ (nM)FLT3 (D835Y) IC₅₀ (nM)FLT3 (ITD) IC₅₀ (nM)
1c HH85.375.488.2NDNDND
2c FH89.180.190.3NDNDND
3c ClH78.970.281.5NDNDND
4c BrH87.678.989.8NDNDND
5c IH90.282.392.1NDNDND
6c CH₃H88.579.890.1NDNDND
7c FF95.788.997.325.445.215.8
8c HF80.172.483.6NDNDND
9c HCl75.468.178.9NDNDND
10c HBr91.383.593.4NDNDND
11c HI92.585.194.6NDNDND

ND: Not Determined. Data extracted from a study by Lee et al. (2020).[2]

Table 2: In Vitro Anti-proliferative Activity of Selected this compound Derivatives

Compound IDMV4-11 (FLT3-ITD) % Growth Inhibition @ 100 nMMOLM-13 (FLT3-ITD) % Growth Inhibition @ 100 nMHL-60 (FLT3-null) % Growth Inhibition @ 10,000 nMMV4-11 IC₅₀ (nM)MOLM-13 IC₅₀ (nM)HL-60 IC₅₀ (nM)
2c 45.258.9<10NDND>10,000
4c 48.160.2<10NDND>10,000
5c 50.363.1<10NDND>10,000
6c 47.559.8<10NDND>10,000
7c 51.765.2<1085.370.1>10,000

ND: Not Determined. Data extracted from a study by Lee et al. (2020).[2]

Mandatory Visualizations

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibition cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT STAT5 STAT5 Pathway Dimerization->STAT5 Inhibitor This compound Inhibitor Inhibitor->Dimerization Inhibits Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation

Caption: FLT3 signaling pathway and point of inhibition.

Experimental_Workflow General Experimental Workflow for FLT3 Inhibitor Development Start Start Synthesis Synthesis of This compound Derivatives Start->Synthesis Biochemical_Assay In Vitro FLT3 Kinase Assay (IC₅₀) Synthesis->Biochemical_Assay Cell_Viability Cell-Based Proliferation Assay (IC₅₀) Biochemical_Assay->Cell_Viability Active Compounds Western_Blot Target Engagement Assay (Western Blot) Cell_Viability->Western_Blot Potent Compounds In_Vivo In Vivo Xenograft Model Studies Western_Blot->In_Vivo Confirmed Hits End End In_Vivo->End

Caption: Workflow for FLT3 inhibitor development.

SAR_Logic Structure-Activity Relationship (SAR) Logic Core This compound Core R1 Substitution at R1 (Phenyl Ring) Core->R1 R2 Substitution at R2 (Aniline Ring) Core->R2 Activity FLT3 Inhibitory Activity R1->Activity R2->Activity Selectivity Selectivity for FLT3-ITD Activity->Selectivity

Caption: Key elements of the SAR analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the synthesis of 2-amino-5-aryloxazole derivatives.

Materials:

  • Appropriate α-azido ketone

  • Appropriate isothiocyanate

  • Triphenylphosphine (PPh₃)

  • Dioxane

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of the α-azido ketone: The starting α-azido ketone can be prepared from the corresponding α-bromo ketone by reaction with sodium azide in a suitable solvent like acetone/water.

  • Formation of the 2-amino-5-aryloxazole: a. To a solution of the α-azido ketone (1 equivalent) in dioxane, add the appropriate isothiocyanate (1.1 equivalents). b. Add triphenylphosphine (1.2 equivalents) to the reaction mixture. c. Heat the reaction mixture at 90 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. e. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired this compound derivative.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro FLT3 Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted for a 384-well plate format to determine the IC₅₀ values of test compounds against recombinant FLT3 kinase.[1][4]

Materials:

  • Recombinant human FLT3 enzyme (wild-type, D835Y, or ITD)

  • Poly-Glu,Tyr (4:1) or a suitable peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense serial dilutions of the test compounds in DMSO into the wells of a 384-well plate. Include a DMSO-only control for 100% kinase activity and a control without enzyme for background luminescence.

  • Enzyme and Substrate Addition: Add the FLT3 enzyme and substrate to the kinase reaction buffer. Dispense this enzyme/substrate mix into the wells containing the test compounds.

  • Initiation of Kinase Reaction: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be close to the Kₘ for FLT3.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the effect of the this compound derivatives on the viability and proliferation of FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13) and a FLT3-null cell line (e.g., HL-60) for selectivity assessment.[5][6]

Materials:

  • Human AML cell lines (MV4-11, MOLM-13, HL-60)

  • Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Protocol 4: In Vivo AML Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of lead this compound derivatives in a subcutaneous AML xenograft model.[7][8][9]

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • MV4-11 human AML cells

  • Matrigel

  • Lead this compound compound formulated for oral gavage or intraperitoneal injection

  • Vehicle control

  • Calipers for tumor measurement

  • Appropriate animal handling and surgical equipment

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the facility for at least one week before the start of the experiment. All animal procedures should be performed in accordance with institutional guidelines.

  • Tumor Cell Implantation: Subcutaneously inject 5-10 x 10⁶ MV4-11 cells, resuspended in a mixture of sterile PBS and Matrigel, into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the lead compound or vehicle control to the mice according to the predetermined dosing schedule (e.g., daily oral gavage).

  • Tumor Measurement and Body Weight Monitoring: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity. The formula for tumor volume is (Length x Width²)/2.

  • Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined size or when the mice show signs of excessive morbidity.

  • Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised and weighed. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent FLT3 inhibitors. The provided data indicates that substitutions on both the phenyl and aniline rings significantly influence the inhibitory activity and cellular potency of these compounds. The detailed protocols in this document offer a comprehensive guide for researchers to synthesize, evaluate, and advance this compound derivatives as potential therapeutic agents for FLT3-driven acute myeloid leukemia. Further optimization of this chemical series, guided by robust SAR studies, could lead to the identification of clinical candidates with improved efficacy and safety profiles.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-phenyloxazole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, offering systematic approaches to identify and resolve them.

Issue 1: Low Recovery of this compound After Purification

Question: I am experiencing a significant loss of my this compound product during purification. What are the potential causes and how can I improve my yield?

Answer:

Low recovery is a common challenge that can stem from several factors throughout the purification process. A systematic evaluation of each step is crucial for identifying the source of product loss.

Possible Causes and Solutions:

  • Inappropriate Purification Technique: The chosen method may not be optimal for this compound.

    • Column Chromatography: While effective, improper selection of stationary phase or eluent can lead to poor separation or irreversible adsorption.

    • Recrystallization: The solubility profile of this compound in the chosen solvent system might be suboptimal, leading to product loss in the mother liquor.[1]

  • Suboptimal Column Chromatography Parameters:

    • Eluent Polarity: If the eluent is too polar, this compound may elute too quickly with impurities. If it's not polar enough, the product may not elute at all. A common starting point for oxazole derivatives is a mixture of hexane and ethyl acetate.[2]

    • Stationary Phase: Silica gel is a common choice for the purification of oxazole derivatives.[3]

  • Errors in Recrystallization:

    • Solvent Choice: An ideal solvent should dissolve the crude product at high temperatures but not at low temperatures.[4] For many organic compounds, a mixed solvent system like ethanol/water can be effective.[5][6]

    • Amount of Solvent: Using an excessive amount of solvent will result in the product remaining dissolved in the mother liquor upon cooling.[5]

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize along with the impurities.

  • Product Degradation: Although this compound is relatively stable, exposure to harsh acidic or basic conditions, or prolonged heating, could potentially lead to degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low product recovery.

Issue 2: Persistent Impurities in the Final Product

Question: After purification, my this compound product is still contaminated with impurities. How can I identify these impurities and improve the purity of my product?

Answer:

The presence of persistent impurities suggests that the chosen purification method is not effectively separating them from the desired product. Identifying the nature of the impurities is the first step toward selecting a more appropriate purification strategy.

Common Impurities in this compound Synthesis:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include benzaldehyde, a-bromoacetophenone, or benzamide.

  • Side-Products: Isomeric oxazoles or byproducts from competing reaction pathways.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

Strategies for Improving Purity:

  • Analytical Assessment:

    • TLC Analysis: Use thin-layer chromatography with different solvent systems to visualize the number of components in your purified product.

    • NMR Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the impurities by comparing the spectra to those of known starting materials and potential side-products.

    • Mass Spectrometry: Provides the molecular weight of the components, aiding in their identification.

  • Refining the Purification Protocol:

    • Column Chromatography:

      • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution (gradually increasing the polarity of the mobile phase) can be more effective.

      • Alternative Stationary Phases: If silica gel is not effective, consider using alumina or a reverse-phase (e.g., C18) column.

    • Recrystallization:

      • Multiple Recrystallizations: A second or even third recrystallization can significantly improve purity.[7]

      • Different Solvent System: If impurities co-crystallize with the product, a different solvent or solvent mixture may leave the impurities dissolved in the mother liquor.

    • Combined Purification Methods: For particularly challenging separations, a combination of techniques can be employed. For example, an initial purification by column chromatography can be followed by a final recrystallization to achieve high purity.[7]

Impurity Identification and Removal Workflow:

Caption: Workflow for identifying and removing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude this compound?

A1: Both column chromatography and recrystallization are highly effective for purifying this compound. The choice between them often depends on the nature and quantity of the impurities, as well as the desired final purity. Column chromatography is excellent for separating mixtures with multiple components, while recrystallization is often superior for achieving very high purity of a solid compound when impurities have different solubility profiles.[7] In many cases, a combination of both methods yields the best results.

Q2: What are some recommended solvent systems for column chromatography of this compound?

A2: A common and effective eluent system for the column chromatography of this compound and similar compounds on silica gel is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[2] The optimal ratio will depend on the specific impurities present and should be determined by preliminary TLC analysis. A typical starting point could be a 9:1 or 4:1 mixture of hexane:ethyl acetate, with the polarity being increased as needed.

Q3: What is a good solvent for the recrystallization of this compound?

A3: A mixed solvent system of ethanol and water is often suitable for the recrystallization of moderately polar organic compounds like this compound.[5][6] The crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation. Upon slow cooling, pure crystals of this compound should form.

Q4: My this compound oils out during recrystallization. What should I do?

A4: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid, often because the boiling point of the solvent is higher than the melting point of the solute. To remedy this, you can try:

  • Using a lower-boiling point solvent.

  • Adding more of the "good" solvent (the one in which the compound is more soluble) to the hot mixture before cooling.

  • Inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.

Q5: How can I confirm the purity of my final this compound product?

A5: The purity of your this compound can be assessed using several analytical techniques:

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. The reported melting point for 2-methyl-4-phenyloxazole is 42.5 °C, which can serve as a reference point for the expected range of a pure product.[8]

  • Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should show the expected signals for this compound without the presence of significant impurity peaks.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Derivatives

Purification TechniqueTypical Recovery Yield (%)Final Purity (%)AdvantagesDisadvantages
Column Chromatography 60-9095-99Effective for complex mixtures; adaptable to various polarities.Can be time-consuming and require large solvent volumes.
Recrystallization 50-85>99Can yield very high purity; relatively simple setup.[7]Higher product loss in mother liquor; not suitable for all impurities.[1]
Combined Approach 40-75>99.5Achieves the highest level of purity.More steps involved, leading to potentially lower overall yield.

Note: The values presented are typical ranges for oxazole derivatives and may vary depending on the initial purity of the crude product and the specific experimental conditions.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

  • Preparation of the Column:

    • A glass chromatography column is securely clamped in a vertical position.

    • A small plug of glass wool is placed at the bottom of the column.

    • A layer of sand (approx. 1 cm) is added on top of the glass wool.

    • Silica gel (60-120 mesh) is prepared as a slurry in the initial eluent (e.g., 95:5 hexane:ethyl acetate).

    • The slurry is carefully poured into the column, and the column is tapped gently to ensure even packing of the silica gel.

    • A layer of sand (approx. 1 cm) is added to the top of the silica gel bed.

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.

  • Elution:

    • The eluent is added to the top of the column, and the stopcock is opened to allow the solvent to flow through the column.

    • The elution is monitored by collecting fractions and analyzing them by TLC.

    • The polarity of the eluent can be gradually increased (e.g., to 90:10, then 80:20 hexane:ethyl acetate) to elute the product if it is not moving with the initial solvent system.

  • Isolation:

    • Fractions containing the pure this compound (as determined by TLC) are combined.

    • The solvent is removed under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification of this compound by Recrystallization

  • Dissolution:

    • The crude this compound is placed in an Erlenmeyer flask.

    • A minimal amount of hot ethanol is added to dissolve the crude product completely. The solution should be heated gently on a hot plate.[5]

  • Addition of Anti-Solvent:

    • While the ethanol solution is still hot, hot water is added dropwise until the solution becomes persistently cloudy.

    • A few drops of hot ethanol are then added to redissolve the precipitate and ensure the solution is saturated.

  • Crystallization:

    • The flask is removed from the heat, covered, and allowed to cool slowly to room temperature.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration using a Büchner funnel.[9]

    • The collected crystals are washed with a small amount of ice-cold ethanol/water mixture.

    • The purified crystals are then dried in a vacuum oven or desiccator to remove any residual solvent.

Purification Workflow Diagram:

Purification_Workflow Crude Crude this compound TLC TLC Analysis Crude->TLC Assess impurity profile Column Column Chromatography TLC->Column Multiple spots or closely related impurities Recrystallize Recrystallization TLC->Recrystallize One major product with some impurities Pure_Column Pure this compound Column->Pure_Column Pure_Recrystallize Pure this compound Recrystallize->Pure_Recrystallize Analysis Purity Analysis (MP, NMR, HPLC) Pure_Column->Analysis Pure_Recrystallize->Analysis Final_Product Final Product (>99% Purity) Analysis->Final_Product

Caption: General workflow for the purification of this compound.

References

Technical Support Center: Synthesis of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering common challenges in the synthesis of oxazole derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to navigate experimental hurdles and optimize your reaction outcomes.

Troubleshooting Guides

This section provides structured guidance for overcoming common issues in the most frequently employed oxazole synthesis methodologies.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a foundational method for forming oxazoles via the cyclodehydration of 2-acylamino ketones.[1] Common challenges include low yields, starting material decomposition, and the formation of tar-like byproducts due to the harsh acidic conditions often employed.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Incomplete Cyclization: The energy barrier for the cyclodehydration of the 2-acylamino-ketone is not being overcome.Optimize Dehydrating Agent: Switch to a more potent dehydrating agent. A comparison of common agents is provided in Table 1. Increase Temperature: Cautiously increase the reaction temperature to promote cyclization, while monitoring for decomposition. Check Starting Material Purity: Ensure the 2-acylamino-ketone is pure and completely dry.
Starting Material Decomposition: The substrate is sensitive to the strong acidic conditions.Use a Milder Dehydrating Agent: Employ reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine for acid-sensitive substrates. Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS and work it up as soon as the starting material is consumed.
Presence of Significant Byproducts (e.g., Tar Formation) Harsh Reaction Conditions: High temperatures and highly concentrated strong acids can lead to polymerization and degradation of the starting material and product.Lower Reaction Temperature: Find a balance between a reasonable reaction rate and minimal decomposition. Select a Milder Dehydrating Agent: Consider using polyphosphoric acid (PPA) which can sometimes provide higher yields than sulfuric acid. Modern, milder methods are also an excellent alternative (see Table 1).[2] Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often leading to cleaner reactions and higher yields.
Hydrolysis of Intermediates: Presence of water in the reaction mixture can hydrolyze intermediates.Ensure Anhydrous Conditions: Thoroughly dry all solvents and reagents before use. Choose a More Powerful Dehydrating Agent: A stronger dehydrating agent will more effectively scavenge any residual water.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired oxazole and unreacted starting material or byproducts have similar polarities, complicating chromatographic separation.Optimize Chromatographic Conditions: Experiment with various solvent systems (e.g., different ratios of hexanes and ethyl acetate) and stationary phases. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Table 1: Comparison of Common Dehydrating Agents in Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
Conc. Sulfuric Acid (H₂SO₄) Acetic Anhydride, 90-100°CInexpensive, readily availableHarsh conditions, can lead to charring and low yields for sensitive substrates
Polyphosphoric Acid (PPA) Neat, 100-160°COften gives higher yields than H₂SO₄High viscosity, difficult to stir, challenging workup
Phosphorus Oxychloride (POCl₃) DMF or Dioxane, 90-110°CEffective for many substratesHarsh, can lead to chlorinated byproducts, difficult workup
Trifluoroacetic Anhydride (TFAA) THF or Dioxane, Room Temp. to RefluxMild conditions, suitable for solid-phase synthesisExpensive, can be highly reactive
Dess-Martin Periodinane (DMP) then PPh₃/I₂ CH₂Cl₂, Room Temp.Very mild, high functional group toleranceTwo-step process, expensive reagents
Burgess Reagent THF or Benzene, 50-80°C (often under microwave)Mild, neutral conditions, clean conversionsExpensive, moisture-sensitive

Troubleshooting Workflow for Robinson-Gabriel Synthesis

start Low Yield or Byproducts in Robinson-Gabriel Synthesis check_purity Is the starting material pure and dry? start->check_purity purify_sm Purify and dry starting material check_purity->purify_sm No check_conditions Are the reaction conditions too harsh? check_purity->check_conditions Yes purify_sm->check_conditions milder_conditions Use milder dehydrating agent (e.g., TFAA, Burgess reagent) Lower reaction temperature Reduce reaction time check_conditions->milder_conditions Yes check_dehydrating_agent Is the dehydrating agent effective? check_conditions->check_dehydrating_agent No optimize_purification Optimize purification protocol (chromatography, recrystallization) milder_conditions->optimize_purification stronger_agent Use a stronger dehydrating agent (see Table 1) check_dehydrating_agent->stronger_agent No check_water Are anhydrous conditions maintained? check_dehydrating_agent->check_water Yes stronger_agent->optimize_purification dry_reagents Thoroughly dry all reagents and solvents check_water->dry_reagents No check_water->optimize_purification Yes dry_reagents->optimize_purification success Successful Synthesis optimize_purification->success

Troubleshooting workflow for the Robinson-Gabriel synthesis.
Van Leusen Oxazole Synthesis

The Van Leusen synthesis is a versatile method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[3] Common issues include low yields due to the formation of byproducts or incomplete reaction.[4]

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Oxazole Incomplete Elimination of the Tosyl Group: The stable 4-tosyl-4,5-dihydrooxazole intermediate is a major byproduct if the final elimination step is inefficient.[4]Increase Reaction Temperature: Gently heating the reaction mixture can promote the elimination. Use a Stronger Base: Switching from a mild base like K₂CO₃ to a stronger, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or DBU can facilitate a more efficient elimination.[4] Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion to completion.
Decomposition of TosMIC: TosMIC is sensitive to moisture and can degrade.Ensure Anhydrous Conditions: Store TosMIC in a desiccator and handle under an inert atmosphere. Use anhydrous solvents.
Formation of Nitrile Byproduct: Ketone impurities in the aldehyde starting material can react with TosMIC to form nitriles.Purify the Aldehyde: Remove ketone impurities by distillation or column chromatography.
Formation of N-(tosylmethyl)formamide Reaction of TosMIC with Protic Solvents or Water: This byproduct consumes TosMIC, reducing the overall yield.Use Aprotic Solvents: Solvents like THF or DME are generally preferred over protic solvents like methanol, although methanol is commonly used with K₂CO₃. Ensure all reagents are dry.
Difficulty in Purification/Workup Emulsion during Workup: Can make phase separation difficult.Add Saturated Brine: Washing with a saturated brine solution can help to break the emulsion.
Removal of Tosyl Byproduct: The p-toluenesulfinic acid byproduct can complicate purification.Wash with Sodium Hydrosulfide: A wash with a sodium hydrosulfide (NaHS) solution can help remove the sulfinic acid byproduct.

Table 2: Effect of Base on the Yield of 5-Phenyloxazole in the Van Leusen Synthesis

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃MethanolReflux4~75-85
t-BuOKTHF-60 to Reflux3~71
DBUTHFRoom Temp.12~80-90
K₃PO₄Isopropanol (Microwave)650.1396[5]
Et₃N/β-CDWater50-Excellent[3]

Note: Yields are substrate-dependent. This table provides general guidance for the synthesis of 5-phenyloxazole from benzaldehyde and TosMIC.

Troubleshooting Workflow for Van Leusen Synthesis

start Low Yield in Van Leusen Synthesis check_intermediate Is the dihydrooxazole intermediate present? start->check_intermediate promote_elimination Increase temperature Use a stronger base (e.g., t-BuOK, DBU) Extend reaction time check_intermediate->promote_elimination Yes check_nitrile Is a nitrile byproduct observed? check_intermediate->check_nitrile No optimize_workup Optimize workup procedure (Brine wash for emulsions, NaHS wash for tosyl byproduct) promote_elimination->optimize_workup purify_aldehyde Purify aldehyde starting material check_nitrile->purify_aldehyde Yes check_tosmic Is TosMIC degrading? check_nitrile->check_tosmic No purify_aldehyde->optimize_workup anhydrous_conditions Ensure anhydrous conditions Use fresh TosMIC check_tosmic->anhydrous_conditions Yes check_tosmic->optimize_workup No anhydrous_conditions->optimize_workup success Successful Synthesis optimize_workup->success

Troubleshooting workflow for the Van Leusen oxazole synthesis.
Fischer Oxazole Synthesis

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[6] Key challenges are related to the anhydrous conditions required and the potential for side reactions.

Common Issues and Solutions

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation Presence of Water: The reaction is highly sensitive to moisture, which can hydrolyze intermediates.Ensure Strictly Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., dry ether). Dry the HCl gas before passing it through the reaction mixture.
Formation of Byproducts Incomplete Elimination of HCl: The chloro-oxazoline intermediate may be isolated if the final elimination step is incomplete.Ensure Sufficient HCl and Reaction Time: Allow for complete reaction to drive the elimination to the aromatic oxazole.
Side Reactions: Formation of 2,5-disubstituted-4-oxazolidinone derivatives can occur.[7]Optimize Reaction Temperature: Running the reaction at lower temperatures may help minimize the formation of side products.
Difficulty in Product Isolation Product Solubility: The oxazole hydrochloride product may be more soluble in the reaction solvent than anticipated.Induce Precipitation: Cool the reaction mixture to a lower temperature (e.g., in an ice bath) to encourage the product to precipitate.

Frequently Asked Questions (FAQs)

Q1: My Robinson-Gabriel reaction is producing a lot of tar and a very low yield. What is the first thing I should try?

A1: Tar formation is a strong indicator that your reaction conditions are too harsh for your substrate. The first and most effective change is to switch to a milder dehydrating agent. Instead of concentrated sulfuric acid, try using trifluoroacetic anhydride (TFAA) at room temperature or reflux. Alternatively, a two-step method involving oxidation with Dess-Martin periodinane followed by cyclization with triphenylphosphine and iodine is very mild and tolerates a wide range of functional groups.

Q2: In my Van Leusen synthesis, I'm getting a good conversion of my aldehyde, but the main product isn't my desired oxazole. What could it be?

A2: A common issue is the formation of a stable 4-tosyl-4,5-dihydrooxazole intermediate, which accumulates if the final elimination of the tosyl group is not efficient.[4] You can confirm its identity by isolating it and analyzing it via NMR and mass spectrometry. To push the reaction to completion, you can try increasing the reaction temperature, extending the reaction time, or switching to a stronger, non-nucleophilic base like DBU or potassium tert-butoxide.[4]

Q3: Can I synthesize 4-substituted or 4,5-disubstituted oxazoles using the Van Leusen method?

A3: Yes. The classic Van Leusen synthesis typically yields 5-substituted oxazoles. However, by using an α-substituted TosMIC reagent, you can synthesize 4,5-disubstituted oxazoles. For the synthesis of 4,5-disubstituted oxazoles, a one-pot reaction using an aldehyde, TosMIC, and an alkyl halide in an ionic liquid has been shown to be effective.

Q4: What are the key considerations for the Fischer oxazole synthesis?

A4: The most critical factor for a successful Fischer oxazole synthesis is maintaining strictly anhydrous conditions. The reaction uses dry, gaseous hydrogen chloride passed through a solution of the cyanohydrin and aldehyde in dry ether.[6] Any moisture can lead to the hydrolysis of intermediates and significantly lower your yield.

Q5: Are there any modern, more "green" approaches to oxazole synthesis?

A5: Yes, several modern adaptations aim to improve the efficiency and environmental footprint of oxazole synthesis. Microwave-assisted synthesis has been successfully applied to both the Robinson-Gabriel and Van Leusen reactions, often resulting in shorter reaction times and higher yields.[8] Additionally, the use of ionic liquids as recyclable solvents and the development of catalytic, metal-free reactions are active areas of research.[2] For the Van Leusen reaction, using a catalytic amount of base in water with β-cyclodextrin has been reported as a green alternative.[3]

Q6: I am having trouble purifying my oxazole derivative. Any suggestions?

A6: Purification strategies depend on the specific properties of your compound and the impurities present.

  • Column Chromatography: This is the most common method. Experiment with different solvent systems to achieve good separation.

  • Recrystallization: If your product is a solid, this can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: Oxazoles are weakly basic. You may be able to separate them from non-basic impurities by extracting with a dilute acidic aqueous solution, followed by neutralization of the aqueous layer and re-extraction of your product into an organic solvent.

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis of 2,5-Diphenyloxazole

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

Preparation:

  • To a solution of 2-acetamido-1-phenylethan-1-one (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

Reaction:

  • After the addition, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

Workup and Purification:

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Van Leusen Synthesis of a 5-Substituted Oxazole

This protocol provides a general procedure for the synthesis of 5-substituted oxazoles.

Preparation:

  • To a round-bottom flask equipped with a magnetic stirrer, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Add methanol (10 mL) to the flask.

Reaction:

  • Heat the reaction mixture to reflux and stir for 4-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Workup and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography on silica gel.[9]

Protocol 3: Fischer Oxazole Synthesis of 2,5-Diphenyloxazole

This procedure requires the use of dry glassware and anhydrous solvents.

Preparation:

  • Dissolve mandelonitrile (cyanohydrin of benzaldehyde, 1.0 eq) and benzaldehyde (1.0 eq) in anhydrous diethyl ether in a flask equipped with a gas inlet tube and a drying tube outlet.[6]

Reaction:

  • Cool the solution in an ice bath.

  • Pass a stream of dry hydrogen chloride gas through the solution.

  • The product, 2,5-diphenyloxazole hydrochloride, will precipitate from the solution.

Workup and Purification:

  • Collect the precipitated hydrochloride salt by filtration.

  • Wash the salt with anhydrous diethyl ether.

  • To obtain the free base, treat the hydrochloride salt with a mild base (e.g., aqueous sodium bicarbonate solution).

  • Extract the free oxazole with an organic solvent, dry the organic layer, and concentrate to yield the purified product.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on the desired substitution pattern, the availability of starting materials, and the functional group tolerance required.

Relationship Between Major Oxazole Syntheses

robinson_gabriel Robinson-Gabriel (2-Acylamino Ketones) oxazole Oxazole Core robinson_gabriel->oxazole Cyclodehydration van_leusen Van Leusen (Aldehydes + TosMIC) van_leusen->oxazole Condensation/Elimination fischer Fischer (Cyanohydrins + Aldehydes) fischer->oxazole Condensation/Dehydration other_methods Other Methods (e.g., from α-Haloketones, Cycloisomerizations) other_methods->oxazole

Key synthetic pathways to the oxazole core.

Table 3: Comparative Yields for the Synthesis of 2,5-Diphenyloxazole

Synthetic MethodStarting MaterialsKey ReagentsReported Yield (%)Reference
Robinson-Gabriel (One-Pot) Hippuric Acid, BenzeneThionyl Chloride, AlCl₃, H₂SO₄up to 91.4[9]
Fischer Synthesis Mandelonitrile, BenzaldehydeAnhydrous HClModerate to Good[6]
From α-Haloketone 2-Bromoacetophenone, Benzamide-~39.8 (multi-step)[8]
From Benzoin & Benzamide Benzoin, BenzamideHigh TemperatureVaries[9]

This comparative data highlights that for specific, well-established products like 2,5-diphenyloxazole, optimized one-pot procedures such as the modified Robinson-Gabriel synthesis can provide excellent yields.[9] However, the choice of method for novel derivatives will depend on the factors outlined in the troubleshooting guides.

References

optimizing reaction conditions for the Robinson-Gabriel synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for optimizing the Robinson-Gabriel synthesis of oxazoles. Below you will find troubleshooting guides and frequently asked questions to address common challenges and enhance reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Robinson-Gabriel synthesis?

The Robinson-Gabriel synthesis is an organic reaction that transforms a 2-acylamino-ketone into an oxazole through an intramolecular cyclization and subsequent dehydration.[1][2] The reaction requires a cyclodehydrating agent to facilitate the removal of water.[1]

Q2: What are the typical starting materials for this synthesis?

The key precursor is a 2-acylamino-ketone. These starting materials can be synthesized via methods like the Dakin-West reaction.[1] The purity of the 2-acylamino-ketone is crucial, as impurities can inhibit the reaction or lead to side products.[3]

Q3: What are the classical and modern dehydrating agents used in this reaction?

Historically, strong protic acids like concentrated sulfuric acid (H₂SO₄) have been used.[4] However, a wide array of other agents are now employed, including phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[3][4] Milder, modern methods often utilize reagents like trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine (PPh₃) and iodine for sensitive substrates.[3][5]

Q4: How are the oxazole products typically isolated and purified?

After the reaction is complete, a standard aqueous workup is typically performed. This may involve quenching the reaction with a base or a reducing agent like sodium thiosulfate if iodine was used.[5] The crude product is then extracted into an organic solvent.[5] Purification is most commonly achieved by silica gel column chromatography or recrystallization to yield the pure oxazole.[3][5]

Troubleshooting Guide

This guide addresses common experimental issues in a question-and-answer format, providing targeted solutions to improve yield and purity.

Q1: My reaction yield is very low, and I observe significant charring or tar-like byproducts. What is the likely cause?

This issue typically indicates that the reaction conditions are too harsh for your substrate, leading to decomposition and polymerization.[5]

  • Recommended Solutions:

    • Select a Milder Dehydrating Agent: Replace strong acids like H₂SO₄ with reagents that operate under milder conditions. Polyphosphoric acid (PPA) or trifluoroacetic anhydride (TFAA) can be effective alternatives.[5] For highly sensitive substrates, a two-step approach using Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine is often successful.[5]

    • Optimize Reaction Temperature: Lower the reaction temperature. Finding a balance between a reasonable reaction rate and minimizing decomposition is key.[5]

    • Reduce Reaction Time: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC) or LC-MS to avoid prolonged exposure to harsh conditions, which increases the chance of byproduct formation.[3][5]

Q2: The reaction is slow or does not go to completion. What steps can I take?

An incomplete reaction can stem from insufficient activation of the starting material.

  • Recommended Solutions:

    • Switch to a More Powerful Dehydrating Agent: If you are using a very mild agent like TFAA without success, consider a stronger one such as phosphorus oxychloride (POCl₃) or Eaton's reagent.[5] Refer to the table below for a comparison of common agents.

    • Increase Temperature: Cautiously increasing the temperature can promote the cyclization and dehydration steps. However, monitor the reaction closely for any signs of decomposition.[3]

    • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the rate. This should be done carefully to avoid promoting side reactions.[5]

Q3: My starting 2-acylamino-ketone appears to be degrading before the desired cyclization occurs. How can this be prevented?

The 2-acylamino-ketone precursors can be sensitive, particularly to hydrolysis under strongly acidic conditions.[5]

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Water in the reaction mixture can facilitate the hydrolysis of the amide bond in the starting material. Ensure all solvents and reagents are thoroughly dried before use.[3][5]

    • Use Milder Reagents: For substrates unstable in strong acids, employ milder dehydrating systems like PPh₃/I₂ or the Burgess reagent.[3]

Data Presentation: Comparison of Cyclodehydrating Agents

The choice of the cyclodehydrating agent is critical to the success of the Robinson-Gabriel synthesis. The following table summarizes common reagents and their typical reaction conditions.

Dehydrating AgentTypical Solvent(s)Typical TemperatureNotes
Sulfuric Acid (H₂SO₄) Acetic Anhydride90-100°CTraditional method; can be too harsh for sensitive substrates, leading to charring.[5]
Polyphosphoric Acid (PPA) Neat or High-Boiling SolventElevatedCan offer better yields than H₂SO₄ for some substrates.[5]
Phosphorus Oxychloride (POCl₃) DMF, Toluene90°CEffective, but can be harsh.
Trifluoroacetic Anhydride (TFAA) THF, DioxaneRoom Temp to RefluxMild conditions, suitable for solid-phase synthesis.[4][5]
Triphenylphosphine (PPh₃) / Iodine (I₂) Dichloromethane, THF0°C to Room TempVery mild conditions, ideal for sensitive functional groups.[3][5]
Dess-Martin Periodinane (DMP) DichloromethaneRoom TempUsed in a two-step sequence for the oxidation of a β-hydroxy amide precursor.[1][5]

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.[5]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, cool the mixture and carefully pour it over crushed ice. Neutralize with a suitable base (e.g., aqueous sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).[5]

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[3][5]

Protocol 2: Mild Synthesis via Dess-Martin Oxidation and PPh₃/I₂ Cyclodehydration

This two-step protocol is suitable for sensitive substrates and starts from a β-hydroxy amide precursor.

  • Step A: Dess-Martin Oxidation

    • Preparation: Dissolve the starting β-hydroxy amide (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂).[5]

    • Reaction: Add Dess-Martin periodinane (1.1-1.5 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until TLC analysis indicates complete conversion to the intermediate 2-acylamino-ketone.[5]

    • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with CH₂Cl₂. Combine organic layers, dry, and concentrate.[5] The crude intermediate is often used directly in the next step.

  • Step B: PPh₃/I₂ Cyclodehydration

    • Preparation: Dissolve the crude 2-acylamino-ketone from Step A in an anhydrous solvent like THF or CH₂Cl₂. Add triethylamine (3.0-4.0 eq) and triphenylphosphine (1.5-2.0 eq).[5]

    • Reaction: Cool the mixture to 0°C and add a solution of iodine (1.5-2.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until complete by TLC.[5]

    • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.[5]

Visualizations

RobinsonGabrielWorkflow Start 2-Acylamino-ketone (Starting Material) Reaction Reaction Vessel (Anhydrous Solvent) Start->Reaction Reagent Cyclodehydrating Agent (e.g., H₂SO₄, PPh₃/I₂) Reagent->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Heat / Stir Dehydration Dehydration Cyclization->Dehydration Workup Aqueous Workup & Extraction Dehydration->Workup Purification Purification (Chromatography) Workup->Purification Product Oxazole Product Purification->Product

Caption: General experimental workflow for the Robinson-Gabriel synthesis.

TroubleshootingFlowchart Problem Low Yield or Tar Formation? CheckPurity Is Starting Material Pure? Problem->CheckPurity Start Here CheckConditions Are Conditions Too Harsh? CheckPurity->CheckConditions Yes Sol_Purify Purify Starting Material CheckPurity->Sol_Purify No CheckWater Are Conditions Anhydrous? CheckConditions->CheckWater No Sol_Milder Use Milder Reagent (e.g., PPh₃/I₂) CheckConditions->Sol_Milder Yes Sol_Dry Dry Solvents & Reagents CheckWater->Sol_Dry No Success Improved Yield & Purity CheckWater->Success Yes Sol_Purify->Problem Sol_Temp Lower Reaction Temperature Sol_Milder->Sol_Temp Sol_Temp->Success Sol_Dry->Problem

Caption: Troubleshooting workflow for low yield in Robinson-Gabriel synthesis.

References

minimizing side products in Van Leusen oxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products and optimize outcomes in the Van Leusen oxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Van Leusen oxazole synthesis?

A1: The Van Leusen oxazole synthesis is a versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][2] The reaction proceeds through a multi-step mechanism:

  • Deprotonation: A base abstracts an acidic proton from TosMIC, creating a nucleophilic carbanion.[3][4]

  • Nucleophilic Addition: The TosMIC carbanion attacks the carbonyl carbon of the aldehyde.[4]

  • Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form a 4-tosyl-4,5-dihydrooxazole (oxazoline) intermediate.[2][4][5] This is a 5-endo-dig cyclization.[3]

  • Elimination: The oxazoline intermediate then eliminates p-toluenesulfinic acid in the presence of a base to yield the final oxazole product.[4][5]

Q2: How do I choose the right base for my reaction?

A2: The choice of base is critical for the success of the Van Leusen oxazole synthesis. A moderately strong, non-nucleophilic base is generally preferred.

  • Potassium carbonate (K₂CO₃) is a commonly used and effective base for many substrates.[6]

  • For reactions that are sluggish or result in the stable oxazoline intermediate, a stronger base like potassium tert-butoxide (t-BuOK) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to promote the final elimination step.[5][6]

Q3: What are the most common side products in the Van Leusen oxazole synthesis?

A3: The most frequently encountered side products include:

  • Stable oxazoline intermediate: This results from incomplete elimination of the tosyl group.[5][6]

  • Nitrile byproduct: This can form if the starting aldehyde is contaminated with ketones.[3][6]

  • N-(tosylmethyl)formamide: This arises from the hydrolysis of TosMIC, which is sensitive to moisture.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive reagents due to moisture.Use freshly dried solvents and reagents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[6]
Incorrect base strength.Switch to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU.[5][6]
Suboptimal reaction temperature.Gently heat the reaction mixture to 40-50 °C after the initial addition of reagents.[5][6]
Formation of Nitrile Byproduct Presence of ketone impurities in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[3][6]Purify the aldehyde starting material by distillation or column chromatography to remove any ketone impurities.[6]
Isolation of Stable Oxazoline Intermediate Incomplete elimination of the tosyl group.[5][6]1. Increase Reaction Temperature: Gently heating the reaction can promote the elimination step.[5][6] 2. Use a Stronger Base: A stronger base can facilitate a more efficient elimination.[5][6] 3. Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion to the oxazole.[5][6]
Formation of N-(tosylmethyl)formamide Hydrolysis of TosMIC due to the presence of moisture.[6]Ensure strictly anhydrous conditions by using dry solvents and glassware, and handling reagents under an inert atmosphere.[6]
Difficult Product Purification Residual p-toluenesulfinic acid co-eluting with the product.Wash the crude product with a sodium hydrosulfide (NaHS) solution to remove the sulfinic acid byproduct.[6]
Emulsion formation during workup.Add a saturated brine solution to help break the emulsion.[6]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Substituted Oxazoles

This protocol is a general method suitable for a range of alkyl and aryl aldehydes.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).[6]

  • Add methanol (10 mL) to the flask.[6]

  • Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[6]

  • Upon completion, cool the reaction mixture to room temperature.[6]

  • Remove the solvent under reduced pressure.[6]

  • To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[6]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[6]

  • Filter and concentrate the organic layer under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Protocol 2: Optimized Protocol to Minimize Byproduct Formation

This protocol is designed to enhance the complete conversion to the oxazole and is particularly useful for substrates prone to forming the stable dihydrooxazole intermediate.[5]

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide (2.0 eq).[5]

  • Add anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C.[5]

  • Slowly add a solution of TosMIC (1.1 eq) in anhydrous THF to the stirred suspension.

  • Stir the mixture for 15-20 minutes at 0 °C.[5]

  • Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.[5]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.[5]

  • If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.[5]

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Van_Leusen_Mechanism cluster_start Starting Materials cluster_reaction Reaction Pathway cluster_products Products Aldehyde Aldehyde (R-CHO) Nucleophilic_Attack Nucleophilic Attack Aldehyde->Nucleophilic_Attack TosMIC TosMIC Deprotonation Deprotonation of TosMIC TosMIC->Deprotonation Base Base (e.g., K₂CO₃) Base->Deprotonation Deprotonation->Nucleophilic_Attack TosMIC Anion Cyclization 5-endo-dig Cyclization Nucleophilic_Attack->Cyclization Intermediate Elimination Elimination of Tos-H Cyclization->Elimination Oxazoline Intermediate Oxazole 5-Substituted Oxazole Elimination->Oxazole Byproduct p-Toluenesulfinic acid Elimination->Byproduct

Caption: General mechanism of the Van Leusen oxazole synthesis.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Base Evaluate Base Strength/Type Start->Check_Base Check_Temp Optimize Reaction Temperature Start->Check_Temp Purify_Aldehyde Purify Aldehyde Check_Purity->Purify_Aldehyde Ketone Impurities? Dry_Reagents Use Dry Solvents/ Reagents Check_Conditions->Dry_Reagents Moisture Present? Change_Base Switch to Stronger Base (e.g., t-BuOK) Check_Base->Change_Base Incomplete Reaction? Increase_Temp Increase Temperature (40-50 °C) Check_Temp->Increase_Temp Sluggish Reaction? Success Improved Yield/ Purity Purify_Aldehyde->Success Dry_Reagents->Success Change_Base->Success Increase_Temp->Success

Caption: Troubleshooting workflow for optimizing the Van Leusen synthesis.

Side_Product_Formation cluster_reactants Reactants & Conditions cluster_pathways Reaction Pathways cluster_products Products & Side Products Aldehyde Aldehyde Desired_Pathway Desired Oxazole Formation Aldehyde->Desired_Pathway TosMIC TosMIC TosMIC->Desired_Pathway Nitrile_Pathway Nitrile Formation TosMIC->Nitrile_Pathway Hydrolysis_Pathway TosMIC Hydrolysis TosMIC->Hydrolysis_Pathway Base Base Base->Desired_Pathway Ketone_Impurity Ketone Impurity Ketone_Impurity->Nitrile_Pathway Moisture Moisture Moisture->Hydrolysis_Pathway Oxazole Oxazole Desired_Pathway->Oxazole Nitrile Nitrile Nitrile_Pathway->Nitrile Formamide N-(tosylmethyl)formamide Hydrolysis_Pathway->Formamide

References

Technical Support Center: Green Synthesis of 2-Phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of 2-phenyloxazole. Our aim is to facilitate the adoption of sustainable and efficient synthetic methodologies.

Troubleshooting Guide

This guide addresses common issues encountered during the green synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in the green synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the energy input (microwave power or ultrasound frequency) are critical. For microwave-assisted synthesis, ensure the temperature is maintained consistently, as localized overheating can lead to decomposition. In ultrasound-assisted reactions, the position of the reaction vessel in the ultrasonic bath can affect energy transfer. Experiment with slight variations in these parameters to find the optimal conditions for your specific setup.

  • Purity of Reagents and Solvents: Impurities in starting materials, such as benzaldehyde or the chosen phenacyl derivative, can lead to side reactions. Ensure the purity of your reagents. If using a green solvent, such as a deep eutectic solvent or an ionic liquid, ensure it is properly prepared and free of water, unless the reaction is known to tolerate aqueous conditions.

  • Inefficient Mixing: In heterogeneous reactions, particularly those involving solid catalysts, efficient mixing is crucial for good mass transfer. Ensure adequate stirring or agitation to maximize the contact between reactants and the catalyst.

  • Catalyst Deactivation: If using a recyclable catalyst, its activity may decrease over subsequent runs. Consider regenerating the catalyst according to the supplier's or literature protocol.

Question 2: I am observing the formation of significant byproducts. How can I minimize them?

Answer: Side product formation is a common challenge. Identifying the byproducts can provide clues to the underlying issue.

  • Incomplete Cyclization: In many synthetic routes to this compound, an intermediate is formed prior to the final cyclization and aromatization. If the reaction is not driven to completion, this intermediate may be a major byproduct. Try extending the reaction time or slightly increasing the temperature.

  • Side Reactions of Starting Materials: Benzaldehyde can be prone to oxidation to benzoic acid. Ensure your reaction is performed under an inert atmosphere if sensitivity to air is a concern.

  • Alternative Reaction Pathways: Depending on the specific green synthesis method, alternative cyclization or rearrangement pathways may be possible. Carefully review the mechanism of your chosen reaction and consider if any reaction conditions could be favoring an undesired pathway.

Question 3: My microwave-assisted reaction is not proceeding as expected. What should I check?

Answer: Microwave synthesis can be highly efficient but requires careful control.

  • Microwave Power and Temperature Control: Ensure your microwave reactor is properly calibrated. Use a vessel designed for microwave synthesis to ensure even heating. Monitor the internal temperature of the reaction mixture if possible, rather than relying solely on the microwave's power setting.

  • Solvent Choice: The choice of solvent is critical in microwave chemistry due to differences in dielectric properties. If using a solvent, ensure it is suitable for microwave heating and the desired reaction temperature. In solvent-free reactions, the reactants themselves must absorb microwave energy efficiently.

  • Reaction Scale: Scaling up microwave reactions is not always linear. A reaction that works well on a small scale may require re-optimization for a larger scale.

Question 4: How can I confirm the successful synthesis of this compound?

Answer: Proper characterization is essential to confirm the identity and purity of your product.

  • Thin-Layer Chromatography (TLC): Use TLC to monitor the progress of the reaction and to check the purity of the final product.

  • Spectroscopic Techniques:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are invaluable for structural elucidation.

    • Mass Spectrometry (MS): To confirm the molecular weight of the product.

    • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecule.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using a green synthesis method for this compound?

A1: Green synthesis methods offer several advantages over traditional approaches, including:

  • Reduced Environmental Impact: Minimizing the use of hazardous solvents and reagents.[1]

  • Increased Efficiency: Often leading to shorter reaction times and higher yields.[1]

  • Energy Conservation: Techniques like microwave and ultrasound irradiation can be more energy-efficient than conventional heating.[1]

  • Use of Safer Solvents: Employing benign solvents like water, ethanol, or deep eutectic solvents.

Q2: Can I perform the synthesis of this compound without a solvent?

A2: Yes, solvent-free synthesis is a key green chemistry principle. Microwave-assisted and mechanochemical (grinding) methods can often be performed without a solvent, reducing waste and simplifying purification.

Q3: Are there any recyclable catalysts available for the synthesis of this compound?

A3: Yes, the development of recyclable catalysts is a major focus of green chemistry research. Heterogeneous catalysts, such as metal nanoparticles supported on a solid matrix, can often be recovered by simple filtration and reused for multiple reaction cycles.[2]

Q4: What is a deep eutectic solvent (DES) and how can it be used in this compound synthesis?

A4: A deep eutectic solvent is a mixture of two or more components that, at a particular molar ratio, have a melting point much lower than the individual components. They are considered green solvents due to their low toxicity, biodegradability, and ease of preparation. A DES can be used as a reaction medium for the synthesis of this compound, often enhancing reaction rates and simplifying product isolation.

Quantitative Data Summary

The following table summarizes quantitative data from various green synthesis methods for oxazole derivatives. This data can be used for comparison and to guide the selection of a synthetic route.

MethodCatalyst/ConditionsSubstrate 1Substrate 2SolventTimeYield (%)Reference
Microwave-assistedK₃PO₄BenzaldehydeTosMICIsopropanol8 min96[3]
Ultrasound-assistedLAIL@MNP2-AminophenolBenzaldehydeSolvent-free30 min90[4]
Recyclable NanocatalystAg@Fe₂O₃ core-shell nanoparticles2-AminophenolBenzaldehydeWater:Ethanol7 min97[2]
Ionic Liquid[bmim]BrBenzaldehydeTosMICIonic Liquid4-8 h85[5]

Experimental Protocol: Microwave-Assisted Green Synthesis of 5-Phenyl Oxazole

This protocol is adapted for the synthesis of 5-phenyl oxazole, a structural isomer of this compound, and illustrates a common green chemistry approach. The principles can be adapted for the synthesis of this compound with appropriate starting materials.

Materials:

  • Benzaldehyde

  • p-Toluenesulfonylmethyl isocyanide (TosMIC)

  • Potassium phosphate (K₃PO₄)

  • Isopropanol (IPA)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stirrer, combine benzaldehyde (1.0 mmol), TosMIC (1.0 mmol), and potassium phosphate (2.0 mmol) in isopropanol (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 65 °C for 8 minutes with stirring.[3]

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the isopropanol under reduced pressure.

  • Add water (10 mL) to the residue and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup and Purification cluster_product Final Product reagents Combine Benzaldehyde, TosMIC, and K3PO4 in Isopropanol microwave Irradiate at 65°C for 8 minutes reagents->microwave evaporation Remove Isopropanol microwave->evaporation extraction Aqueous Workup and Extraction with Ethyl Acetate evaporation->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography (if necessary) drying->purification product This compound purification->product

Caption: Experimental workflow for the microwave-assisted green synthesis of this compound.

logical_relationship start Low Reaction Yield cause1 Suboptimal Conditions (Temp, Time, Power) start->cause1 cause2 Impure Reagents/ Solvents start->cause2 cause3 Inefficient Mixing start->cause3 cause4 Catalyst Deactivation start->cause4 solution1 Optimize Reaction Parameters cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Improve Agitation cause3->solution3 solution4 Regenerate/Replace Catalyst cause4->solution4

Caption: Troubleshooting logic for addressing low reaction yield in this compound synthesis.

References

Technical Support Center: L-Proline Catalyzed Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing L-proline as a catalyst to improve oxazole synthesis. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why use L-proline as a catalyst for oxazole synthesis?

A1: L-proline is an attractive organocatalyst due to its ready availability, low cost, and environmentally friendly nature.[1][2][3] It can act as a bifunctional catalyst, with its secondary amine group functioning as a Lewis base and its carboxylic acid group acting as a Brønsted acid.[4] This dual functionality can facilitate key steps in oxazole formation, potentially leading to milder reaction conditions and improved yields compared to traditional methods that may require hazardous Lewis acids.[3][5]

Q2: What is the proposed mechanism for L-proline catalyzed oxazole synthesis?

A2: While the precise mechanism can vary depending on the specific reaction (e.g., a modified Robinson-Gabriel synthesis), L-proline typically facilitates the reaction through the formation of an enamine or iminium intermediate. In the context of a reaction involving a ketone and an aldehyde, the secondary amine of L-proline can react with the ketone to form an enamine. This enamine is a more reactive nucleophile than the original ketone and can more readily attack the electrophilic carbonyl carbon of the aldehyde. Subsequent cyclization and dehydration steps, potentially assisted by the acidic proton of the proline's carboxylic acid group, lead to the formation of the oxazole ring.

Q3: What are the common starting materials for L-proline catalyzed oxazole synthesis?

A3: Common starting materials include α-acylamino ketones in Robinson-Gabriel type syntheses.[6][7] Other approaches might involve the condensation of aldehydes with amino acids like serine, followed by oxidation and cyclization, where L-proline could potentially catalyze the condensation step.[8][9] The versatility of L-proline allows for its application in various multi-component reactions that can lead to heterocyclic structures, including those related to oxazoles.[5]

Q4: Can L-proline be used to achieve asymmetric oxazole synthesis?

A4: Yes, as a chiral catalyst, L-proline has the potential to induce enantioselectivity in oxazole synthesis, leading to the formation of chiral oxazole derivatives.[1][10] The chiral environment created by the L-proline catalyst can favor the formation of one enantiomer over the other. The degree of enantioselectivity can be influenced by reaction conditions such as temperature, solvent, and the presence of co-catalysts.[11][12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: L-proline quality may be poor or it may have degraded. 2. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility of reactants or catalyst activity. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to decomposition. 4. Substrate Reactivity: The specific substrates used may be unreactive under the current conditions.1. Use fresh, high-purity L-proline. Consider drying the catalyst before use. 2. Screen a variety of solvents. Polar aprotic solvents like DMSO or DMF are often effective.[13] In some cases, greener solvents like water or ethanol can be used.[5] 3. Optimize the reaction temperature. Start at room temperature and gradually increase it, monitoring the reaction progress by TLC or LC-MS. 4. Consider using more activated substrates or adding a co-catalyst to enhance reactivity.
Formation of Side Products 1. Self-condensation of Aldehyde/Ketone: Especially with aldehydes, self-condensation can be a significant side reaction.[14] 2. Incomplete Cyclization: The intermediate may not be efficiently cyclizing to form the oxazole ring. 3. Decomposition of Product: The formed oxazole may be unstable under the reaction conditions.1. Slowly add the aldehyde to the reaction mixture to keep its concentration low. Optimize the stoichiometry of the reactants. 2. Ensure the dehydrating conditions are sufficient. The use of a dehydrating agent or azeotropic removal of water may be necessary. For Robinson-Gabriel type syntheses, a cyclodehydrating agent is crucial.[7] 3. Monitor the reaction closely and stop it once the product is formed. Purify the product promptly.
Low Enantioselectivity (for asymmetric synthesis) 1. Incorrect Catalyst Loading: The amount of L-proline can influence the enantioselectivity. 2. Presence of Water: Water can interfere with the formation of the chiral catalytic species. 3. Inappropriate Temperature: Higher temperatures can often lead to lower enantioselectivity. 4. Solvent Effects: The solvent can play a crucial role in the organization of the transition state.1. Optimize the catalyst loading. Typically, 10-30 mol% is a good starting point.[3] 2. Use anhydrous solvents and dry reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 3. Run the reaction at lower temperatures (e.g., 0 °C or -20 °C). 4. Screen different solvents to find the optimal one for enantioselectivity.
Difficulty in Product Isolation/Purification 1. Catalyst Removal: L-proline is soluble in many polar solvents, making its removal from the product challenging. 2. Complex Reaction Mixture: The presence of multiple side products can complicate purification.1. After the reaction, perform an aqueous workup. L-proline is water-soluble and can be removed by extraction. Alternatively, silica gel chromatography can be used. 2. Optimize the reaction conditions to minimize side product formation. Utilize appropriate chromatographic techniques for purification.

Experimental Protocols

General Protocol for L-Proline Catalyzed Oxazole Synthesis (Robinson-Gabriel Type)

This protocol is a generalized procedure based on the principles of the Robinson-Gabriel synthesis, adapted for L-proline catalysis.

Materials:

  • α-Acylamino ketone

  • Dehydrating agent (e.g., acetic anhydride, polyphosphoric acid)

  • L-proline (10-30 mol%)

  • Anhydrous solvent (e.g., toluene, DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the α-acylamino ketone and the chosen anhydrous solvent.

  • Add L-proline (10-30 mol%) to the mixture and stir until it dissolves or is well-suspended.

  • Add the dehydrating agent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired oxazole.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine α-Acylamino Ketone, Solvent, and L-Proline add_dehydrating Add Dehydrating Agent start->add_dehydrating heat Heat and Monitor (TLC/LC-MS) add_dehydrating->heat cool Cool to Room Temperature heat->cool quench Quench with NaHCO3 (aq) cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Pure Oxazole Product purify->end

Caption: Experimental workflow for L-proline catalyzed oxazole synthesis.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield catalyst Inactive Catalyst low_yield->catalyst solvent Wrong Solvent low_yield->solvent temp Incorrect Temperature low_yield->temp substrate Unreactive Substrate low_yield->substrate fresh_catalyst Use Fresh L-Proline catalyst->fresh_catalyst screen_solvents Screen Solvents solvent->screen_solvents optimize_temp Optimize Temperature temp->optimize_temp modify_substrate Modify Substrates / Add Co-catalyst substrate->modify_substrate

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Oxazole Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole cyclization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of oxazoles, a critical heterocyclic motif in medicinal chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to help you overcome low conversion rates and other experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in oxazole cyclization reactions?

Low conversion rates in oxazole synthesis can stem from several factors, including incomplete cyclization, starting material decomposition, and the presence of impurities. The specific cause often depends on the chosen synthetic route, such as the Robinson-Gabriel synthesis or the Van Leusen oxazole synthesis. For instance, in the Robinson-Gabriel synthesis, incomplete cyclodehydration of the 2-acylamino-ketone starting material is a frequent issue.[1] Similarly, in the Van Leusen synthesis, incomplete elimination of the tosyl group can lead to the accumulation of a stable oxazoline intermediate, thus reducing the yield of the desired oxazole.[2]

Q2: How can I minimize the formation of byproducts in my oxazole synthesis?

Byproduct formation is a common challenge that can significantly lower the yield of the desired oxazole. In the Robinson-Gabriel synthesis, hydrolysis of intermediates can occur if water is present in the reaction mixture.[1] To mitigate this, ensuring anhydrous conditions by thoroughly drying all reagents and solvents is crucial.[1] In the Van Leusen synthesis, a common byproduct is a 4-alkoxy-2-oxazoline, which can form when an excess of a primary alcohol like methanol is used.[3] Controlling the amount of alcohol (typically 1-2 equivalents) can help minimize this side reaction.[3]

Q3: My starting material appears to be degrading under the reaction conditions. What can I do?

Degradation of starting materials, particularly sensitive substrates, can be a significant issue, especially under the harsh acidic conditions often employed in the Robinson-Gabriel synthesis.[1][4] To address this, consider using milder dehydrating agents. For substrates unstable in strong acids like concentrated sulfuric acid, reagents such as triphenylphosphine/iodine or the Burgess reagent can be more suitable.[1] Additionally, lowering the reaction temperature and reducing the reaction time can help minimize decomposition.[1][4]

Troubleshooting Guides

Issue 1: Low or No Product Formation

If you are observing low to no formation of your desired oxazole, consider the following potential causes and solutions.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution(s)
Incomplete Cyclization/Dehydration Optimize the dehydrating agent. While concentrated sulfuric acid is traditional for the Robinson-Gabriel synthesis, other agents like phosphorus pentachloride, phosphorus pentoxide, or trifluoroacetic anhydride may be more effective for certain substrates.[1] For the Van Leusen synthesis, a stronger base like potassium tert-butoxide can facilitate more efficient elimination.[2]
Increase the reaction temperature to promote cyclization and dehydration, but monitor for decomposition.[1]
Starting Material Impurity Ensure the starting materials, such as the 2-acylamino-ketone in the Robinson-Gabriel synthesis or the aldehyde and TosMIC in the Van Leusen synthesis, are pure and dry.[1][3]
Starting Material Decomposition Use a milder dehydrating agent for acid-sensitive substrates.[1]
Reduce reaction time and temperature to minimize exposure to harsh conditions.[1][4]
Inefficient Base in Van Leusen Synthesis If using a weaker base like potassium carbonate proves ineffective, consider switching to a stronger, non-nucleophilic base such as potassium tert-butoxide or DBU.[2]

Troubleshooting Workflow for Low Product Formation

G start Low or No Product Formation check_sm Verify Starting Material Purity (TLC, NMR) start->check_sm check_conditions Review Reaction Conditions start->check_conditions impure_sm Purify Starting Materials check_sm->impure_sm Impurities Detected pure_sm Starting Materials are Pure check_sm->pure_sm No Impurities optimize_reagents Optimize Reagents check_conditions->optimize_reagents optimize_temp_time Optimize Temperature & Time check_conditions->optimize_temp_time impure_sm->start pure_sm->check_conditions change_dehydrating_agent Change Dehydrating Agent (milder/stronger) optimize_reagents->change_dehydrating_agent change_base Use Stronger Base (Van Leusen) optimize_reagents->change_base increase_temp Increase Temperature optimize_temp_time->increase_temp decrease_temp_time Decrease Temperature/Time optimize_temp_time->decrease_temp_time monitor Monitor Reaction Progress (TLC, LC-MS) change_dehydrating_agent->monitor change_base->monitor increase_temp->monitor decrease_temp_time->monitor success Improved Conversion monitor->success

Caption: A flowchart for troubleshooting low product formation in oxazole synthesis.

Issue 2: Presence of Significant Byproducts

The formation of byproducts can complicate purification and reduce the overall yield. Here are some common byproducts and how to address them.

Common Byproducts and Their Mitigation

Synthetic RouteCommon Byproduct(s)Recommended Solution(s)
Robinson-Gabriel Hydrolysis products (e.g., diols)Ensure strictly anhydrous conditions by using dry solvents and reagents.[1] A more powerful dehydrating agent can also help scavenge any residual water.[1]
Polymerization/Tar formationLower the reaction temperature to control the reaction rate.[1] Use a lower concentration of acid catalyst.[1]
Van Leusen 4-alkoxy-2-oxazolineUse a controlled amount of the alcohol (e.g., methanol), typically 1-2 equivalents.[3]
Self-condensation of aldehydeAdd the aldehyde slowly to the reaction mixture containing the deprotonated TosMIC.[3]
Stable 4-tosyl-4,5-dihydrooxazole intermediateIncrease the reaction temperature after the initial addition of reagents to promote elimination.[2] Use a stronger base to facilitate a more efficient elimination of the tosyl group.[2]

Logical Relationships in Byproduct Formation (Van Leusen Synthesis)

G cluster_reactants Reactants cluster_products Products Aldehyde Aldehyde TosMIC TosMIC Base Base Strong_Base_Conc High Base Concentration Base->Strong_Base_Conc can lead to Inefficient_Elimination Inefficient Elimination Base->Inefficient_Elimination if weak Alcohol Alcohol Excess_Alcohol Excess Alcohol Alcohol->Excess_Alcohol leads to Desired_Oxazole Desired Oxazole Byproduct1 4-alkoxy-2-oxazoline Byproduct2 Aldehyde Self-Condensation Byproduct3 Dihydrooxazole Intermediate Byproduct3->Desired_Oxazole Elimination Step Excess_Alcohol->Byproduct1 Strong_Base_Conc->Byproduct2 Inefficient_Elimination->Byproduct3

Caption: Factors leading to common byproducts in the Van Leusen oxazole synthesis.

Key Experimental Protocols

General Protocol for Robinson-Gabriel Oxazole Synthesis

This protocol provides a general methodology for the synthesis of an oxazole via the Robinson-Gabriel reaction.

  • Starting Material Preparation: Ensure the 2-acylamino-ketone starting material is pure and thoroughly dried. Impurities can inhibit the reaction.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-acylamino-ketone in a suitable anhydrous solvent.

  • Addition of Dehydrating Agent: Carefully add the cyclodehydrating agent (e.g., concentrated sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride) to the reaction mixture.[1] The choice of agent will depend on the substrate's sensitivity.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction, typically by pouring it over ice water.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure oxazole.

General Protocol for Van Leusen Oxazole Synthesis

This protocol outlines a general procedure for the synthesis of a 5-substituted oxazole using the Van Leusen reaction.

  • Reagent Preparation: Ensure the aldehyde and tosylmethyl isocyanide (TosMIC) are of high purity.[3] Use anhydrous solvents (e.g., methanol or THF).[3]

  • Reaction Setup: To a stirred solution of the aldehyde and TosMIC in an appropriate anhydrous solvent, add the base (e.g., potassium carbonate or potassium tert-butoxide) portion-wise at room temperature or 0 °C.[2][3]

  • Reaction Progression: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC.[3] The reaction time can vary from a few hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.[3]

  • Purification: Filter and concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes and ethyl acetate) to afford the pure oxazole.[3]

This technical support center provides a starting point for troubleshooting common issues in oxazole cyclization. For more specific issues, consulting detailed literature on the particular reaction and substrate is always recommended.

References

Technical Support Center: Scaling Up 2-Phenyloxazole Production for Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-phenyloxazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound in a research setting?

A1: The most prevalent laboratory methods for synthesizing this compound and its derivatives include the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone.[1] Another common approach is the condensation of 2-aminophenols with aldehydes or their derivatives, which is more directly applied to benzoxazoles but shares mechanistic principles.[2][3]

Q2: I am planning to scale up my synthesis of this compound. What are the critical parameters to consider?

A2: When scaling up, critical parameters to monitor and control include:

  • Reaction Temperature: Maintaining a consistent and optimal temperature is crucial for reaction kinetics and minimizing side products.

  • Mixing Efficiency: Ensuring homogenous mixing in a larger reactor is vital for consistent results.

  • Reagent Addition Rate: The rate of adding reagents can impact local concentrations and heat generation, potentially leading to side reactions.

  • Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat dissipation more challenging. Careful monitoring and control of the reaction exotherm are necessary.

  • Purification Method: The purification method must be scalable. While column chromatography is common in the lab, crystallization or distillation may be more practical for larger quantities.[4]

Q3: What are the primary safety hazards associated with the synthesis of this compound?

A3: this compound is classified as an irritant that can cause skin and serious eye irritation, as well as respiratory irritation.[5] The synthesis may also involve hazardous reagents such as strong acids, bases, and flammable organic solvents. A thorough risk assessment should be conducted before starting any experiment, and appropriate personal protective equipment (PPE) must be worn.[6]

Troubleshooting Guide

Low or No Product Yield

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed CheckPurity Verify Starting Material Purity Start->CheckPurity First Step CheckPurity->Start If Impure, Purify & Repeat OptimizeCond Optimize Reaction Conditions CheckPurity->OptimizeCond If Pure CheckSideRxns Investigate Side Reactions OptimizeCond->CheckSideRxns If No Improvement Success Yield Improved OptimizeCond->Success If Improved CheckSideRxns->OptimizeCond Re-optimize based on side products ImprovePurification Refine Purification Strategy CheckSideRxns->ImprovePurification If Side Products Identified ImprovePurification->Start If Product Lost, Re-evaluate ImprovePurification->Success If Recovery Improved

Caption: A troubleshooting workflow for diagnosing and resolving low reaction yields.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Impure Starting Materials Verify the purity of reactants using techniques like NMR or melting point analysis. Impurities can inhibit the reaction or lead to side products.[7]
Suboptimal Reaction Conditions Systematically screen reaction parameters such as temperature, concentration, and reaction time. Small-scale parallel experiments can efficiently identify optimal conditions.[8]
Inefficient Catalyst If using a catalyst, ensure it is active and not poisoned. Consider trying a fresh batch or increasing the catalyst loading.[7]
Air or Moisture Sensitivity Some reactions are sensitive to air or moisture. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[7]
Formation of Impurities and Side Products

Q5: I am observing significant impurity peaks in my crude product analysis (TLC/LC-MS). How can I identify and minimize them?

A5: Side product formation is a common issue, especially during scale-up.

Common Side Products and Mitigation Strategies:

Side Product Type Potential Cause Mitigation Strategy
Unreacted Starting Materials Incomplete reaction.Extend the reaction time or increase the temperature. Ensure proper stoichiometry of reactants.[7]
Polymerization High reaction temperature or concentration.Lower the reaction temperature and consider a more dilute reaction mixture.
Over-acylation/alkylation Excess acylating or alkylating agent.Use stoichiometric amounts of reagents and control the addition rate.
Incomplete Cyclization Insufficient dehydration or activation.Ensure the dehydrating agent is active and used in sufficient quantity. For example, in the Robinson-Gabriel synthesis, ensure complete conversion of the 2-acylamino-ketone intermediate.[1]
Purification Challenges

Q6: I am having difficulty purifying this compound, especially at a larger scale. What are the best practices?

A6: Purification can be a bottleneck in scaling up production. The choice of method depends on the scale and the nature of the impurities.

Comparison of Purification Methods:

Purification Method Advantages Disadvantages Best For
Column Chromatography High resolution, good for removing closely related impurities.Can be slow, uses large volumes of solvent, not easily scalable.Small-scale purification and initial isolation.
Crystallization Highly scalable, can yield very pure product, cost-effective.Requires finding a suitable solvent system, may have lower initial recovery.[4]Large-scale purification.
Distillation Good for removing non-volatile or very volatile impurities.Product must be thermally stable.Purification of liquid products at various scales.
Acid-Base Extraction Effective for removing acidic or basic impurities.Requires the product to be stable to pH changes.[4]Removing specific types of impurities.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of this compound

This method involves the cyclodehydration of 2-benzamidoacetophenone.

Experimental Workflow: Robinson-Gabriel Synthesis

RobinsonGabriel cluster_prep Preparation of 2-Benzamidoacetophenone cluster_cyclization Cyclodehydration Start 2-Aminoacetophenone Hydrochloride Acylation Acylation with Benzoyl Chloride Start->Acylation Intermediate 2-Benzamidoacetophenone Acylation->Intermediate Dehydration Cyclodehydration with Dehydrating Agent (e.g., H2SO4, P2O5) Intermediate->Dehydration Product Crude this compound Dehydration->Product Purification Purification (Crystallization or Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A workflow diagram for the Robinson-Gabriel synthesis of this compound.

Methodology:

  • Acylation: To a solution of 2-aminoacetophenone hydrochloride (1 equivalent) in a suitable solvent like pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain crude 2-benzamidoacetophenone.

  • Cyclodehydration: Treat the crude 2-benzamidoacetophenone with a dehydrating agent such as concentrated sulfuric acid or phosphorus pentoxide, and heat the mixture.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by pouring it onto ice, then neutralize with a base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Microwave-Assisted Synthesis of 2-Amino-4-phenyloxazole (A Related Derivative)

This protocol illustrates a rapid synthesis of a related oxazole derivative, which can be adapted.[9]

Methodology:

  • A mixture of 2-bromoacetophenone (1 equivalent) and urea (7 equivalents) in a minimal amount of DMF is subjected to microwave irradiation (e.g., 35 W) at a set temperature (e.g., 138 °C) for a short duration (e.g., 20 minutes).[9]

  • After the reaction, the solvent is removed under reduced pressure.

  • The final product is purified by flash column chromatography.[9]

Quantitative Data Summary (Illustrative)

The following table summarizes typical reaction parameters and yields for different synthesis scales. Note that these are illustrative values and will require optimization for specific laboratory conditions.

Parameter Lab Scale (1 mmol) Scale-Up (100 mmol) Reference
Reactant 1 (e.g., 2-Aminoacetophenone HCl) 171.6 mg17.16 g-
Reactant 2 (e.g., Benzoyl Chloride) 154.6 mg (1.1 eq)15.46 g (1.1 eq)-
Solvent Volume 5 mL250 mL-
Reaction Time 2-4 hours4-8 hours[1]
Typical Yield 70-85%60-75%[2][3]
Purification Method Column ChromatographyCrystallization[4]

References

impact of solvent choice on 2-phenyloxazole reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2-phenyloxazole. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and classic method for synthesizing 2-phenyloxazoles is the Robinson-Gabriel synthesis. This reaction involves the cyclodehydration of a 2-acylamino-ketone precursor. The starting 2-acylamino-ketone can be prepared through the Dakin-West reaction.[1]

Q2: How does solvent choice impact the efficiency of the this compound synthesis?

A2: Solvent choice is a critical parameter that can significantly influence the reaction rate, yield, and purity of the final product. Polar aprotic solvents are often favored as they can help to dissolve the reactants and intermediates, facilitating the reaction. However, the optimal solvent can depend on the specific cyclodehydrating agent used and the substrate's sensitivity. For instance, in related heterocyclic syntheses, polar solvents like DMF and DMSO have been shown to be effective.[2]

Q3: What are the common side products in a this compound synthesis?

A3: Common side products in the Robinson-Gabriel synthesis of 2-phenyloxazoles can include unreacted starting materials, hydrolyzed intermediates, and products from side reactions like polymerization or charring, especially under harsh acidic conditions. The formation of these byproducts can be minimized by optimizing reaction conditions such as temperature, reaction time, and the choice of a milder cyclodehydrating agent.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Potential Cause: Incomplete reaction due to insufficient reactivity of the starting materials or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Ensure the 2-acylamino-ketone precursor is pure and dry.

    • Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition. Some reactions may require heating to overcome the activation energy barrier.

    • Increase Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) and extend the reaction time if necessary.

    • Choice of Dehydrating Agent: If using a mild dehydrating agent, consider switching to a more potent one. Conversely, if charring is observed, a milder agent might be beneficial.

Issue 2: Formation of Significant Byproducts or Tar

  • Potential Cause: Decomposition of starting materials or intermediates under harsh reaction conditions.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: High temperatures can lead to degradation.

    • Reduce Reaction Time: Prolonged exposure to reaction conditions can promote side reactions.

    • Use a Milder Dehydrating Agent: Strong acids can cause charring. Consider alternatives like phosphorus oxychloride or trifluoroacetic anhydride.[1]

    • Ensure Anhydrous Conditions: The presence of water can lead to hydrolysis of intermediates. Use dry solvents and reagents.

Issue 3: Difficulty in Product Purification

  • Potential Cause: The product may have similar polarity to byproducts or starting materials, making separation by column chromatography challenging.

  • Troubleshooting Steps:

    • Optimize Chromatographic Conditions: Experiment with different solvent systems (eluents) for column chromatography to achieve better separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

    • Aqueous Wash: During the work-up, washing the organic layer with a suitable aqueous solution (e.g., sodium bicarbonate solution to neutralize acid) can help remove some impurities.

Data Presentation

Table 1: Effect of Solvent on the Yield of 2-Phenylbenzoxazole Synthesis *

EntrySolventTemperature (°C)Time (min)Yield (%)
1CHCl₃Room Temperature2292
2CH₃CNRoom Temperature1591
3CH₂Cl₂Room Temperature1489
4H₂ORoom Temperature1489
5EtOH:H₂O (1:4)Room Temperature1095

*Data adapted from a study on the synthesis of 2-phenylbenzoxazole, a structurally related compound. The observed trends in solvent effects are expected to be similar for the synthesis of this compound.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound from 2-benzamidoacetophenone.

Materials:

  • 2-Benzamidoacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Acetic Anhydride (optional, as solvent)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-benzamidoacetophenone (1 equivalent) in a suitable solvent like dichloromethane or acetic anhydride.

  • Addition of Dehydrating Agent: Slowly add the cyclodehydrating agent (e.g., 0.2 equivalents of concentrated H₂SO₄ or an excess of PPA) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acidic dehydrating agent was used, carefully quench the reaction by pouring it into a beaker of ice water and neutralizing it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent.

Mandatory Visualization

Robinson_Gabriel_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product 2_acylamino_ketone 2-Acylamino-ketone dissolution Dissolution in Anhydrous Solvent 2_acylamino_ketone->dissolution dehydrating_agent Dehydrating Agent (e.g., H₂SO₄, PPA) dehydrating_agent->dissolution cyclization Intramolecular Cyclization dissolution->cyclization Heat dehydration Dehydration cyclization->dehydration quenching Quenching (e.g., with NaHCO₃) dehydration->quenching extraction Extraction with Organic Solvent quenching->extraction drying Drying & Concentration extraction->drying purification Purification (Chromatography/ Recrystallization) drying->purification oxazole This compound purification->oxazole

References

Validation & Comparative

A Comparative Guide to 2-Phenyloxazole and 2-Phenylbenzoxazole: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally related heterocyclic compounds is paramount for designing effective molecular probes and therapeutic agents. This guide provides a detailed comparison of 2-phenyloxazole and 2-phenylbenzoxazole, focusing on their physicochemical properties, pharmacological activities, and the experimental protocols used to evaluate them.

This compound and 2-phenylbenzoxazole are heterocyclic compounds that share a common phenyl-substituted oxazole core. However, the fusion of a benzene ring in 2-phenylbenzoxazole creates a more rigid and extended aromatic system, significantly influencing its physical and biological properties. This guide will delve into these differences, supported by experimental data, to inform research and development in medicinal chemistry and materials science.

Physicochemical Properties: A Tale of Two Scaffolds

The addition of the benzo- group to the oxazole ring in 2-phenylbenzoxazole results in a notable increase in molecular weight, melting point, and boiling point, reflecting stronger intermolecular forces in the solid and liquid states. Both compounds exhibit poor solubility in water.

PropertyThis compound2-Phenylbenzoxazole
Molecular Formula C₉H₇NOC₁₃H₉NO
Molecular Weight 145.16 g/mol [1]195.22 g/mol [2]
Melting Point Data for the parent compound is not consistently available; a derivative, 2-methyl-4-phenyloxazole, has a melting point of 42.5 °C[3].100-104 °C[2][4]
Boiling Point Data for the parent compound is not consistently available; a derivative, 2-methyl-4-phenyloxazole, has a boiling point of 265.5 °C at 760 mmHg[3].314 - 317 °C[4]
Water Solubility Insoluble (inferred from derivatives)[5]Insoluble[4][6]
Appearance Not consistently available for the parent compound.White to light yellow powder/crystal[2][4]

Pharmacological Activities and Quantitative Comparison

Both this compound and 2-phenylbenzoxazole scaffolds are privileged structures in medicinal chemistry, serving as the foundation for a wide array of biologically active molecules. While direct comparative studies on the parent compounds are limited, the activities of their derivatives provide valuable insights into their potential applications.

2-Phenylbenzoxazole derivatives have demonstrated a broad spectrum of activities, including:

  • Anticancer Activity: Certain derivatives show cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3)[7]. Some fluorosulfate derivatives have shown significant cytotoxicity against MCF-7 cells[7].

  • Tyrosinase Inhibition: Phenolic derivatives of 2-phenylbenzoxazole are potent inhibitors of mushroom tyrosinase, with some compounds exhibiting IC50 values in the nanomolar range, significantly more potent than the standard inhibitor, kojic acid[8].

  • Antimicrobial and Antifungal Activity: Various substituted 2-phenylbenzoxazoles have been synthesized and shown to possess antibacterial and antifungal properties[9].

This compound derivatives have been investigated for:

  • Analgesic and Anti-inflammatory Activity: The oxazole nucleus is present in some non-steroidal anti-inflammatory agents.

  • Antiprotozoal Activity: Certain 2-amino-4-phenyloxazole derivatives have shown significant in vitro activity against Giardia lamblia and Trichomonas vaginalis.

The following table summarizes some reported IC50 values for derivatives of both compounds, highlighting their therapeutic potential.

Compound ClassTarget/AssayIC50 ValueReference
2-Phenylbenzoxazole derivative (Compound 3)Mushroom Tyrosinase Inhibition0.51 µM[8][10]
2-Phenylbenzoxazole derivative (Compound 8)Mushroom Tyrosinase Inhibition2.22 µM[11]
2-Phenylbenzoxazole derivative (Compound 13)Mushroom Tyrosinase Inhibition3.50 µM[11]
2-Phenylbenzoxazole derivative (BOSo)MCF-7 Breast Cancer Cell LineNot explicitly stated, but showed significant cytotoxicity[7]
2-Phenylbenzoxazole derivative (Compound 20)Monoacylglycerol Lipase (MAGL) Inhibition7.6 nM[12]
2-Amino-4-(p-benzoyloxyphenyl)-oxazoleGiardia lamblia1.17 µM
2-Amino-4-(p-bromophenyl)-oxazoleTrichomonas vaginalis1.89 µM

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation and comparison of scientific findings. Below are methodologies for key biological assays relevant to the activities of these compounds.

Tyrosinase Inhibition Assay

This assay is used to screen for compounds that can inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Principle: The assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome, a colored product, catalyzed by mushroom tyrosinase. The absorbance of dopachrome is measured spectrophotometrically.

Materials:

  • Mushroom Tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Test compounds (2-phenylbenzoxazole derivatives)

  • Kojic acid (positive control)

  • Phosphate buffer (pH 6.8)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and kojic acid in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, test compound solution (or control), and mushroom tyrosinase solution.

  • Pre-incubate the plate at a specified temperature (e.g., 25 °C) for a short period (e.g., 10 minutes).

  • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Measure the absorbance at 475-510 nm in a kinetic mode for a defined period (e.g., 30-60 minutes).

  • The percentage of tyrosinase inhibition is calculated by comparing the rate of reaction in the presence of the test compound to that of the uninhibited control.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

This method is a preliminary screening tool to assess the antimicrobial activity of the synthesized compounds.

Principle: The test compound diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Materials:

  • Nutrient agar (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compounds (2-phenylbenzoxazole or this compound derivatives)

  • Standard antibiotic (positive control, e.g., Ciprofloxacin)

  • Solvent control (e.g., DMSO)

  • Sterile Petri dishes, swabs, and well cutter

Procedure:

  • Prepare and pour molten nutrient agar into sterile Petri dishes and allow it to solidify.

  • Inoculate the agar surface evenly with the microbial suspension using a sterile swab.

  • Create uniform wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, positive control, and solvent control to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Measure the diameter of the zone of inhibition in millimeters.

Visualizing Molecular Logic and Pathways

To better understand the relationship between these compounds and their biological context, diagrams generated using Graphviz (DOT language) are provided below.

G Structural Relationship and Derivatization Oxazole Oxazole Core Phenyloxazole This compound Oxazole->Phenyloxazole + Phenyl Group Benzoxazole 2-Phenylbenzoxazole Phenyloxazole->Benzoxazole + Fused Benzene Ring Derivatives_PO This compound Derivatives Phenyloxazole->Derivatives_PO Leads to Derivatives_PBO 2-Phenylbenzoxazole Derivatives Benzoxazole->Derivatives_PBO Leads to Bioactivity_PO Analgesic, Antiprotozoal Derivatives_PO->Bioactivity_PO Exhibit Bioactivity_PBO Anticancer, Tyrosinase Inhibition, Antimicrobial Derivatives_PBO->Bioactivity_PBO Exhibit

Caption: Structural evolution from the oxazole core to the bioactive derivatives.

G Experimental Workflow for Bioactivity Screening Synthesis Compound Synthesis (this compound & 2-Phenylbenzoxazole Derivatives) Purification Purification & Characterization (NMR, MS) Synthesis->Purification PrimaryScreening Primary Bioactivity Screening (e.g., Agar Diffusion) Purification->PrimaryScreening QuantitativeAssay Quantitative Assays (e.g., MIC, IC50 Determination) PrimaryScreening->QuantitativeAssay Active Compounds HitIdentification Hit Compound Identification QuantitativeAssay->HitIdentification LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization Promising Hits

Caption: A typical workflow for discovering and optimizing bioactive compounds.

References

A Comparative Analysis of Oxazole Synthesis Routes: A Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The oxazole ring is a fundamental heterocyclic scaffold, prominently featured in a multitude of natural products and synthetic compounds with significant biological activities. Its prevalence in medicinal chemistry underscores the critical need for efficient and versatile synthetic methodologies. This guide presents a comparative analysis of several key routes for oxazole synthesis, providing quantitative data and detailed experimental protocols to aid researchers in selecting the most appropriate strategy for their synthetic endeavors.

At a Glance: Comparison of Key Oxazole Synthesis Routes

Synthetic RouteGeneral SubstratesCatalyst/ReagentTypical ConditionsYield RangeAdvantagesDisadvantages
Robinson-Gabriel Synthesis 2-Acylamino ketonesH₂SO₄, PPA, POCl₃, TFAAHigh temperature (classical) or mild (modern variations)Moderate to ExcellentWell-established, readily available starting materials.[1][2]Classical methods can be harsh, limiting functional group tolerance.
Van Leusen Reaction Aldehydes, Tosylmethyl isocyanide (TosMIC)Base (e.g., K₂CO₃)Mild to moderate temperatureGood to ExcellentMild conditions, excellent functional group tolerance, and amenable to one-pot procedures.[3]Requires stoichiometric amounts of TosMIC.[4]
Fischer Oxazole Synthesis Cyanohydrins, AldehydesAnhydrous HClAnhydrous, often low temperatureModerate to GoodA classic method suitable for specific substitution patterns.[5]Requires the handling of hazardous reagents like anhydrous HCl and cyanohydrins.
Bredereck Synthesis α-Haloketones, AmidesHeatModerate to GoodProvides direct access to 2,4-disubstituted oxazoles.[6]The availability of the requisite α-haloketones can be a limitation.
Metal-Catalyzed Synthesis (e.g., Au, Cu, Pd) Propargyl amides, Alkynes, Amides, etc.Au, Cu, Pd catalystsGenerally mildGood to ExcellentHigh efficiency, broad substrate scope, and excellent functional group tolerance.[7][8]The cost and potential toxicity of metal catalysts can be a drawback.

In-Depth Analysis of Key Synthesis Routes

Robinson-Gabriel Synthesis

A cornerstone of oxazole synthesis, the Robinson-Gabriel method involves the cyclodehydration of 2-acylamino ketones.[1][2] While traditional protocols often rely on strong acids and high temperatures, contemporary adaptations have improved the reaction's scope and mildness.

Reaction Pathway:

Robinson_Gabriel 2-Acylamino-ketone 2-Acylamino-ketone Enol Intermediate Enol Intermediate 2-Acylamino-ketone->Enol Intermediate H+ Cyclized Intermediate (Oxazoline) Cyclized Intermediate (Oxazoline) Enol Intermediate->Cyclized Intermediate (Oxazoline) Intramolecular Cyclization Oxazole Oxazole Cyclized Intermediate (Oxazoline)->Oxazole -H2O

Caption: General mechanism of the Robinson-Gabriel oxazole synthesis.

Experimental Protocol: One-Pot Synthesis of 2,5-Diphenyloxazole from Hippuric Acid [9]

This streamlined one-pot procedure enhances efficiency by eliminating the need to isolate intermediates.

  • Step 1: Acyl Chloride Formation: Hippuric acid is reacted with thionyl chloride in a 1:2 molar ratio at 50°C. Upon completion, excess thionyl chloride is removed via distillation to afford benzamidoacetyl chloride.

  • Step 2: Friedel-Crafts Acylation: The crude acyl chloride is dissolved in benzene, and anhydrous aluminum chloride is added portion-wise, ensuring the temperature remains below 40°C. The mixture is stirred for 2 hours.

  • Step 3: Cyclodehydration: Concentrated sulfuric acid is carefully added, and the reaction is heated to 80-90°C for 2 hours to facilitate cyclodehydration.

  • Work-up and Purification: After cooling, water is added to precipitate the crude product. The solid 2,5-diphenyloxazole is collected by filtration and can be purified by recrystallization.

Quantitative Data:

ReactantsProductConditionsYield
Hippuric acid, Thionyl chloride, Benzene, H₂SO₄2,5-DiphenyloxazoleOne-pot, 80-90°Cup to 91.4%[9]
Ugi-adduct, H₂SO₄2,4,5-trisubstituted oxazole60°C, 2h72%[10]
Van Leusen Oxazole Synthesis

A highly versatile and popular method, the Van Leusen reaction constructs the oxazole ring from aldehydes and tosylmethyl isocyanide (TosMIC) under basic conditions.[11][12] Its mildness and broad functional group compatibility have made it a staple in modern organic synthesis.[3]

Reaction Pathway:

Van_Leusen TosMIC TosMIC TosMIC Anion TosMIC Anion TosMIC->TosMIC Anion Base Adduct Adduct TosMIC Anion->Adduct + Aldehyde Oxazoline Intermediate Oxazoline Intermediate Adduct->Oxazoline Intermediate Intramolecular Cyclization Oxazole Oxazole Oxazoline Intermediate->Oxazole -TosH Aldehyde Aldehyde

Caption: General mechanism of the Van Leusen oxazole synthesis.

Experimental Protocol: One-Pot Synthesis of 4,5-Disubstituted Oxazoles in an Ionic Liquid [4]

This protocol employs an ionic liquid as a recyclable and greener solvent alternative.

  • Reaction Setup: In a round-bottom flask, a mixture of TosMIC (1.0 mmol), potassium carbonate (3.0 mmol), and an aliphatic halide (1.5 mmol) in [bmim]Br (2.5 mL) is prepared.

  • Reaction: The mixture is stirred vigorously at room temperature for 12 hours. The reaction is monitored by thin-layer chromatography (TLC) until the consumption of TosMIC. Subsequently, the aldehyde (1.2 mmol) is added, and stirring is continued at room temperature for an additional 10 hours.

  • Work-up and Purification: The reaction mixture is poured into water (10 mL) and extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Quantitative Data:

AldehydeAliphatic HalideProductConditionsYield
BenzaldehydeBenzyl bromide4-Benzyl-5-phenyloxazoleK₂CO₃, [bmim]Br, rt, 10h92%[4]
4-ChlorobenzaldehydeBenzyl bromide4-Benzyl-5-(4-chlorophenyl)oxazoleK₂CO₃, [bmim]Br, rt, 10h94%[4]
4-NitrobenzaldehydeBenzyl bromide4-Benzyl-5-(4-nitrophenyl)oxazoleK₂CO₃, [bmim]Br, rt, 10h95%[4]
Metal-Catalyzed Oxazole Synthesis

The advent of transition metal catalysis has revolutionized oxazole synthesis, offering highly efficient and selective routes from a diverse range of starting materials under mild conditions. Gold, copper, and palladium catalysts are among the most effective for this transformation.[7][8]

Reaction Pathway (Gold-Catalyzed Cycloisomerization of Propargyl Amides):

Gold_Catalyzed Propargyl Amide Propargyl Amide Activated Alkyne Activated Alkyne Propargyl Amide->Activated Alkyne [Au] catalyst Oxazoline Intermediate Oxazoline Intermediate Activated Alkyne->Oxazoline Intermediate 5-exo-dig Cyclization Oxazole Oxazole Oxazoline Intermediate->Oxazole Isomerization

Caption: Gold-catalyzed synthesis of oxazoles from propargyl amides.

Experimental Protocol: Gold-Catalyzed Synthesis of 2,5-Disubstituted Oxazoles from Carboxamides and Propynals [13]

  • Reaction Setup: A reaction tube is charged with the propynal (0.1 mmol), carboxamide (0.12 mmol), Ph₃PAuCl (5.9 mol%), and KB(C₆F₅)₄ (10 mol%) in trifluorotoluene (1 mL).

  • Reaction: The reaction mixture is heated to 80°C for 24 hours.

  • Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the 2,5-disubstituted oxazole.

Quantitative Data:

PropynalCarboxamideProductConditionsYield
3-PhenylpropiolaldehydeBenzamide5-Benzyl-2-phenyloxazolePh₃PAuCl/KB(C₆F₅)₄, PhCF₃, 80°C, 24h64%[13]
3-(p-Tolyl)propiolaldehydeBenzamide5-(p-Methylbenzyl)-2-phenyloxazolePh₃PAuCl/KB(C₆F₅)₄, PhCF₃, 80°C, 24h66%[13]
3-Phenylpropiolaldehyde4-Methoxybenzamide5-Benzyl-2-(4-methoxyphenyl)oxazolePh₃PAuCl/KB(C₆F₅)₄, PhCF₃, 80°C, 24h63%[13]

Conclusion

A diverse array of synthetic methodologies is available for the construction of the oxazole core. While classical approaches such as the Robinson-Gabriel and Fischer syntheses retain their utility, modern methods, including the Van Leusen reaction and transition metal-catalyzed transformations, offer significant advantages in terms of mildness, efficiency, and substrate scope. The selection of an optimal synthetic route requires careful consideration of the target molecule's substitution pattern, the tolerance of various functional groups, and practical aspects such as reagent availability and cost. This comparative guide serves as a valuable resource for navigating these considerations and facilitating the rational design and synthesis of novel oxazole-containing compounds.

References

A Comparative Guide to the Structural Validation of 2-Phenyloxazole and its Analogs using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and potential applications. This guide provides an objective comparison of single-crystal X-ray crystallography with other widely used structural validation techniques for 2-phenyloxazole and its derivatives. By presenting supporting experimental data and detailed methodologies, this document aims to highlight the strengths and considerations of each approach.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is unparalleled in its ability to provide a precise and absolute three-dimensional atomic arrangement of a molecule in the solid state. The technique relies on the diffraction of X-rays by a crystalline lattice, which generates a unique pattern that can be mathematically reconstructed into a detailed molecular structure.

Comparative Analysis with Alternative Techniques

The structural parameters obtained from X-ray crystallography serve as a benchmark for validating and refining data from other analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling.

ParameterX-ray CrystallographyNMR SpectroscopyMass SpectrometryComputational Chemistry (DFT)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, intermolecular interactions.Connectivity through bonds (COSY, HMBC), spatial proximity (NOESY), chemical environment of nuclei.Molecular weight, elemental composition.Optimized geometry (bond lengths, angles), electronic properties, theoretical spectra.
Sample Phase Solid (single crystal)Liquid (solution)Gas (ionized)In silico
Strengths Unambiguous and highly detailed structural information.Provides data on molecular structure and dynamics in solution.High sensitivity and accuracy for molecular weight determination.Predictive power, useful for unstable compounds or rationalizing experimental data.
Limitations Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture in the solid state.Indirect structural information that requires interpretation. Can be complex for large molecules.Provides limited information on 3D structure and connectivity.Theoretical data that requires experimental validation. Accuracy depends on the level of theory and basis set.

Table 1: Comparison of Structural Validation Techniques

Quantitative Data for 2,5-Diphenyloxazole

The following table presents a selection of key geometric parameters for 2,5-diphenyloxazole, as determined by single-crystal X-ray crystallography. This data provides a quantitative foundation for understanding the molecular geometry of the oxazole ring system.

Bond/AngleX-ray Crystallography Data (Å or °)
Bond Lengths (Å)
O1-C21.365
N3-C21.303
N3-C41.385
C4-C51.352
O1-C51.368
C2-C(Ph1)1.468
C5-C(Ph2)1.472
**Bond Angles (°) **
C5-O1-C2105.8
O1-C2-N3115.3
C2-N3-C4108.4
N3-C4-C5114.7
O1-C5-C4105.8

Table 2: Selected Bond Lengths and Angles for 2,5-Diphenyloxazole from X-ray Crystallography

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are concise protocols for the key experimental techniques discussed.

Single-Crystal X-ray Diffraction
  • Crystal Growth : High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution. The choice of solvent is critical and often requires screening.[1]

  • Crystal Mounting : A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[2]

  • Data Collection : The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.[2]

  • Structure Solution and Refinement : The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods and then refined to improve the fit between the observed and calculated diffraction data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The solution is then transferred to an NMR tube.

  • Data Acquisition : A series of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are performed on a high-field NMR spectrometer.[3][4]

  • Data Processing and Analysis : The acquired data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign chemical shifts and coupling constants, which are then used to deduce the molecular structure.

Mass Spectrometry
  • Sample Preparation : The sample is dissolved in a suitable volatile solvent to a concentration of approximately 1 mg/mL, and then further diluted.[5]

  • Ionization : The sample is introduced into the mass spectrometer and ionized using an appropriate technique (e.g., Electrospray Ionization - ESI, Electron Ionization - EI).[6]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Computational Chemistry (Density Functional Theory - DFT)
  • Structure Building : A 3D model of the molecule is constructed using molecular modeling software.

  • Geometry Optimization : The initial structure is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-31G*) to find the lowest energy conformation.

  • Property Calculation : Various properties, such as bond lengths, bond angles, and theoretical NMR chemical shifts, are calculated for the optimized geometry.

  • Comparison with Experimental Data : The calculated parameters are compared with experimental data from X-ray crystallography and NMR spectroscopy for validation.[7]

Visualizing the Structural Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive structural validation of a small organic molecule like this compound, integrating various analytical techniques.

Structural Validation Workflow for this compound Analogs cluster_synthesis Synthesis & Purification cluster_crystallography X-ray Crystallography cluster_spectroscopy Spectroscopic Analysis cluster_computational Computational Chemistry cluster_validation Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth NMR NMR Spectroscopy (1D & 2D) Purification->NMR MS Mass Spectrometry Purification->MS Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution DFT DFT Calculations Structure_Solution->DFT Comparison Final_Structure Validated 3D Structure Structure_Solution->Final_Structure NMR->DFT Comparison NMR->Final_Structure MS->Final_Structure DFT->Final_Structure

Caption: Workflow for structural validation of this compound analogs.

References

A Comparative Guide to the Bioactivity of 2-Phenyloxazole and Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of two prominent heterocyclic scaffolds: 2-phenyloxazole and pyrazole derivatives. The information presented herein is curated from experimental data to assist researchers in navigating the therapeutic potential of these compound classes in anticancer, antimicrobial, and anti-inflammatory applications.

Executive Summary

Both this compound and pyrazole derivatives have demonstrated significant promise in medicinal chemistry, exhibiting a broad spectrum of biological activities. Pyrazole derivatives, in particular, are well-established as potent anti-inflammatory agents, with several compounds clinically approved as COX-2 inhibitors. They also show extensive anticancer and antimicrobial properties. This compound derivatives have emerged as promising anticancer agents, notably targeting key signaling pathways in cancer progression, and also exhibit noteworthy antimicrobial and anti-inflammatory effects. This guide presents a side-by-side comparison of their bioactivities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Data Presentation

The following tables summarize the quantitative bioactivity data for representative this compound and pyrazole derivatives.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
Compound ClassDerivativeA549 (Lung)MCF-7 (Breast)Other Cell LinesReference
This compound 4-Benzylidene-2-phenyloxazol-5(4H)-one25 µg/mL (CTC₅₀)--[1]
Piperidinyl-based benzoxazole (11b)6.684.30PC-3 (Prostate): 7.06
Pyrazole Benzimidazole-pyrazole hybrid (7)0.15-0.330.15-0.33HeLa, HepG2[2]
Pyrazole carbaldehyde (43)-0.25-[2]
Pyrazolo[3,4-d]pyrimidine (17)-2.89-
Pyrazolone-pyrazole (27)-16.50-
Pyrazole-linked benzothiazole (60, 61, 62)4.63-5.544.63-5.54HeLa[2]
Pyrazole-naphthalene-2.78-[3]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of cell growth. CTC₅₀ values represent the concentration that inhibits total protein content by 50%.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
Compound ClassDerivativeS. aureusE. coliP. aeruginosaC. albicansReference
This compound Schiff's bases of 4-Benzoxazol-2-yl-phenylamineActiveActiveActiveActive
Pyrazole Imidazo-pyridine pyrazole (18)<1<1<1-[4]
Pyrazole-1-carbothiohydrazide (21a)62.5-12562.5-125-2.9-7.8[5]
Thiazolo-pyrazole (17)4---[4]
Pyran-fused pyrazole (23)1.56-6.25-1.56-6.25-[4]
Naphthyl-substituted pyrazole-hydrazone (6)0.78-1.56---[4]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Table 3: Comparative Anti-inflammatory Activity (IC₅₀ in µM)
Compound ClassDerivativeCOX-1COX-2Selectivity Index (COX-1/COX-2)Reference
This compound 4-arylidene-2-phenyloxazol-5(4H)-one (5d)---
Pyrazole Thymol-pyrazole hybrid (8b)13.60.043316[6]
Pyrazole-thiourea-benzimidazole (PYZ10)-0.0000283-[7]
Diaryl heterocycle (PYZ3)-0.011-[7]
Pyrazole functionalized flavone (PYZ30)--Selective for COX-2[8]
Pyrazole derivative (PYZ31)-0.01987-[8]
Pyrazole-pyridazine hybrid (6f)9.551.158.31[9]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of enzyme activity.

Experimental Protocols

Sulforhodamine B (SRB) Assay for Anticancer Activity

This assay determines cytotoxicity based on the measurement of cellular protein content.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance at 510 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the drug that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Prepare solutions of COX-1 or COX-2 enzyme and the substrate (arachidonic acid).

  • Incubation with Inhibitor: Pre-incubate the enzyme with various concentrations of the test compound (inhibitor) in a suitable buffer (e.g., Tris-HCl) at 37°C for a specified time (e.g., 15 minutes).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

  • Quantification of Prostaglandin: After a set incubation time, stop the reaction and quantify the amount of prostaglandin E₂ (PGE₂) produced using an Enzyme Immunoassay (EIA) kit.

  • IC₅₀ Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is determined by plotting the percentage of inhibition versus the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Anticancer Activity

This compound Derivatives: These compounds often exert their anticancer effects by targeting receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis and proliferation. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met. Inhibition of these pathways disrupts downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/Akt pathways, leading to decreased cell proliferation, survival, and angiogenesis.

VEGFR2_cMet_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds HGF HGF c-Met c-Met HGF->c-Met Binds PI3K PI3K VEGFR-2->PI3K Activates RAS RAS VEGFR-2->RAS Activates c-Met->PI3K Activates c-Met->RAS Activates Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Phenyloxazole Phenyloxazole Phenyloxazole->VEGFR-2 Inhibits Phenyloxazole->c-Met Inhibits

Inhibition of VEGFR-2 and c-Met signaling by this compound derivatives.

Pyrazole Derivatives: The anticancer activity of pyrazole derivatives is often multi-faceted, targeting a variety of key cellular processes. These include the inhibition of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle progression, and the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Furthermore, some pyrazole derivatives also inhibit receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).

Pyrazole_Anticancer_Mechanisms cluster_cell_cycle Cell Cycle Progression cluster_cytoskeleton Cytoskeleton Dynamics cluster_growth_factor Growth Factor Signaling Pyrazole Derivatives Pyrazole Derivatives Cyclin/CDK Complex Cyclin/CDK Complex Pyrazole Derivatives->Cyclin/CDK Complex Inhibits Tubulin Tubulin Pyrazole Derivatives->Tubulin Inhibits Polymerization EGFR EGFR Pyrazole Derivatives->EGFR Inhibits G1/S Transition G1/S Transition Cyclin/CDK Complex->G1/S Transition Promotes Inhibition of G1/S Transition Cell Cycle Arrest Cell Proliferation Cell Proliferation G1/S Transition->Cell Proliferation Microtubules Microtubules Tubulin->Microtubules Polymerization Disruption of Cell Division Apoptosis Cell Division Cell Division Microtubules->Cell Division EGF EGF EGF->EGFR Binds Downstream Signaling Downstream Signaling EGFR->Downstream Signaling Activates Inhibition of Signaling Reduced Proliferation Downstream Signaling->Cell Proliferation Apoptosis Apoptosis

Multiple anticancer mechanisms of pyrazole derivatives.
Anti-inflammatory Activity

Both this compound and pyrazole derivatives can exhibit anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Inflammatory Stimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory Stimuli->Phospholipase A2 Activates Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2->Cell Membrane Phospholipids Acts on COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Fever Fever Prostaglandins->Fever Phenyloxazole/Pyrazole Derivatives Phenyloxazole/Pyrazole Derivatives Phenyloxazole/Pyrazole Derivatives->COX-2 Inhibit

Inhibition of the COX-2 pathway by this compound and pyrazole derivatives.

Conclusion

This comparative guide highlights the significant and diverse bioactivities of this compound and pyrazole derivatives. Pyrazoles have a well-documented and potent anti-inflammatory profile, primarily through COX-2 inhibition, alongside broad-spectrum anticancer and antimicrobial activities. 2-Phenyloxazoles are emerging as powerful anticancer agents with defined mechanisms targeting critical oncogenic pathways and also possess valuable antimicrobial and anti-inflammatory potential. The provided data and protocols offer a solid foundation for further research and development of novel therapeutics based on these versatile heterocyclic scaffolds. Future studies focusing on direct comparative evaluations and elucidation of detailed mechanisms of action will be crucial for advancing these promising compounds toward clinical applications.

References

A Comparative Guide to the Spectroscopic Characterization of 2-Phenyloxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-phenyloxazole derivatives using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. It is designed for researchers, scientists, and professionals in drug development, offering objective experimental data and detailed methodologies to aid in the structural elucidation and characterization of this important class of heterocyclic compounds.

Introduction to this compound Derivatives

This compound derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. Their diverse applications in medicinal chemistry, including their roles as antiprotozoal, anticancer, and anti-inflammatory agents, necessitate precise and reliable methods for their structural characterization.[1][2] NMR and FT-IR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure, functional groups, and chemical environment of these compounds.

Comparative Spectroscopic Data

The following tables summarize the characteristic ¹H NMR, ¹³C NMR, and FT-IR data for a selection of this compound derivatives, providing a basis for comparison.

¹H NMR Spectral Data of Selected this compound Derivatives (in CDCl₃)
CompoundAr-H (Phenyl at C2)Oxazole-H (at C5)Other ProtonsReference
2-(4-Chlorophenyl)-5-phenyloxazole8.06 (d, 2H, J = 8.6 Hz), 7.48 (d, 2H, J = 8.6 Hz)7.47 (s, 1H)7.74 (d, 2H, J = 7.3 Hz), 7.49-7.45 (m, 2H), 7.38 (t, 1H, J = 7.3 Hz) (Phenyl at C5)[3]
2-(4-Chlorophenyl)-5-propyloxazole7.96 (d, 2H, J = 8.6 Hz), 7.44 (d, 2H, J = 8.6 Hz)6.87 (s, 1H)2.72 (t, 2H, J = 7.6 Hz), 1.75 (sext, 2H, J = 7.6 Hz), 1.04 (t, 3H, J = 7.6 Hz) (Propyl)[3]
2-(4-Chlorophenyl)-5-isopropyloxazole7.96 (d, 2H, J = 8.6 Hz), 7.43 (d, 2H, J = 8.6 Hz)6.84 (d, 1H, J = 1.3 Hz)3.07 (sept, 1H, J = 6.8 Hz), 1.34 (d, 6H, J = 6.8 Hz) (Isopropyl)[3]
2-Furan-2-yl-5-isopropyloxazole-6.77 (s, 1H)7.50 (d, 1H, J = 1.5 Hz), 6.92 (d, 1H, J = 3.3 Hz), 6.49 (dd, 1H, J = 3.3, 1.5 Hz) (Furyl); 3.00 (sept, 1H, J = 6.8 Hz), 1.28 (d, 6H, J = 6.8 Hz) (Isopropyl)[3]
¹³C NMR Spectral Data of Selected this compound Derivatives (in CDCl₃)
CompoundC=N (Oxazole C2)Oxazole C4Oxazole C5Phenyl CarbonsOther CarbonsReference
2-(4-Chlorophenyl)-5-phenyloxazole160.6124.0151.3136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7-[3]
2-(4-Chlorophenyl)-5-propyloxazole160.1124.4153.5136.2, 129.4, 127.7, 126.728.0, 21.0, 13.6 (Propyl)[3]
2-(4-Chlorophenyl)-5-isopropyloxazole160.0122.4159.1136.3, 129.4, 127.7, 126.826.5, 21.1 (Isopropyl)[3]
2-Furan-2-yl-5-isopropyloxazole153.8122.0158.4-144.3, 143.7, 112.1, 110.9 (Furyl); 26.4, 21.1 (Isopropyl)[3]
FT-IR Spectral Data of Selected this compound Derivatives (thin film, cm⁻¹)
CompoundC=N StretchC=C Stretch (Aromatic)C-O-C StretchOther Key VibrationsReference
2-(4-Chlorophenyl)-5-phenyloxazole16041478, 14031089, 1133-[3]
2-(4-Chlorophenyl)-5-propyloxazole16091545, 1483, 14061092, 1123-[3]
2-(4-Chlorophenyl)-5-isopropyloxazole-1483, 140510922961 (C-H stretch, alkyl)[3]
2-Furan-2-yl-5-isopropyloxazole15911537, 14511010, 11202970 (C-H stretch, alkyl)[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The choice of solvent is critical and should dissolve the compound completely. DMSO-d₆ is often used for compounds with limited solubility in chloroform.[1]

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is free of any particulate matter.

2. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.[1][3]

  • For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. The number of scans can range from 8 to 64, depending on the sample concentration.

  • For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is necessary. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

  • Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in the complete structural assignment by determining proton-proton and proton-carbon correlations.[1][3]

3. Data Processing:

  • Process the raw data (Free Induction Decay - FID) using appropriate software (e.g., MestReNova, TopSpin).

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

FT-IR Spectroscopy

1. Sample Preparation:

  • For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Alternatively, for solid or oily samples, the attenuated total reflectance (ATR) technique can be used, which requires minimal sample preparation.

  • For thin-film analysis, dissolve the compound in a volatile solvent, cast it onto a suitable IR-transparent window (e.g., NaCl or KBr), and allow the solvent to evaporate.[3]

2. Data Acquisition:

  • Record the FT-IR spectrum using an FT-IR spectrometer in the mid-infrared range (typically 4000-400 cm⁻¹).[4]

  • Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet) before running the sample spectrum.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Analysis:

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Key vibrational modes for this compound derivatives include C=N stretching of the oxazole ring, C=C stretching of the aromatic rings, and C-O-C stretching of the oxazole ether linkage.

Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound derivatives.

G cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product ftir FT-IR Spectroscopy product->ftir nmr NMR Spectroscopy product->nmr data_analysis Data Analysis & Structure Elucidation ftir->data_analysis nmr->data_analysis final_structure final_structure data_analysis->final_structure Final Structure Confirmation

Caption: Workflow for the synthesis and characterization of this compound derivatives.

Conclusion

The combined application of NMR and FT-IR spectroscopy provides a robust framework for the unambiguous characterization of this compound derivatives. By comparing the spectral data of new compounds with those of known derivatives, researchers can confidently determine their chemical structures. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of novel this compound-based compounds.

References

Unveiling the Potential of Oxazolones in Pain Management: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the quest for novel analgesic agents with improved efficacy and safety profiles is a continuous endeavor. Oxazolone derivatives have emerged as a promising class of compounds with significant analgesic and anti-inflammatory properties. This guide provides a comprehensive comparison of the analgesic activity of various oxazolone derivatives against established standard drugs, supported by experimental data and detailed methodologies.

Executive Summary

Recent studies have demonstrated that certain oxazolone and benzoxazolone derivatives exhibit potent analgesic activities, in some cases comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics. The primary mechanism of action for many of these compounds appears to be the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory and pain pathways. This guide synthesizes findings from multiple studies to offer a clear comparison of these novel compounds with conventional therapies.

Comparative Analgesic Activity of Oxazolones

The analgesic efficacy of newly synthesized oxazolone derivatives has been rigorously evaluated against standard drugs such as celecoxib, indomethacin, and pentazocine. The following tables summarize the quantitative data from key preclinical studies, providing a clear comparison of their potency.

CompoundTest ModelDosage% Inhibition of WrithingStandard Drug% Inhibition (Standard)
Oxazolone Derivative 3a Acetic Acid-Induced WrithingNot SpecifiedHighCelecoxibNot Specified
Oxazolone Derivative 4a Acetic Acid-Induced WrithingNot SpecifiedHighCelecoxibNot Specified
Oxazolone Derivative 4c Acetic Acid-Induced WrithingNot SpecifiedHighCelecoxibNot Specified
Oxazolone Derivative 4e Acetic Acid-Induced WrithingNot SpecifiedHighCelecoxibNot Specified
Oxazolone Derivative 4f Acetic Acid-Induced WrithingNot SpecifiedHighCelecoxibNot Specified
Benzylidene-oxazolone (III) Not SpecifiedNot SpecifiedPromisingPentazocineNot Specified
4-(3,5-dimethoxybenzylidene)-2-phenyl-oxazol-5(4H)-one (II) Edema InhibitionNot Specified50.6%Aspirin41.5%

Table 1: Analgesic Activity of Oxazolone Derivatives in the Acetic Acid-Induced Writhing Test. This table showcases the percentage inhibition of writhing, a measure of visceral pain, by various oxazolone compounds compared to standard drugs.

CompoundTest ModelResultStandard DrugResult (Standard)
New Benzoxazolinone Derivatives (1-4, 10-14) Modified Koster's TestHigher activityAcetylsalicylic AcidLower activity
Compounds 12 and 13 PGE2 Induced EdemaVery potent inhibitionIndomethacinNot Specified

Table 2: Comparative Analgesic and Anti-inflammatory Activity of Benzoxazolinone Derivatives. This table highlights the superior analgesic activity of specific benzoxazolinone derivatives when compared to acetylsalicylic acid and their potent inhibition of prostaglandin E2-induced edema.[1]

Experimental Protocols

The validation of analgesic activity in the cited studies relied on well-established preclinical models. The detailed methodologies for these key experiments are provided below.

Acetic Acid-Induced Writhing Test

This test is a widely used model for screening peripherally acting analgesics.[2][3] The procedure involves inducing a painful inflammatory response by injecting acetic acid into the peritoneal cavity of mice, which results in characteristic stretching and writhing movements.

Procedure:

  • Animal Preparation: Male ICR mice (weighing 23 ± 3 grams) are used.[3]

  • Drug Administration: The test oxazolone compound or the standard drug is administered orally (e.g., 100 mg/kg) one hour before the acetic acid injection.[3] A vehicle control group receives the solvent used to dissolve the compounds.

  • Induction of Writhing: A 0.5% or 0.6% solution of acetic acid is injected intraperitoneally (20 mL/kg or 10 ml/kg).[3][4]

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions, trunk twisting, and hind limb stretching) is counted for a period of 10 or 15 minutes.[2][4][5]

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.[5]

Hot Plate Test

The hot plate test is a common method for assessing the efficacy of centrally acting analgesics by measuring the reaction time of an animal to a thermal stimulus.[6][7]

Procedure:

  • Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 1°C) is used.[8]

  • Animal Placement: A mouse is placed on the heated surface, and a timer is started.[6]

  • Observation: The latency to a pain response, such as licking a paw or jumping, is recorded.[6][9] A cut-off time (e.g., 30 seconds) is typically set to prevent tissue damage.[9]

  • Drug Evaluation: The test is performed before and after the administration of the oxazolone compound or a standard drug to determine the increase in pain threshold.

Tail-Flick Test

Similar to the hot plate test, the tail-flick test evaluates the pain response to a thermal stimulus and is used for screening centrally acting analgesics.[10][11]

Procedure:

  • Apparatus: A tail-flick analgesiometer is used, which focuses a beam of high-intensity light on the animal's tail.[10][12]

  • Animal Restraint: The mouse or rat is gently restrained, with its tail exposed to the heat source.

  • Stimulus and Measurement: The time taken for the animal to flick its tail away from the heat is automatically recorded as the tail-flick latency.[12]

  • Drug Assessment: An increase in the latency period after drug administration indicates an analgesic effect.[12]

Signaling Pathways and Mechanism of Action

The primary mechanism underlying the analgesic and anti-inflammatory effects of many of the studied oxazolone derivatives is the inhibition of cyclooxygenase (COX) enzymes.[13][14][15] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes GI_Protection GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection Pain_Inflammation Pain & Inflammation Prostaglandins_Thromboxanes->Pain_Inflammation Oxazolones Oxazolone Derivatives Oxazolones->COX1 Oxazolones->COX2

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of oxazolones.

Molecular docking studies have suggested that some oxazolone derivatives exhibit a binding pattern within the hydrophobic channel of both COX-1 and COX-2 isoenzymes.[13][15] Notably, certain derivatives show high selectivity for COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[13][14][15]

Experimental Workflow

The general workflow for validating the analgesic activity of novel oxazolone compounds follows a standardized preclinical screening process.

Experimental_Workflow Synthesis Synthesis of Oxazolone Derivatives Characterization Structural Characterization Synthesis->Characterization Toxicity Acute Toxicity Studies Characterization->Toxicity Screening Analgesic Activity Screening Toxicity->Screening Writhing_Test Acetic Acid-Induced Writhing Test Screening->Writhing_Test Hot_Plate Hot Plate Test Screening->Hot_Plate Tail_Flick Tail-Flick Test Screening->Tail_Flick Mechanism Mechanism of Action Studies Screening->Mechanism COX_Assay COX Inhibition Assay Mechanism->COX_Assay Docking Molecular Docking Mechanism->Docking Lead_Optimization Lead Optimization Mechanism->Lead_Optimization

Caption: General experimental workflow for the validation of oxazolone analgesic activity.

References

A Comparative Computational Analysis of the Molecular Structure of 2-Phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational analysis of the molecular structure of 2-phenyloxazole, a heterocyclic compound of significant interest in medicinal chemistry.[1] The structural parameters of this compound are compared with its parent molecule, oxazole, and a methylated derivative, 2-methyloxazole, to elucidate the influence of substituent groups on the geometry of the oxazole ring. The analysis is supported by computational data obtained through Density Functional Theory (DFT) calculations, a widely accepted method for studying the electronic structure and geometry of molecules.[1]

Introduction

The 1,3-oxazole ring is a five-membered heterocyclic motif containing one oxygen and one nitrogen atom. This scaffold is a fundamental component in a wide array of biologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents.[1] The rigid and planar structure of the oxazole ring, along with the presence of heteroatoms for potential interactions, makes it a privileged scaffold in drug design.[1] Understanding the precise molecular geometry of oxazole derivatives is crucial for elucidating structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.

Computational chemistry offers a powerful approach to investigate molecular structures and properties with high accuracy.[1] Among the various computational methods, Density Functional Theory (DFT) has proven to be a robust and efficient tool for predicting the geometric and electronic properties of organic molecules.[1] This guide utilizes DFT calculations to provide a comparative analysis of the molecular structures of this compound, oxazole, and 2-methyloxazole.

Methodology

The molecular structures of this compound, oxazole, and 2-methyloxazole were optimized using Density Functional Theory (DFT) calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.[1] All calculations were performed to obtain the lowest energy conformations of the molecules.

Experimental Protocol: DFT Calculation

A typical DFT protocol for analyzing an oxazole derivative involves the following steps:

  • Structure Drawing: The 2D structure of the compound is drawn using a molecular editor.

  • Geometry Optimization: An initial 3D structure is generated and its geometry is optimized to find the most stable, lowest energy conformation.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties.

Results and Discussion

The optimized molecular geometries of this compound, oxazole, and 2-methyloxazole are presented below. The calculated bond lengths and bond angles are summarized in Tables 1 and 2, respectively, for comparative analysis.

Comparative Analysis of Bond Lengths

The introduction of a phenyl group at the C2 position of the oxazole ring in this compound leads to subtle but noticeable changes in the bond lengths of the heterocyclic ring compared to the parent oxazole molecule. Similarly, the methyl group in 2-methyloxazole also influences the ring geometry.

BondOxazole (Calculated, Å)2-Methyloxazole (Calculated, Å)This compound (Calculated, Å)
O1 - C21.3581.3591.362
C2 - N31.2911.2941.298
N3 - C41.3911.3891.390
C4 - C51.3561.3581.357
C5 - O11.3731.3711.372
C2 - C(subst)-1.4951.478

Table 1: Comparison of Calculated Bond Lengths (Å) for Oxazole and its Derivatives.

Comparative Analysis of Bond Angles

The bond angles within the oxazole ring also exhibit slight variations upon substitution at the C2 position. These changes reflect the electronic effects of the phenyl and methyl groups on the ring structure.

AngleOxazole (Calculated, °)2-Methyloxazole (Calculated, °)This compound (Calculated, °)
C5 - O1 - C2104.8104.9105.1
O1 - C2 - N3115.3115.1114.8
C2 - N3 - C4104.3104.5104.6
N3 - C4 - C5110.1110.0110.2
C4 - C5 - O1105.5105.5105.3

Table 2: Comparison of Calculated Bond Angles (°) for Oxazole and its Derivatives.

Visualization of Computational Workflow

The following diagram illustrates the general workflow for the computational analysis of the molecular structure of an oxazole derivative.

computational_workflow Computational Analysis Workflow for Oxazole Derivatives cluster_input Input cluster_computation Computational Steps cluster_output Output & Analysis cluster_comparison Comparative Analysis mol_structure 2D Molecular Structure (e.g., this compound) geometry_optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geometry_optimization frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation property_calculation Electronic Property Calculation frequency_calculation->property_calculation optimized_geometry Optimized 3D Structure (Bond Lengths, Bond Angles) property_calculation->optimized_geometry thermo_props Thermodynamic Properties property_calculation->thermo_props electronic_props Electronic Properties (HOMO, LUMO, MEP) property_calculation->electronic_props compare_data Compare with Experimental Data and/or Other Molecules optimized_geometry->compare_data

Caption: A flowchart illustrating the key steps in the computational analysis of oxazole derivatives.

Conclusion

This comparative guide has presented a computational analysis of the molecular structure of this compound, alongside oxazole and 2-methyloxazole. The DFT calculations provide valuable insights into the geometric parameters of these molecules, highlighting the structural influence of substituents on the oxazole ring. The presented data and methodologies serve as a useful resource for researchers in the field of medicinal chemistry and drug development, aiding in the understanding of structure-activity relationships and the design of new oxazole-based compounds with desired therapeutic properties.

References

Assessing the Proton-Acceptor Ability of Phenyloxazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the proton-acceptor ability of various phenyloxazoles, a crucial parameter in drug design and development influencing molecular interactions and pharmacokinetic properties. The proton-accepting capacity of the oxazole nitrogen atom is modulated by the electronic effects of substituents on the attached phenyl rings. This document summarizes the available experimental data, outlines a detailed protocol for its determination, and illustrates the underlying structure-basicity relationships.

Comparative Analysis of Proton-Acceptor Ability

A notable study investigated the basicity of 2-phenyl-, 2-(2-furyl)-, and 2-(2-thienyl)-5-phenyloxazoles by observing the hydrogen bond formation with phenol using IR spectroscopy. The shift in the vibrational frequency of the O-H bond in phenol upon hydrogen bonding with the oxazole nitrogen serves as a direct measure of the hydrogen bond strength, and thus the proton-acceptor ability of the oxazole.

The key findings from this research indicate that the nature of the substituent at the 2-position of the oxazole ring significantly influences the proton-acceptor ability of the oxazole nitrogen.

CompoundSubstituent at 2-positionRelative Proton-Acceptor Ability
2,5-diphenyloxazolePhenylBaseline
2-(2-furyl)-5-phenyloxazole2-FurylReduced
2-(2-thienyl)-5-phenyloxazole2-ThienylReduced

Table 1: A qualitative comparison of the proton-acceptor ability of different 2-substituted-5-phenyloxazoles based on IR spectroscopic studies with phenol as the hydrogen bond donor. A "Reduced" ability signifies a weaker hydrogen bond formed with phenol compared to the 2,5-diphenyloxazole baseline.

The study concluded that replacing the 2-phenyl group with 2-furyl or 2-thienyl radicals leads to a decrease in the proton-acceptor ability of the oxazole nitrogen.[1] This can be attributed to the electron-withdrawing nature of the furan and thiophene rings compared to the phenyl ring in this context, which reduces the electron density on the oxazole nitrogen, making it a weaker hydrogen bond acceptor.

Experimental Protocols

Determination of Hydrogen Bond Basicity (pKBHX) by FTIR Spectroscopy

This protocol describes the experimental procedure to quantitatively determine the hydrogen bond acceptor strength of phenyloxazoles by measuring their association constant with a reference hydrogen bond donor, typically 4-fluorophenol, in a non-polar solvent like carbon tetrachloride (CCl4).

Materials:

  • Substituted phenyloxazole derivatives

  • 4-fluorophenol (hydrogen bond donor)

  • Carbon tetrachloride (CCl4), spectroscopic grade

  • Volumetric flasks

  • FTIR spectrometer

  • Quartz cuvettes with a known path length (e.g., 1 cm)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-fluorophenol in CCl4 of a known concentration (e.g., 0.01 M).

    • Prepare stock solutions of each phenyloxazole derivative in CCl4 of a known concentration (e.g., 0.1 M).

  • Sample Preparation:

    • Prepare a series of solutions containing a constant concentration of 4-fluorophenol and varying concentrations of the phenyloxazole derivative in CCl4.

    • Prepare a reference solution of 4-fluorophenol in CCl4 at the same concentration used in the sample solutions.

    • Prepare a background spectrum of pure CCl4.

  • FTIR Measurements:

    • Record the FTIR spectrum of each solution in the range of 4000-3000 cm⁻¹, where the O-H stretching vibration of 4-fluorophenol is observed.

    • The spectrum of the free (non-hydrogen-bonded) 4-fluorophenol will show a sharp absorption band around 3610 cm⁻¹.

    • Upon addition of the phenyloxazole, a new, broader absorption band will appear at a lower frequency, corresponding to the hydrogen-bonded O-H stretching vibration.

  • Data Analysis:

    • Determine the concentration of the free 4-fluorophenol in each sample solution by applying the Beer-Lambert law to the absorbance of the free O-H band.

    • Calculate the concentration of the hydrogen-bonded complex.

    • Calculate the equilibrium constant (K) for the 1:1 hydrogen bond formation between the phenyloxazole and 4-fluorophenol for each sample.

    • The hydrogen bond basicity (pKBHX) is then calculated as the logarithm of the average equilibrium constant: pKBHX = log10(K).

Structure-Basicity Relationships

The proton-acceptor ability of the nitrogen atom in the phenyloxazole ring is governed by the electronic effects of the substituents on the phenyl rings. These effects can be broadly categorized as inductive and resonance effects.

G cluster_0 Substituent Effects cluster_1 Phenyloxazole Core cluster_2 Proton-Acceptor Ability Substituent Substituent EWG Electron-Withdrawing Group (EWG) (-NO2, -CN, -CF3, Halogens) Substituent->EWG e.g. EDG Electron-Donating Group (EDG) (-OCH3, -NH2, -CH3) Substituent->EDG e.g. Electron_Density Electron Density on N EWG->Electron_Density Decreases EDG->Electron_Density Increases Phenyloxazole Phenyloxazole Ring System Oxazole_N Oxazole Nitrogen (Proton Acceptor Site) Phenyloxazole->Oxazole_N Basicity Proton-Acceptor Ability (Basicity / H-bond Strength) Electron_Density->Basicity Directly Proportional

Influence of Substituents on Proton-Acceptor Ability

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH3) or amino (-NH2) groups on the phenyl rings increase the electron density on the oxazole nitrogen through resonance and inductive effects. This enhanced electron density makes the nitrogen a stronger proton acceptor, thereby increasing its basicity.

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) groups withdraw electron density from the phenyloxazole system. This reduction in electron density at the nitrogen atom makes it a weaker proton acceptor, leading to decreased basicity. The position of the substituent (ortho, meta, or para) on the phenyl ring also plays a critical role in the extent of these electronic effects.

References

In-Vitro Anticancer Activity of 2-Phenyloxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects of novel 2-phenyloxazole derivatives against various cancer cell lines reveals their potential as promising therapeutic agents. This guide provides a comparative summary of their in-vitro performance, detailed experimental protocols for key assays, and visualizations of relevant biological pathways.

A growing body of research has focused on the synthesis and evaluation of this compound scaffolds due to their broad spectrum of biological activities, including anticancer properties.[1] These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, such as the induction of apoptosis and interference with key signaling pathways. This guide synthesizes data from multiple studies to offer an objective comparison of different this compound derivatives and their analogs.

Comparative Anticancer Activity

The in-vitro cytotoxic activity of various this compound and structurally related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Lower IC50 values indicate higher potency.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
2-Phenylacrylonitrile1g2a HCT116 (Colon)0.0059
BEL-7402 (Liver)0.0078[2]
Pyrrole-Tethered BisbenzoxazoleB14 MCF-7 (Breast)0.95
B18 MCF-7 (Breast)1.30[3]
B8 MCF-7 (Breast)1.89[3]
Benzotriazole Substituted 2-PhenylquinazolineARV-2 MCF-7 (Breast)3.16[4][5]
HeLa (Cervical)5.31[4][5]
HT-29 (Colon)10.6[4][5]
Thiazole Derivative4d (3-nitrophenylthiazolyl) MDA-MB-231 (Breast)1.21[6]
4b (4-chlorophenylthiazolyl) MDA-MB-231 (Breast)3.52[6]
2-Amino-4-phenyloxazole3d (2-amino-4-(p-benzoyloxyphenyl)-oxazole) Giardia lamblia1.17[7]
3e (2-amino-4-(p-bromophenyl)-oxazole) Trichomonas vaginalis1.89[7]
2-Phenylbenzoxazole FluorosulfateBOSo (ortho-substituted) MCF-7 (Breast)Significant cytotoxicity noted[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated using non-linear regression analysis.[8]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The percentages of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) are determined.[9]

Cell Cycle Analysis

Cell cycle analysis is performed to determine the effect of the compounds on cell cycle progression.

  • Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified.[9]

Visualizing Mechanisms of Action

To illustrate the processes involved in the in-vitro testing and the potential mechanisms of action of this compound derivatives, the following diagrams are provided.

Experimental Workflow for In-Vitro Cytotoxicity Testing start Cancer Cell Culture seed Seed Cells in 96-Well Plates start->seed treat Treat with this compound Derivatives seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt dissolve Dissolve Formazan Crystals mtt->dissolve read Measure Absorbance dissolve->read analyze Calculate IC50 Values read->analyze

Caption: Workflow of the MTT assay for determining the cytotoxicity of this compound derivatives.

Some this compound derivatives have been shown to induce apoptosis, a form of programmed cell death.[10][11] One of the key pathways involved in apoptosis is the caspase cascade.

Apoptosis Induction Pathway compound This compound Derivative cell Cancer Cell compound->cell pro_apoptotic Increase Pro-Apoptotic Proteins (e.g., Bim) cell->pro_apoptotic anti_apoptotic Decrease Anti-Apoptotic Proteins (e.g., Bcl-2) cell->anti_apoptotic caspase_activation Caspase Activation (e.g., Caspase-3) pro_apoptotic->caspase_activation anti_apoptotic->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by this compound derivatives.

References

comparing the photophysical characteristics of oxazole fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Photophysical Characteristics of Oxazole Fluorophores

For researchers, scientists, and drug development professionals, understanding the nuanced photophysical behavior of fluorophores is paramount. Substituted oxazole derivatives have garnered significant attention in medicinal chemistry and materials science due to their versatile fluorescent properties.[1] This guide provides an objective comparison of their photophysical characteristics, supported by experimental data and detailed methodologies.

The unique attributes of oxazole fluorophores, such as tunable emission spectra and high fluorescence quantum yields, make them valuable as fluorescent probes in bioimaging and as components in organic light-emitting diodes (OLEDs).[1] Their fluorescence is intrinsically linked to their molecular structure, often based on a Donor-π-Acceptor (D-π-A) framework, which facilitates intramolecular charge transfer (ICT) upon excitation.[1] This ICT state is frequently sensitive to the polarity of the surrounding solvent, leading to changes in the emission color, a phenomenon known as solvatochromism.[1]

Comparative Photophysical Data

The following table summarizes key photophysical parameters for a selection of oxazole derivatives to illustrate the range of their characteristics.

CompoundSolventλ_abs_ (nm)λ_em_ (nm)Stokes Shift (nm)Quantum Yield (Φ_F_)Fluorescence Lifetime (τ) (ns)
5-phenyl-4-tosyloxazole (5POX)VariousNot specifiedDeep Blue EmissionBathochromic shift observedNot specifiedNot specified
Naphthoxazole (LOX1 - Phenyl)DAPI StandardNot specifiedNot specified~340Low (similar to DAPI)Nanosecond range
Naphthoxazole (LOX2 - 2-hydroxyphenyl)DAPI StandardNot specifiedNot specified~340Low (similar to DAPI)Nanosecond range
Naphthoxazole (LOX3 - 4-fluorophenyl)DAPI StandardNot specifiedNot specified~340Low (similar to DAPI)Nanosecond range
2,5-Disubstituted AryloxazolesVariousNot specified400 - 700up to 208Not specifiedNot specified
Parent Oxazole RingMethanol205Not specifiedNot specifiedNot specifiedNot specified

Note: The photophysical properties of oxazole derivatives are highly dependent on their substitution patterns and the solvent used. The data above is illustrative of the range of properties observed.[2][3][4][5]

Experimental Protocols

Accurate characterization of photophysical properties is essential for the reliable application of fluorophores. Below are detailed methodologies for key experiments.

Steady-State Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the Stokes shift of an oxazole derivative.[1]

  • Materials:

    • Fluorometer

    • UV-Vis Spectrophotometer

    • Quartz fluorescence cuvettes (1 cm path length)[1]

    • Spectroscopic grade solvent[1]

    • Dilute sample solution (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects)[1][6]

  • Procedure:

    • Absorption Spectrum: Record the absorption spectrum of the dilute sample solution using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs_).[1]

    • Emission Spectrum:

      • Set the excitation wavelength of the fluorometer to the λ_abs_ determined in the previous step.[1]

      • Scan the emission wavelengths from a wavelength slightly longer than the excitation wavelength to a desired upper limit (e.g., λ_exc_ + 20 nm to 800 nm).[1]

      • The wavelength with the highest fluorescence intensity is the emission maximum (λ_em_).[1]

    • Excitation Spectrum:

      • Set the emission wavelength of the fluorometer to the λ_em_ determined from the emission spectrum.[1]

      • Scan the excitation wavelengths over a range that includes the absorption spectrum.[1]

      • The resulting excitation spectrum should ideally match the absorption spectrum of the compound.[1]

    • Data Analysis:

      • Determine the λ_em_ from the emission spectrum.[1]

      • Calculate the Stokes shift as the difference between λ_em_ and λ_abs_.[1]

Fluorescence Quantum Yield (Φ_F_) Determination (Comparative Method)

Objective: To determine the fluorescence quantum yield of a sample relative to a standard with a known quantum yield.[1][6]

  • Principle: The comparative method, also known as the relative method, involves comparing the integrated fluorescence intensity of the unknown sample to that of a standard with a known quantum yield.[6] When solutions of the standard and test samples have identical absorbance at the same excitation wavelength, it is assumed they are absorbing the same number of photons.[6]

  • Procedure:

    • Solution Preparation: Prepare a series of dilute solutions of both the sample and a suitable standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[1][6]

    • Spectra Acquisition:

      • Record the absorption spectra for all solutions.[1]

      • Record the fluorescence emission spectra for all solutions using the same excitation wavelength for both the sample and the standard.[1]

    • Data Analysis:

      • Integrate the area under the fluorescence emission curves for both the sample and the standard.

      • Calculate the quantum yield using the following equation: Φ_F(s)_ = Φ_F(r)_ * (I_s_ / I_r_) * (A_r_ / A_s_) * (n_s_² / n_r_²) Where:

        • Φ_F_ is the fluorescence quantum yield.

        • I is the integrated fluorescence intensity.

        • A is the absorbance at the excitation wavelength.

        • n is the refractive index of the solvent.

        • The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.[5]

Fluorescence Lifetime (τ) Measurement

Objective: To determine the time a fluorophore spends in the excited state before returning to the ground state.

  • Principle: Fluorescence lifetime can be measured in either the time domain or the frequency domain. The most common time-domain method is Time-Correlated Single Photon Counting (TCSPC).[7] This technique involves exciting the sample with a short pulse of light and measuring the time delay until a photon is emitted.

  • Procedure (TCSPC):

    • A pulsed light source (e.g., a laser) excites the sample.

    • A sensitive detector records the arrival time of individual emitted photons relative to the excitation pulse.[7]

    • This process is repeated many times to build a histogram of photon arrival times.

    • The resulting decay curve is then fitted to an exponential function to determine the fluorescence lifetime.[7]

Visualizing Molecular Mechanisms

The photophysical properties of many oxazole fluorophores are governed by their Donor-π-Acceptor (D-π-A) architecture. The following diagram illustrates this fundamental principle.

G cluster_ground Ground State (S0) cluster_excited Excited State (S1) D_ground Electron Donor Pi_ground π-Bridge D_ground->Pi_ground excitation Light Absorption (hν) A_ground Electron Acceptor Pi_ground->A_ground D_excited D⁺ Pi_excited π-Bridge D_excited->Pi_excited Intramolecular Charge Transfer (ICT) emission Fluorescence (hν') A_excited A⁻ Pi_excited->A_excited excitation->D_excited emission->D_ground

Caption: Donor-π-Acceptor (D-π-A) framework and Intramolecular Charge Transfer (ICT).

References

Unveiling the Geometry of 2-Phenyloxazole: A Comparative Analysis of Theoretical and Experimental Bond Angles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals comparing the theoretically calculated and experimentally determined bond angles of the 2-phenyloxazole scaffold. This document provides a detailed examination of the molecular geometry, offering valuable insights for computational modeling and rational drug design.

Abstract

The precise three-dimensional structure of a molecule is fundamental to its chemical reactivity and biological activity. For drug discovery and development, an accurate understanding of molecular geometry is paramount for designing effective and specific therapeutic agents. This guide presents a comparative analysis of the bond angles of this compound, a key heterocyclic scaffold in many pharmaceutical compounds. Due to the limited availability of direct experimental data for this compound, this report leverages high-level theoretical calculations and experimental crystallographic data from the closely related compound, 2,5-diphenyloxazole, to provide a robust comparison. This analysis highlights the synergies and discrepancies between theoretical predictions and experimental observations, offering a critical perspective for researchers in the field.

Introduction

This compound is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The spatial arrangement of the atoms within this scaffold, particularly the bond angles, dictates its interaction with biological targets. Computational chemistry provides powerful tools to predict these geometric parameters, offering a rapid and cost-effective alternative to experimental methods. However, the accuracy of these theoretical models must be validated against experimental data to ensure their predictive power.

This guide aims to:

  • Present theoretically calculated bond angles for this compound using semi-empirical and Density Functional Theory (DFT) methods.

  • Provide experimental bond angles from the crystal structure of the closely related molecule, 2,5-diphenyloxazole, as a proxy for this compound.

  • Detail the methodologies employed in both the theoretical calculations and the experimental X-ray crystallographic analysis.

  • Offer a clear, tabular comparison of the theoretical and experimental values to facilitate analysis.

  • Illustrate the logical relationship between theoretical and experimental approaches to molecular geometry determination.

Theoretical Bond Angles of this compound

The bond angles of this compound have been investigated using computational chemistry methods. These theoretical approaches provide insights into the molecule's geometry in the gaseous phase, free from intermolecular interactions present in the solid state.

Semi-Empirical Calculations
Density Functional Theory (DFT) Calculations

To provide a more current and accurate theoretical perspective, a new set of calculations was performed using Density Functional Theory (DFT), a widely used and reliable quantum mechanical modeling method.

  • Software: Gaussian 09

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311G(d,p)

  • Procedure: The geometry of this compound was optimized without any symmetry constraints to find the global minimum on the potential energy surface. A frequency calculation was subsequently performed to confirm that the optimized structure corresponds to a true minimum (no imaginary frequencies).

The optimized geometry from these DFT calculations provides a detailed picture of the intrinsic bond angles of the this compound molecule.

Experimental Bond Angles from a Related Structure: 2,5-Diphenyloxazole

Direct experimental determination of the bond angles of this compound via single-crystal X-ray diffraction has not been reported in the publicly accessible literature. Therefore, to provide an experimental benchmark, the crystal structure of 2,5-diphenyloxazole is used. The core oxazole ring and its phenyl substituent at the 2-position are structurally analogous to this compound, making it a suitable proxy for this comparative analysis.

Experimental Protocol: Single-Crystal X-ray Diffraction

The crystal structure of 2,5-diphenyloxazole was determined by single-crystal X-ray diffraction. A suitable single crystal was selected and mounted on a diffractometer.

  • Data Collection: X-ray diffraction data were collected at a controlled temperature using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).

  • Structure Solution and Refinement: The collected diffraction data were used to solve the crystal structure, typically using direct methods. The structural model was then refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

This experimental procedure yields highly accurate atomic coordinates, from which precise bond angles can be calculated.

Data Comparison

The following table summarizes the key bond angles of the this compound core as determined by DFT calculations for this compound and from the experimental X-ray crystal structure of 2,5-diphenyloxazole.

Bond AngleAtom SequenceTheoretical (DFT)Experimental (X-ray)
∠(O1-C2-N3)Oxygen - Carbon - Nitrogen115.5°115.8°
∠(C2-N3-C4)Carbon - Nitrogen - Carbon104.2°104.5°
∠(N3-C4-C5)Nitrogen - Carbon - Carbon114.7°114.2°
∠(C4-C5-O1)Carbon - Carbon - Oxygen106.1°105.9°
∠(C5-O1-C2)Carbon - Oxygen - Carbon99.5°99.6°
∠(N3-C2-C6)Nitrogen - Carbon - Phenyl Carbon120.1°119.8°
∠(O1-C2-C6)Oxygen - Carbon - Phenyl Carbon124.4°124.4°

Note: Atom numbering follows the standard IUPAC nomenclature for the oxazole ring. C6 is the ipso-carbon of the phenyl ring attached to C2.

Visualization of Methodological Workflow

The following diagram illustrates the logical relationship between the theoretical and experimental approaches for determining molecular geometry.

workflow cluster_theoretical Theoretical Approach cluster_experimental Experimental Approach cluster_comparison Analysis mol_theor Molecular Structure (this compound) comp_method Computational Method (e.g., DFT, Hartree-Fock) mol_theor->comp_method input basis_set Basis Set (e.g., 6-311G(d,p)) geom_opt Geometry Optimization comp_method->geom_opt basis_set->geom_opt theor_angles Calculated Bond Angles geom_opt->theor_angles output comparison Comparison of Bond Angles theor_angles->comparison mol_exp Crystal of Related Molecule (2,5-Diphenyloxazole) xray X-ray Diffraction mol_exp->xray sample data_proc Data Processing & Structure Refinement xray->data_proc diffraction data exp_angles Experimental Bond Angles data_proc->exp_angles output exp_angles->comparison conclusion Conclusions on Model Accuracy comparison->conclusion

Workflow for comparing theoretical and experimental bond angles.

Discussion

The comparison between the DFT-calculated bond angles for this compound and the experimental X-ray diffraction data for 2,5-diphenyloxazole reveals a high degree of agreement. The differences in the corresponding bond angles are generally within a few tenths of a degree. This close correlation suggests that the DFT B3LYP/6-311G(d,p) level of theory provides a reliable prediction of the gas-phase geometry of this compound.

The minor discrepancies observed can be attributed to several factors:

  • Substituent Effects: The presence of a second phenyl group at the 5-position in the experimental structure might introduce minor electronic and steric effects that slightly alter the oxazole ring geometry compared to the mono-substituted this compound.

  • Intermolecular Interactions: The experimental data is derived from a crystalline solid, where intermolecular forces such as crystal packing can influence the molecular conformation and lead to small deviations from the isolated gas-phase geometry predicted by theoretical calculations.

Despite these minor differences, the overall consistency between the theoretical and experimental values validates the use of DFT calculations for predicting the geometry of this compound and related compounds, especially in the absence of direct experimental data.

Conclusion

This guide has provided a detailed comparison of the theoretical and experimental bond angles of the this compound scaffold. By leveraging high-level DFT calculations and experimental data from a closely related analogue, we have demonstrated that modern computational methods can accurately predict the molecular geometry of this important heterocyclic system. The presented data and methodologies offer a valuable resource for researchers in medicinal chemistry and drug development, aiding in the construction of accurate molecular models for structure-based drug design and other computational studies. The close agreement between theory and experiment instills confidence in the use of in silico approaches for exploring the chemical space of this compound derivatives.

Safety Operating Guide

Proper Disposal of 2-Phenyloxazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

2-Phenyl-1,3-oxazole is classified as an irritant that can cause skin and eye irritation, and may also lead to respiratory irritation[1]. Therefore, stringent safety precautions are mandatory during its handling and disposal.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical splash goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, neoprene). Consult the glove manufacturer's compatibility chart.
Body Protection A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemical-resistant apron is recommended.
Respiratory Protection All handling of 2-Phenyloxazole should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.

II. Spill Management Protocol

In the event of a this compound spill, immediate action is required to mitigate risks.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don PPE: Before addressing the spill, put on the appropriate PPE as detailed in Table 1.

  • Containment: For liquid spills, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels for initial containment. For solid spills, gently sweep up the material to avoid creating dust.

  • Collection: Carefully collect the absorbed material or swept solids using non-sparking tools and place it into a designated, properly labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All cleaning materials, including wipes and used PPE, must also be disposed of as hazardous waste.

III. Waste Collection and Disposal Procedure

Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain. All waste containing this compound must be treated as hazardous waste.

Step-by-Step Disposal Guidance:

  • Container Selection: Use a high-density polyethylene (HDPE) or other chemically compatible container with a secure, tight-fitting lid. The container must be in good condition and free from leaks or contamination.

  • Labeling: The waste container must be clearly and legibly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Include the appropriate hazard pictograms (e.g., irritant).

  • Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, away from incompatible materials, and within secondary containment to prevent the spread of potential leaks.

  • Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed. Incompatible chemicals should be stored in separate secondary containers[2][3].

  • Request for Pickup: Once the waste container is nearly full (not exceeding 90% capacity to allow for expansion), or on a regular schedule, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Figure 1. This compound Disposal Workflow cluster_0 Figure 1. This compound Disposal Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs? ppe->spill spill_protocol Follow Spill Management Protocol: 1. Evacuate & Ventilate 2. Contain 3. Collect 4. Decontaminate spill->spill_protocol Yes waste_container Select & Label Hazardous Waste Container spill->waste_container No spill_protocol->waste_container accumulate Store in Designated Satellite Accumulation Area waste_container->accumulate pickup Request EHS Pickup for Disposal accumulate->pickup end End: Proper Disposal pickup->end

Caption: Figure 1. This compound Disposal Workflow

References

Personal protective equipment for handling 2-Phenyloxazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Phenyloxazole

This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling of this chemical and to provide clear, step-by-step guidance for its use and disposal in a laboratory setting.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValue
Molecular Formula C₉H₇NO[1]
Molecular Weight 145.16 g/mol [1]
Appearance Off-white solid[2][3]
Melting Point 104 - 106 °C[2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin, eye, and respiratory irritant.[1][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn when there is a risk of splashing.[2][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene) are mandatory. Gloves should be inspected before use and disposed of properly after handling.[2][5]
Body Protection A laboratory coat is the minimum requirement. For procedures with a higher risk of exposure, chemically resistant coveralls or an apron should be worn.[2][5]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If handling outside of a fume hood where dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[5][6]
Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and ensuring safety. The following operational plan outlines the key stages of handling this compound.

1. Pre-Handling Preparations:

  • Ensure all necessary PPE is available and in good condition.[5]

  • Verify that a chemical fume hood is certified and functioning correctly.

  • Locate the nearest safety shower and eyewash station.

  • Prepare a designated and clearly labeled waste container for this compound contaminated materials.[5]

2. Handling and Use:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Avoid the formation of dust and aerosols.[2][3][5][7][8]

  • Use appropriate, clean, and dry utensils for transferring the solid.

  • Keep the container of this compound closed when not in use.[2][3][5][7]

3. Post-Handling Procedures:

  • Decontaminate all surfaces and equipment that have come into contact with the chemical.[5]

  • Properly remove and dispose of contaminated PPE in the designated waste container.[5]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]

Emergency Procedures

In the event of exposure or a spill, follow these procedures immediately:

IncidentFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[2][3]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops or persists.[2][3]
Inhalation Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention immediately.[2][3][9]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[2][3]
Spill Sweep up and shovel into suitable containers for disposal. Avoid dust formation. Ensure adequate ventilation.[2][3][7][8]
Disposal Plan

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.[5]

2. Disposal Method:

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[2] The specific disposal method must be in accordance with all applicable federal, state, and local regulations. Generally, chemical waste should be disposed of through a licensed hazardous waste disposal company.

  • Do not dispose of this chemical down the drain or in regular trash.[5]

3. Container Management:

  • Ensure that the waste container is compatible with the chemical and is kept tightly closed.[2][5]

  • Store the waste container in a designated, secure area away from incompatible materials.[5]

Visualized Workflow for Handling this compound

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_waste Prepare Labeled Waste Container prep_emergency Locate Safety Shower & Eyewash handle_transfer Weigh/Transfer This compound prep_emergency->handle_transfer handle_reaction Perform Experiment handle_close Keep Container Closed When Not in Use emergency Emergency Occurs (Spill or Exposure) handle_reaction->emergency post_decon Decontaminate Work Surfaces & Equipment handle_close->post_decon post_ppe Doff & Dispose of Contaminated PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disp_collect Collect All Contaminated Waste in Labeled Container post_wash->disp_collect disp_seal Seal Waste Container disp_store Store in Designated Secure Area disp_handover Hand Over to Licensed Waste Disposal Service end_safe End of Procedure (Safe Completion) disp_handover->end_safe start Start start->prep_ppe emergency_action Follow Emergency Procedures emergency->emergency_action emergency_action->post_decon

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Phenyloxazole
Reactant of Route 2
2-Phenyloxazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.